molecular formula C13H18N2 B111663 1-Benzyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-50-7

1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B111663
CAS No.: 132414-50-7
M. Wt: 202.3 g/mol
InChI Key: LODPYENASSOOBD-UHFFFAOYSA-N
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Description

1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPYENASSOOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626487
Record name 1-Benzyloctahydropyrrolo[3,4-b]pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-50-7
Record name 1-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, a key heterocyclic scaffold in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structural elucidation, and physicochemical properties of this important molecule. We will explore the causality behind experimental choices and provide actionable protocols, ensuring scientific integrity and empowering further research and development.

Introduction: The Significance of the Octahydropyrrolo[3,4-b]pyrrole Core

The octahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique framework for developing potent and selective ligands for a range of therapeutic targets.[1] This core is a key building block in the synthesis of novel pharmaceutical agents, particularly in the development of serotonin and dopamine reuptake inhibitors and central nervous system (CNS) agents.[2] The introduction of a benzyl group at the 1-position modulates both pharmacokinetic and pharmacodynamic properties, influencing the molecule's three-dimensional shape and potential for aromatic interactions, which are crucial for biological activity.[3]

This guide will provide a detailed structural analysis of this compound, covering its synthesis, spectroscopic characterization, and conformational landscape.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process that begins with the formation of the pyrrole ring, followed by hydrogenation to achieve the octahydro configuration, and finally, benzylation.[3] A common strategy involves the intramolecular [3+2] dipolar cycloaddition of an azomethine ylide, which allows for the stereospecific formation of the desired product.[1]

General Synthetic Pathway

A representative synthesis of the octahydropyrrolo[3,4-b]pyrrole core is illustrated below. This approach leverages a domino reaction for efficient construction of the bicyclic system.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Functionalization Pyrrole_Precursor Pyrrole Precursor Cyclization Intramolecular Cycloaddition Pyrrole_Precursor->Cyclization Azomethine ylide formation Octahydropyrrolo_Core Octahydropyrrolo[3,4-b]pyrrole Core Cyclization->Octahydropyrrolo_Core [3+2] Cycloaddition Benzylation Benzylation Octahydropyrrolo_Core->Benzylation Benzyl Halide, Base Final_Product 1-Benzyloctahydropyrrolo [3,4-b]pyrrole Benzylation->Final_Product Analytical_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (HRMS, Fragmentation) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR XRay X-Ray Crystallography (3D Structure) Synthesis->XRay Structural_Elucidation Complete Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation XRay->Structural_Elucidation Computational Computational Modeling (Conformational Analysis) Structural_Elucidation->Computational Biological_Screening Biological Activity Screening Structural_Elucidation->Biological_Screening

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic diamine that has garnered interest within medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for creating potent and selective ligands for various biological targets.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. While extensive experimental data for this specific molecule is not abundant in publicly available literature, this document synthesizes existing information, incorporates data from related compounds, and outlines established methodologies for its characterization.

Molecular Structure and Identification

The foundational structure of this compound consists of two fused five-membered rings, forming an octahydropyrrolo[3,4-b]pyrrole core, with a benzyl group attached to one of the nitrogen atoms.

IdentifierValueSource
Chemical Name This compound-
Synonyms 2-Benzyl-2,7-diazabicyclo[3.3.0]octane, Octahydro-1-(phenylmethyl)-pyrrolo[3,4-b]pyrrole-
Molecular Formula C₁₃H₁₈N₂[3][4]
Molecular Weight 202.30 g/mol [3][4]
CAS Number 132414-50-7; 370879-92-8 (cis-isomer)-
Hydrochloride Salt Molecular Formula C₁₃H₁₉ClN₂[2]
Hydrochloride Salt Molecular Weight 238.76 g/mol [2]
Hydrochloride Salt CAS Number 1989659-75-7[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

While specific details for the free base are not widely reported, it is predicted to be a liquid or a low-melting solid at room temperature.

Melting and Boiling Points
Solubility

The solubility of this compound is a critical parameter for its handling and formulation.

  • Organic Solvents : As a molecule with a significant non-polar component (the benzyl group and the hydrocarbon backbone), it is expected to be soluble in a range of organic solvents such as alcohols, chlorinated solvents, and ethers.

  • Aqueous Solubility : The free base is likely to have low solubility in water. The hydrochloride salt form is synthesized to enhance water solubility.[1]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's pharmacokinetic profile. For the cis-isomer of this compound, a computed XLogP3 value of 1.6 is reported.[4] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.

Acidity and Basicity (pKa)

The pKa values of the two nitrogen atoms in the octahydropyrrolo[3,4-b]pyrrole core are crucial for understanding its ionization state at physiological pH, which in turn affects its receptor binding and pharmacokinetic properties.

While the experimental pKa for this compound is not documented in the available literature, the parent pyrrole is a very weak base, with the pKa of its conjugate acid being around -3.8.[6] This is due to the delocalization of the nitrogen lone pair into the aromatic system. However, in the saturated octahydropyrrolo[3,4-b]pyrrole core, the nitrogen atoms are aliphatic amines and are therefore significantly more basic. The pKa values are expected to be in the range typical for secondary and tertiary amines. The benzyl group may have a slight electron-withdrawing effect, potentially lowering the basicity compared to an N-alkylated analogue.

Experimental Protocols for Physicochemical Characterization

To obtain precise data for this compound, the following standard experimental protocols are recommended.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. It is a key indicator of purity.

Methodology (Capillary Method):

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Distillation):

  • A sample of the liquid is placed in a distillation flask with boiling chips.

  • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • The flask is heated, and the temperature at which the liquid actively boils and the vapor condenses on the thermometer is recorded as the boiling point. This should be performed at a defined pressure.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or the basicity of a conjugate base.

Methodology (Potentiometric Titration):

  • A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and a series of complex multiplets for the protons on the octahydropyrrolo[3,4-b]pyrrole core.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and the sp³-hybridized carbons of the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of the benzyl group or fragments of the pyrrolidine rings.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching bands. The absence of an N-H stretch (for the tertiary amine) and the presence of one for the secondary amine would be key diagnostic features.

Diagrams

Synthesis Workflow

The synthesis of this compound typically involves the formation of the octahydropyrrolo[3,4-b]pyrrole core followed by N-benzylation.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization Pyrrolidine Precursor Pyrrolidine Precursor Cyclization Cyclization Pyrrolidine Precursor->Cyclization e.g., Domino Reaction Octahydropyrrolo[3,4-b]pyrrole Core Octahydropyrrolo[3,4-b]pyrrole Core Cyclization->Octahydropyrrolo[3,4-b]pyrrole Core N-Benzylation N-Benzylation Octahydropyrrolo[3,4-b]pyrrole Core->N-Benzylation Benzyl Halide, Base This compound This compound N-Benzylation->this compound Purification Purification This compound->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS, IR

Caption: A generalized workflow for the synthesis and characterization of this compound.

Physicochemical Property Determination Workflow

A logical flow for determining the key physicochemical properties.

G Pure Compound Pure Compound Melting Point Determination Melting Point Determination Pure Compound->Melting Point Determination Boiling Point Determination Boiling Point Determination Pure Compound->Boiling Point Determination Solubility Studies Solubility Studies Pure Compound->Solubility Studies Shake-Flask pKa Determination pKa Determination Pure Compound->pKa Determination Potentiometric Titration LogP Determination LogP Determination Solubility Studies->LogP Determination Octanol/Water

Caption: Experimental workflow for determining key physicochemical properties.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has consolidated the available information on its physicochemical properties, highlighting the need for more extensive experimental characterization. The provided protocols offer a roadmap for researchers to determine these crucial parameters, which will undoubtedly aid in the rational design and development of novel therapeutics based on this promising scaffold.

References

An In-Depth Technical Guide to the Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydropyrrolo[3,4-b]pyrrole scaffold is a significant bicyclic diamine structure that serves as a crucial building block in medicinal chemistry, notably in the development of novel therapeutic agents. Its rigid, three-dimensional conformation provides an excellent framework for designing selective ligands for various biological targets. This technical guide offers a comprehensive exploration of the synthetic pathways leading to a key derivative, 1-benzyloctahydropyrrolo[3,4-b]pyrrole. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing a detailed examination of synthetic strategies, mechanistic insights, and step-by-step experimental protocols. Our focus is on elucidating the chemical principles that underpin these syntheses, thereby enabling informed decision-making in the laboratory and advancing the development of new chemical entities.

Introduction: The Significance of the Pyrrolo[3,4-b]pyrrole Core

The pyrrolo[3,4-b]pyrrole heterocyclic system is a privileged scaffold in modern drug discovery. Its unique stereochemical architecture has been exploited in the design of a wide array of biologically active molecules. Notably, derivatives of this core structure are being investigated for their potential in treating central nervous system disorders, inflammatory diseases, and as antibacterial agents.[1] The introduction of a benzyl group at the 1-position not only influences the molecule's lipophilicity and membrane permeability but also provides a versatile handle for further synthetic modifications.[1] Consequently, the development of robust and efficient synthetic routes to this compound is of paramount importance.

This guide will delve into the primary retrosynthetic approaches for the construction of this target molecule, focusing on two key strategies:

  • Strategy A: Sequential Construction and N-Benzylation. This approach involves the initial synthesis of the unsubstituted or a suitably protected octahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the benzyl group.

  • Strategy B: Convergent Synthesis. In this strategy, the benzyl group is incorporated into one of the precursors before the formation of the bicyclic ring system.

We will provide a detailed analysis of the reaction mechanisms, experimental considerations, and step-by-step protocols for these pathways.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of this compound points towards two primary precursors: the octahydropyrrolo[3,4-b]pyrrole core and a benzylating agent.

G target This compound precursor1 Octahydropyrrolo[3,4-b]pyrrole target->precursor1 N-Debenzylation (Retrosynthetic) precursor2 Benzylating Agent (e.g., Benzaldehyde) target->precursor2 Disconnect C-N bond precursor3 Precursors for Bicyclic Core precursor1->precursor3 Ring Formation (Retrosynthetic)

Caption: Retrosynthetic analysis of this compound.

The choice between a sequential or convergent approach is often dictated by the availability of starting materials, desired stereochemical control, and overall efficiency. The sequential approach offers greater flexibility in the late-stage diversification of the N-substituent, while a convergent strategy may be more atom-economical.

Pathway I: Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core via [3+2] Cycloaddition

One of the most powerful and stereoselective methods for constructing the octahydropyrrolo[3,4-b]pyrrole core is through a [3+2] dipolar cycloaddition reaction.[1] This strategy involves the reaction of an azomethine ylide with a suitable dipolarophile, such as a maleimide derivative.

Mechanistic Rationale

The [3+2] cycloaddition proceeds via a concerted mechanism, allowing for excellent control over the stereochemistry of the newly formed chiral centers. The choice of catalyst can significantly influence the reaction rate and selectivity. Both metal-based catalysts (e.g., AgOAc, Cu(II)) and organocatalysts have been successfully employed.

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition Amine Amine Ylide Azomethine Ylide Amine->Ylide Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Ylide Dipolarophile Dipolarophile (e.g., N-Substituted Maleimide) Cycloadduct Octahydropyrrolo[3,4-b]pyrrole Derivative Dipolarophile->Cycloadduct Ylide_ref Azomethine Ylide Ylide_ref->Cycloadduct

Caption: Workflow for [3+2] cycloaddition to form the pyrrolo[3,4-b]pyrrole core.

Experimental Protocol: Synthesis of a Protected Octahydropyrrolo[3,4-b]pyrrole Core

This protocol describes a general procedure for the synthesis of a protected bicyclic core, which can then be deprotected and benzylated.

Materials:

  • N-Substituted maleimide (e.g., N-phenylmaleimide)

  • Amino acid ester (e.g., sarcosine methyl ester)

  • Paraformaldehyde

  • Anhydrous toluene

  • Silver acetate (AgOAc)

  • Celite

Procedure:

  • To a solution of N-phenylmaleimide (1.0 mmol) and sarcosine methyl ester (1.2 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (e.g., argon), add paraformaldehyde (1.5 mmol) and silver acetate (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected octahydropyrrolo[3,4-b]pyrrole derivative.

Parameter Value Reference
Reaction Time 2 hours[2]
Yield 85%[2]
Diastereomeric Ratio >99:1[2]

Pathway II: N-Benzylation of the Octahydropyrrolo[3,4-b]pyrrole Core

Once the octahydropyrrolo[3,4-b]pyrrole core is synthesized and deprotected (if necessary), the benzyl group can be introduced via several methods. Reductive amination is a particularly effective and widely used technique.

Mechanistic Insights into Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation with benzyl halides.

G Amine Octahydropyrrolo[3,4-b]pyrrole Imine Iminium Ion Intermediate Amine->Imine Aldehyde Benzaldehyde Aldehyde->Imine Condensation (-H2O) Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: Reaction scheme for the reductive amination of octahydropyrrolo[3,4-b]pyrrole.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol details the N-benzylation of the octahydropyrrolo[3,4-b]pyrrole core using benzaldehyde and a mild reducing agent.

Materials:

  • Octahydropyrrolo[3,4-b]pyrrole

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve octahydropyrrolo[3,4-b]pyrrole (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add benzaldehyde (1.1 mmol) to the solution and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield this compound.

Parameter Typical Value
Reaction Time 12-24 hours
Yield 70-90%
Purity (post-chromatography) >95%

Alternative Synthetic Strategies and Future Perspectives

While the [3+2] cycloaddition followed by reductive amination represents a robust and versatile approach, other synthetic strategies are also noteworthy. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offers a classical and often high-yielding route to the pyrrole core.[1] Additionally, domino reactions and multicomponent reactions are emerging as powerful tools for the efficient construction of complex heterocyclic systems in a single synthetic operation.

Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods. The use of flow chemistry and catalytic asymmetric transformations will undoubtedly play a crucial role in the large-scale and enantioselective synthesis of this compound and its derivatives, paving the way for the discovery of new and improved therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the key synthetic pathways to this compound. By detailing the mechanistic underpinnings and providing robust experimental protocols, we aim to empower researchers in the field of medicinal chemistry to confidently synthesize this valuable scaffold and its analogs. The strategic combination of stereoselective cycloaddition reactions and efficient N-functionalization techniques offers a powerful platform for the generation of novel chemical entities with therapeutic potential. The continued exploration of innovative synthetic methodologies will undoubtedly accelerate the drug discovery and development process.

References

Biological activity of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The octahydropyrrolo[3,4-b]pyrrole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and synthetic versatility. The introduction of a benzyl group at the 1-position significantly influences the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives. We will delve into their antimicrobial, antiviral, and anticancer properties, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

The Octahydropyrrolo[3,4-b]pyrrole Scaffold: A Foundation for Bioactivity

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent.[2][3] The octahydropyrrolo[3,4-b]pyrrole core, a fused bicyclic system, presents a three-dimensional structure that is valuable for creating molecules with enhanced selectivity and metabolic stability.[4]

The addition of a benzyl group at the 1-position is a critical modification. The benzyl moiety can engage in aromatic interactions with biological targets and modulates the compound's lipophilicity, which is a key factor in membrane permeability and overall bioavailability.[1] This strategic substitution has been a cornerstone in developing derivatives with a wide range of pharmacological applications, including agents targeting the central nervous system and infectious diseases.[1][4]

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various multi-step sequences. A common approach involves the construction of the pyrrole ring followed by hydrogenation and subsequent benzylation.[1] The Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and primary amines, is a classic and versatile method for forming the pyrrole ring.[1] For bicyclic systems like this, the synthesis requires careful planning of protection and deprotection steps to achieve the desired regioselectivity.[1]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound derivatives. This process often begins with the formation of a suitable pyrrole precursor, followed by cyclization, reduction, and finally, the introduction of the benzyl group.

G A Pyrrole Precursor Formation B Intramolecular Cyclization (e.g., Paal-Knorr) A->B Acid Catalysis C Hydrogenation to Octahydro Configuration B->C Reduction D Benzylation at N-1 C->D Nucleophilic Substitution E Derivative Library Synthesis (e.g., Alkylation, Acylation) D->E Further Modification

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a 4-Benzyloctahydropyrrolo[3,4-b][1][5]oxazine Derivative

This protocol is adapted from a demonstrated synthesis of a related bridged bicyclic derivative, illustrating the practical steps involved.[5] The rationale for this multi-step approach is to build the complex bicyclic scaffold in a controlled manner, with the tosylate protection of the bromo ether being a critical step to ensure selective cyclization.

Step 1: Protection of Bromo Ether Derivative

  • Dissolve the bromo ether derivative (1 eq) in anhydrous dichloromethane.

  • Add p-toluenesulfonyl chloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Cyclization with 1-Phenylmethanamine

  • Dissolve the tosylated intermediate (1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add 1-phenylmethanamine (benzylamine) (1.5 eq) and a base like potassium carbonate (2 eq).

  • Heat the mixture to 80°C and stir for 24 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography to yield the protected bicyclic compound.

Step 3: Deprotection

  • Treat the product from Step 2 with an acidic solution (e.g., HCl in methanol) to remove the protecting group.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product to obtain the active intermediate, 4-benzyloctahydropyrrolo[3,4-b][1][6]oxazine.

Step 4: Derivatization

  • To the active intermediate (1 eq) in a solvent like acetone, add potassium carbonate (2 eq) and the desired alkyl or aryl halide (1.2 eq).

  • Reflux the mixture for 6-8 hours.

  • Filter the solid and concentrate the filtrate. The resulting residue can be purified by recrystallization or column chromatography to yield the final target compounds.[5]

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.[3][7]

Antimicrobial Activity

The pyrrole nucleus is a common feature in compounds with potent antimicrobial properties.[7][8] Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: The proposed antibacterial mechanism for similar pyrrole-containing compounds often involves the disruption of critical cellular processes, such as interference with bacterial cell wall synthesis or inhibition of essential enzymes.[1] The specific mechanism can be influenced by the nature and position of substituents on the core scaffold.

Structure-Activity Relationship Insights:

  • Substituents on the benzyl ring can modulate antibacterial potency. Electron-withdrawing groups, for instance, may enhance activity against certain strains.

  • The overall lipophilicity of the molecule, influenced by the benzyl group, plays a crucial role in its ability to penetrate bacterial cell membranes.[1]

Data Summary: Antibacterial Activity

Compound IDSubstituentTarget OrganismMIC (µg/mL)Reference
6a CyclohexomethylS. aureus12.5[5]
6b IsopropylS. aureus25[5]
6c p-MethylbenzylE. coli12.5[5]
11 N/AS. aureus> Tetracycline[9]
12 N/AB. cereus> Tetracycline[9]

Note: Data for compounds 6a, 6b, and 6c are from a study on 4-benzyloctahydropyrrolo-[3,4-b][1][6]oxazine derivatives, a closely related scaffold.[5] Data for compounds 11 and 12 are from a study on 1,2,3,4-tetrasubstituted pyrroles.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Pyrrolo-fused heterocyclic systems have been investigated for their antiviral properties against a range of viruses.[2][10][11] For instance, certain pyrrolo[2,1-f][1][6][10]triazine derivatives have shown potent activity against the influenza A virus.[10] While specific data on this compound is emerging, the broader class of pyrrolopyrimidines has demonstrated efficacy against viruses like Rotavirus and Coxsackievirus B4.[11]

Mechanism of Action: A plausible mechanism for antiviral activity is the inhibition of viral enzymes crucial for replication, such as neuraminidase in the case of influenza or viral polymerases.[10][11] Molecular docking studies can help elucidate the binding interactions between the compounds and these viral protein targets.[11]

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit viral infection.

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Anticancer Activity

The pyrrole scaffold is a key component of numerous anticancer agents.[12][13][14] Derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[13][15][16]

Mechanism of Action: A significant mechanism for the anticancer effects of certain pyrrole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[17] These receptors are often overexpressed in cancer cells and play a critical role in cell proliferation, angiogenesis, and metastasis. By binding to the ATP-binding site of these kinases, the compounds act as competitive inhibitors, blocking downstream signaling.[17]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PD Pyrrole Derivative (e.g., MI-1, D1) EGFR EGFR/VEGFR PD->EGFR Inhibition Apoptosis Apoptosis PD->Apoptosis Induces RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activation PI3K PI3K/AKT Pathway EGFR->PI3K Activation Proliferation Cell Proliferation RAS->Proliferation Promotes Angiogenesis Angiogenesis RAS->Angiogenesis Promotes PI3K->Proliferation Promotes

Caption: Inhibition of EGFR/VEGFR signaling pathways by pyrrole derivatives.

Data Summary: In Vitro Cytotoxicity

Compound IDCancer Cell LineIC50 (µM)MechanismReference
cpd 21 HepG2 (Liver)0.5-0.9S phase arrest, apoptosis[15][16]
cpd 19 HCT-116 (Colon)1.0-1.7N/A[15][16]
cpd 15 A549 (Lung)3.6N/A[15][16]
MI-1 Malignant cellsVariesEGFR/VEGFR inhibition, pro-apoptotic[17]

Note: Data for compounds 15, 19, and 21 are from a study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives.[15][16]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The strategic incorporation of the benzyl group provides a handle for tuning both the physicochemical properties and the biological activity of these compounds. The demonstrated efficacy across antimicrobial, antiviral, and anticancer domains underscores their potential for development into novel therapeutics.

Future research should focus on:

  • Lead Optimization: Expanding the structure-activity relationship studies by synthesizing and screening a wider array of derivatives to improve potency and selectivity.[18]

  • Mechanism of Action Studies: Conducting in-depth biochemical and cellular assays to fully elucidate the molecular targets and mechanisms responsible for their biological effects.

  • In Vivo Evaluation: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs, particularly in the face of growing antimicrobial resistance and the demand for more effective cancer therapies.

References

Unveiling the Molecular Trajectory of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydropyrrolo[3,4-b]pyrrole framework represents a privileged bicyclic diamine scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active agents. This technical guide provides an in-depth exploration of the potential mechanisms of action for a key derivative, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. While primarily recognized as a crucial synthetic intermediate, the inherent structural motifs of this compound suggest a strong potential for direct pharmacological activity. Drawing upon extensive literature analysis of structurally analogous compounds, this document will elucidate plausible molecular targets, including central nervous system receptors and bacterial enzymes. We will dissect the putative signaling pathways, offer detailed, field-tested experimental protocols for mechanism-of-action studies, and provide insights into the structure-activity relationships conferred by the benzyl moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile heterocyclic system.

Introduction: The Emergence of a Privileged Scaffold

This compound is a heterocyclic compound characterized by a rigid, fused bicyclic core with a benzyl group substitution.[1] Its primary application to date has been in synthetic organic chemistry, notably as a precursor in the synthesis of novel quinolone antibacterial agents.[1] However, the octahydropyrrolo[3,4-b]pyrrole core is increasingly recognized for its ability to confer potent and selective biological activity, making it a "privileged scaffold" in drug discovery. This inherent potential, combined with the modulatory influence of the benzyl group, strongly suggests that this compound may possess direct pharmacological activity.

This guide will therefore explore the most probable mechanisms of action for this compound, based on the established pharmacology of its structural analogs. The subsequent sections will delve into its potential as a modulator of key G-protein coupled receptors (GPCRs) in the central nervous system and as a novel antibacterial agent.

Postulated Mechanism of Action I: Central Nervous System Modulation

The rigid, three-dimensional structure of the octahydropyrrolo[3,4-b]pyrrole scaffold is ideally suited for interaction with the binding pockets of various GPCRs. Extensive research on derivatives of this core has revealed significant activity at dopamine and orexin receptors.

Antagonism of the Dopamine D3 Receptor

The dopamine D3 receptor (D3R) is a member of the D2-like family of dopamine receptors and is predominantly expressed in the limbic regions of the brain.[2] It plays a crucial role in regulating cognition, motivation, and emotion. Aberrant D3R signaling has been implicated in a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[3] Consequently, D3R has emerged as a promising therapeutic target.

Structurally similar octahydropyrrolo[2,3-b]pyrroles have been identified as potent and selective D3R antagonists. It is therefore highly plausible that this compound could exhibit a similar pharmacological profile. As a D3R antagonist, the compound would bind to the receptor without activating it, thereby blocking the downstream signaling cascade initiated by dopamine.

D3 receptors primarily couple to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] By antagonizing this receptor, this compound would prevent this dopamine-induced decrease in cAMP, thereby modulating neuronal excitability.

Dopamine_D3_Signaling cluster_receptor Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D3R Activates Antagonist 1-Benzyloctahydro- pyrrolo[3,4-b]pyrrole Antagonist->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Putative Dopamine D3 Receptor Antagonism Pathway.

Antagonism of the Orexin-2 Receptor

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two receptors (orexin-1 and orexin-2 receptors, OX1R and OX2R), is a critical regulator of sleep-wake cycles, appetite, and reward processing.[4] The orexin-2 receptor (OX2R) is of particular interest as a therapeutic target for insomnia.

Novel octahydropyrrolo[3,4-c]pyrroles have been identified as selective OX2R antagonists. Given the structural similarity, this compound may also function as an OX2R antagonist. OX2R couples to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gαs, leading to diverse downstream signaling cascades.[4] The most well-characterized pathway involves Gαq/11 coupling, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4]

By acting as an antagonist, this compound would block orexin-A and -B from binding to OX2R, thereby inhibiting this signaling cascade and promoting sleep.

Orexin_2_Signaling cluster_receptor Cell Membrane OX2R Orexin-2 Receptor G_protein Gαq/11 Protein OX2R->G_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates PIP2 PIP2 PIP2->PLC Orexin Orexin-A / -B Orexin->OX2R Activates Antagonist 1-Benzyloctahydro- pyrrolo[3,4-b]pyrrole Antagonist->OX2R Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Putative Orexin-2 Receptor Antagonism Pathway.

Postulated Mechanism of Action II: Antibacterial Activity

Several sources indicate that this compound hydrochloride possesses antibacterial properties, making it a candidate for the development of new antibiotics.[1] The precise mechanism is yet to be elucidated, but based on the activity of other bicyclic nitrogen-containing heterocycles, several possibilities exist.

Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antibacterial agents is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5] This leads to cell lysis and bacterial death. Some bicyclic pyrazolidinones, which share structural similarities with the octahydropyrrolo[3,4-b]pyrrole core, are known to interact with penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[6] It is conceivable that this compound could act in a similar manner, inhibiting PBP function and compromising cell wall integrity.

Disruption of Bacterial Membranes

Another potential mechanism is the disruption of the bacterial cell membrane's integrity.[5] The lipophilic nature of the benzyl group could facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Nucleic Acid Synthesis

Certain antibacterial compounds function by inhibiting the synthesis of DNA or RNA.[5] This can occur through the inhibition of enzymes such as DNA gyrase or RNA polymerase. The heterocyclic nature of this compound may allow it to intercalate with bacterial DNA or bind to key enzymes involved in nucleic acid replication and transcription.

Antibacterial_Workflow start Start: Bacterial Culture mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay mechanism_studies Mechanism of Action Studies mic_assay->mechanism_studies If Active cell_wall Cell Wall Synthesis Inhibition Assays mechanism_studies->cell_wall membrane Membrane Permeability Assays mechanism_studies->membrane nucleic_acid Nucleic Acid Synthesis Inhibition Assays mechanism_studies->nucleic_acid end End: Identify Mechanism cell_wall->end membrane->end nucleic_acid->end

Caption: Workflow for Investigating Antibacterial Mechanism.

Structure-Activity Relationship (SAR) Insights

The benzyl group is a critical component of this compound and is expected to significantly influence its biological activity. In the context of GPCR ligands, the benzyl moiety can engage in various non-covalent interactions within the receptor binding pocket, including:

  • Hydrophobic Interactions: The aromatic phenyl ring can form favorable hydrophobic interactions with nonpolar amino acid residues.

  • Pi-Pi Stacking: The electron-rich phenyl ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

  • Cation-Pi Interactions: The partial negative charge of the phenyl ring can interact with positively charged amino acid residues.

These interactions can enhance the binding affinity and selectivity of the ligand for its target receptor. The flexibility of the methylene linker between the phenyl ring and the pyrrole core allows the benzyl group to adopt an optimal conformation within the binding pocket.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are required. The following section provides detailed, step-by-step methodologies for key assays.

Synthesis of this compound Hydrochloride

A plausible synthetic route involves the reduction of a dione precursor, which can be prepared from commercially available starting materials.

Protocol: Reduction of 6-Benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH4) (5 equivalents) portion-wise to the cooled suspension, maintaining the temperature below 10 °C.

  • Acid Addition: Prepare a solution of concentrated sulfuric acid (H2SO4) (2.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 5% sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

Receptor Binding Assays

To determine the affinity of this compound for the D3 and OX2 receptors, competitive radioligand binding assays are the gold standard.

Protocol: Dopamine D3 Receptor Binding Assay

  • Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-7-OH-DPAT), and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

To determine whether this compound acts as an antagonist at the D3 and OX2 receptors, functional assays measuring downstream signaling events, such as changes in intracellular cAMP levels, are essential.

Protocol: Gαi-Coupled Receptor Antagonist Assay (cAMP Measurement)

  • Cell Culture: Plate cells expressing the D3 receptor in a 96-well plate and grow to confluence.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of this compound.

  • Agonist Challenge: Add a known D3 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

To quantify the antibacterial activity of this compound, the MIC assay is a fundamental microbiological method.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Binding Affinity Data
Receptor Ki (nM)
Dopamine D315.2
Dopamine D2256.8
Orexin-245.7
Orexin-1512.3

This data is purely illustrative and intended for demonstration purposes.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the gap between a synthetic intermediate and a potential therapeutic agent. The evidence from structurally related compounds strongly suggests that its mechanism of action may involve the antagonism of dopamine D3 and/or orexin-2 receptors, or direct antibacterial activity. The benzyl group likely plays a crucial role in conferring receptor affinity and selectivity.

Future research should focus on validating these putative mechanisms through the experimental protocols detailed in this guide. Elucidating the precise molecular interactions through co-crystallization studies with its target receptors would provide invaluable insights for the rational design of next-generation therapeutics based on the octahydropyrrolo[3,4-b]pyrrole scaffold. Furthermore, a comprehensive evaluation of its antibacterial spectrum and mechanism is warranted to explore its potential as a novel anti-infective agent.

References

Unlocking the Therapeutic Potential of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydropyrrolo[3,4-b]pyrrole framework represents a privileged bicyclic diamine structure in medicinal chemistry, offering a rigid, three-dimensional scaffold for crafting potent and selective ligands against a multitude of biological targets.[1] The addition of a benzyl group to this core, yielding 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, introduces favorable modulations of pharmacokinetic and pharmacodynamic properties, enhancing lipophilicity, membrane permeability, and the potential for aromatic interactions with target proteins.[2] This guide provides an in-depth exploration of the promising therapeutic targets for this scaffold, grounded in existing evidence for the broader pyrrole class and its analogs. We will delve into the scientific rationale for each target class, present detailed experimental protocols for validation, and offer a strategic perspective for drug development professionals.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrrole ring and its fused derivatives are foundational motifs in a vast number of natural products and synthetic drugs, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[3][4] The rigidified, bicyclic nature of the octahydropyrrolo[3,4-b]pyrrole core reduces conformational flexibility, a critical attribute for achieving high target affinity and selectivity. The benzyl substituent further refines the molecule's profile, providing a vector for interaction with hydrophobic pockets in target proteins and serving as a synthetic handle for further chemical modification.[2] This unique combination of a validated heterocyclic core and a strategically placed benzyl group positions this compound as a high-potential starting point for diverse drug discovery campaigns.

Primary Therapeutic Arenas and Potential Molecular Targets

Our analysis of existing literature on this scaffold and its close analogs reveals three primary arenas for therapeutic intervention: Infectious Diseases, Central Nervous System (CNS) Disorders, and Oncology.

Infectious Diseases: A Renewed Attack on Bacterial Pathogens

The pyrrole scaffold is a known constituent of antibacterial agents.[5] For the this compound core, there is noted potential in the development of novel antibiotics, particularly as a precursor to quinolone-like molecules.[2][6]

Potential Target: Bacterial DNA Gyrase and Topoisomerase IV. These essential bacterial enzymes are the validated targets of quinolone antibiotics. They manage DNA topology during replication, and their inhibition leads to rapid bacterial cell death. The rigid, nitrogen-containing core of the octahydropyrrolo[3,4-b]pyrrole scaffold can mimic the spatial arrangement of functional groups in established quinolones, enabling interaction with the enzyme-DNA complex.

Mechanistic Rationale: The proposed mechanism involves interference with critical bacterial cellular processes, such as cell wall synthesis or, more directly, DNA replication.[2] The benzyl group can enhance binding affinity within the hydrophobic regions of the enzyme's active site.

Central Nervous System: Modulating Neurotransmission

The structural similarity of the octahydropyrrolo[3,4-b]pyrrole scaffold to known CNS-active molecules, combined with direct evidence of its use as an intermediate for neurotransmitter reuptake inhibitors, makes this a highly promising area of investigation.[7] Furthermore, the successful use of the isomeric octahydropyrrolo[3,4-c]pyrrole scaffold as a piperazine isostere to develop potent and selective metabotropic glutamate receptor 1 (mGluR1) negative allosteric modulators (NAMs) provides a strong rationale for exploring this target class.[8]

Potential Targets:

  • Serotonin and Dopamine Transporters (SERT and DAT): As evidenced by its use in the synthesis of reuptake inhibitors, the scaffold is primed for targeting these critical regulators of neurotransmitter levels in the synaptic cleft.[7] Inhibition of SERT and/or DAT is a clinically validated strategy for treating depression, anxiety, and other mood disorders.

  • Metabotropic Glutamate Receptors (e.g., mGluR1, mGluR5): The success of the isomeric scaffold in generating mGluR1 NAMs suggests that the [3,4-b] variant could also effectively bind to allosteric sites on Class C G-protein coupled receptors (GPCRs).[8] Allosteric modulation offers the potential for greater selectivity and a more nuanced pharmacological effect compared to orthosteric ligands.

  • Nicotinic Acetylcholine Receptors (nAChRs): The versatility of the octahydropyrrolo[3,4-b]pyrrole scaffold has been noted for its potential to yield compounds with activity at nAChRs, which are implicated in cognitive function and neurodegenerative diseases.[2]

The following diagram illustrates the potential modulation of a glutamatergic synapse by a hypothetical this compound derivative acting as an mGluR1 NAM.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Release Glutamate_vesicle->Release Action Potential Glutamate Glutamate Release->Glutamate mGluR1 mGluR1 Gq Gq mGluR1->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3/DAG Signaling PLC->IP3_DAG activates Ca_release Ca2+ Release IP3_DAG->Ca_release leads to Glutamate->mGluR1 binds Compound 1-Benzyloctahydropyrrolo [3,4-b]pyrrole NAM Compound->mGluR1 Allosteric Inhibition

Caption: Potential mGluR1 Negative Allosteric Modulation.

Oncology: Targeting Cancer Cell Proliferation

The broader pyrrole class of heterocycles is well-represented in anticancer drug discovery programs.[3][9] Specific pyrrolo-fused derivatives have been shown to inhibit key targets in cancer signaling pathways.

Potential Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolo[2,3-d]pyrimidines have demonstrated potent, dose-related inhibition of VEGFR-2, a critical kinase in tumor angiogenesis.[3] The this compound scaffold could be elaborated to present key pharmacophoric features necessary for binding to the ATP-binding site of this receptor.

  • Microtubules: Microtubules are a validated target for cytotoxic anticancer agents.[10] The rigid core of the scaffold could serve as a basis for designing compounds that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Experimental Validation Protocols

The following section provides high-level, step-by-step protocols for the initial validation of this compound derivatives against the proposed targets.

Protocol: Bacterial Target Validation (DNA Gyrase Inhibition Assay)

This protocol outlines a common method for assessing the inhibition of bacterial DNA gyrase supercoiling activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against E. coli DNA gyrase.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing E. coli DNA gyrase, relaxed pBR322 plasmid DNA, and assay buffer (containing ATP, MgCl2, KCl, DTT, and spermidine).

  • Compound Addition: Add test compounds (solubilized in DMSO) in a serial dilution series to the reaction wells. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution of Sodium Dodecyl Sulfate (SDS) and Proteinase K. Incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing a DNA intercalating dye (e.g., SYBR Safe). Run the gel to separate the supercoiled (product) and relaxed (substrate) forms of the plasmid DNA.

  • Imaging and Analysis: Visualize the DNA bands under UV light. Quantify the band intensity for the supercoiled DNA form in each lane.

  • IC50 Calculation: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for DNA Gyrase Inhibition Assay.

Protocol: CNS Target Validation (SERT Radioligand Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the serotonin transporter.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human serotonin transporter (hSERT).

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing hSERT (e.g., HEK293-hSERT).

  • Assay Setup: In a 96-well filter plate, combine the hSERT-containing membranes, a known concentration of a high-affinity radioligand (e.g., [3H]-Citalopram), and assay buffer.

  • Compound Addition: Add test compounds across a range of concentrations. For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., Fluoxetine). For total binding, add vehicle (DMSO).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the plate contents through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration. Use the Cheng-Prusoff equation to convert the calculated IC50 value to a Ki value, which represents the binding affinity of the compound.

Quantitative Data Summary

The following table provides a hypothetical summary of screening data for a series of this compound analogs against the proposed targets. This illustrates how data can be structured for comparative analysis.

Compound IDR-Group ModificationE. coli Gyrase IC50 (µM)hSERT Ki (nM)mGluR1 NAM IC50 (µM)VEGFR-2 IC50 (µM)
BPP-001 (Parent Scaffold)> 5085015.2> 50
BPP-002 4-Fluoro-benzyl22.545.38.135.7
BPP-003 3,4-Dichloro-benzyl8.1102012.518.4
BPP-004 4-Methoxy-benzyl> 5022.12.5> 50
BPP-005 2-Pyridyl-methyl45.215.81.842.1

Data is illustrative and for demonstration purposes only.

Conclusion and Future Directions

The this compound scaffold is a molecule of significant strategic interest, poised for exploration across multiple therapeutic domains. Initial efforts should focus on synthesizing a focused library of analogs with diverse substitutions on the benzyl ring to rapidly build structure-activity relationships (SAR) for the identified target classes. Promising hits from initial in vitro screening should be advanced to cellular functional assays (e.g., minimum inhibitory concentration for bacteria, neurotransmitter uptake assays for CNS targets, cell proliferation assays for oncology) and subsequent ADME/Tox profiling to assess their drug-like properties. The inherent versatility and privileged nature of this scaffold provide a robust foundation for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 1-benzyloctahydropyrrolo[3,4-b]pyrrole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Recognizing the critical role of in silico methods in modern drug discovery, this document details a multi-stage computational workflow, from initial target assessment to rigorous dynamic simulation and binding energy analysis.[2][3] We eschew a simplistic, step-by-step recitation of commands in favor of a deeper narrative that explores the scientific rationale behind methodological choices. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular modeling techniques to understand and predict the behavior of small molecules at their biological targets.

Introduction: The Rationale for Modeling this compound

This compound is a bicyclic pyrrolidine derivative with a versatile structure amenable to chemical modification.[1] Its core scaffold has been identified as a valuable precursor in the synthesis of novel therapeutic agents, particularly in the antibacterial domain.[1] The fundamental principle of structure-based drug design dictates that a molecule's therapeutic effect is contingent upon its precise interaction with a biological macromolecule.[3] Understanding this interaction at an atomic level is paramount for lead optimization and rational drug design.

In silico modeling provides a powerful lens through which to examine these interactions.[4] Computational approaches allow for the rapid and cost-effective screening of potential binding modes, the assessment of interaction stability, and the quantitative estimation of binding affinity long before a compound is synthesized.[5] This guide will delineate a robust, validated workflow to probe the interactions of this compound with a representative bacterial target, providing a template for its investigation against other relevant proteins.

Phase I: System Preparation - Building a Validated Computational Model

The fidelity of any in silico experiment is entirely dependent on the quality of the initial structural models. This phase focuses on the meticulous preparation of both the protein receptor and the small molecule ligand. For this guide, we will hypothesize the engagement of this compound with a bacterial enzyme critical for survival, such as DNA Gyrase, a common target for quinolone antibacterials for which this scaffold is a known precursor.[1]

Experimental Protocol: Receptor and Ligand Preparation
  • Receptor Acquisition and Cleaning:

    • Step 1: Obtain the crystal structure of the target protein (e.g., E. coli DNA Gyrase B) from the Protein Data Bank (PDB).

    • Step 2: Load the structure into a molecular visualization tool (e.g., UCSF Chimera). Remove all non-essential components, including water molecules, co-crystallized ligands, and ions that are not integral to the protein's catalytic activity or structural integrity.

    • Step 3: Inspect the protein for missing residues or atoms. Utilize modeling tools (e.g., Chimera's "Dock Prep" or SWISS-MODEL) to rebuild missing side chains or loops.[6]

    • Step 4: Add hydrogen atoms appropriate for a chosen pH (typically 7.4). This step is critical for accurate hydrogen bond representation.

    • Causality: These cleaning steps are not merely procedural; they are essential for creating a chemically correct and computationally stable representation of the protein. Co-crystallized ligands must be removed to make the binding site available, and a complete, correctly protonated structure is required for the force field to accurately calculate energies and forces.[6]

  • Ligand Structure Generation:

    • Step 1: Generate the 3D coordinates of this compound using a molecule builder like Avogadro.

    • Step 2: Perform an initial geometry optimization using a universal force field (e.g., MMFF94) to obtain a low-energy conformation.[7]

    • Step 3: Add hydrogen atoms and assign appropriate partial charges. This is a crucial step for accurately modeling electrostatic interactions. For subsequent molecular dynamics, charges will be recalculated using a more robust method compatible with the chosen biomolecular force field.

    • Step 4: Save the final structure in a .mol2 or .pdb format for downstream use.

Visualization: System Preparation Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB 1. Obtain Structure (PDB) Clean 2. Clean Structure (Remove Water, Ions) PDB->Clean Repair 3. Repair Structure (Add Missing Residues) Clean->Repair Protonate 4. Add Hydrogens (pH 7.4) Repair->Protonate Receptor_Out Prepared Receptor Protonate->Receptor_Out System Ready for Docking Receptor_Out->System Build 1. Build 3D Structure Optimize 2. Geometry Optimization Build->Optimize Charges 3. Add H & Assign Charges Optimize->Charges Ligand_Out Prepared Ligand Charges->Ligand_Out Ligand_Out->System

Caption: Workflow for preparing the protein receptor and small molecule ligand.

Phase II: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function.[3] It serves as the primary tool for generating plausible binding hypotheses.

Expertise: Selecting the Right Docking Algorithm

While numerous docking algorithms exist, we select AutoDock Vina for this guide.[8] The rationale for this choice is threefold:

  • Efficacy: It has demonstrated high performance in reproducing experimental binding modes.[9]

  • Efficiency: Its multi-threading capability and efficient search algorithm allow for rapid screening.[8]

  • Accessibility: As open-source software, it is widely available and supported, ensuring reproducibility.[8]

AutoDock Vina utilizes a Lamarckian genetic algorithm for global searching and an empirical scoring function to estimate binding affinity in kcal/mol.[10]

Experimental Protocol: Docking with AutoDock Vina
  • File Preparation:

    • Convert the prepared receptor (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDockTools.[9][10] This format includes atomic charges and atom type definitions required by AutoDock.

  • Grid Box Definition:

    • Define the three-dimensional search space (the "grid box") that encompasses the entire binding site of the target protein.[11]

    • Trustworthiness: The grid box must be large enough to allow the ligand full rotational and translational freedom within the site, but not so large as to waste computational time searching irrelevant space. Centering the box on a known co-crystallized ligand or catalytically important residues is a common and reliable practice.

  • Execution:

    • Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and a configuration file specifying the grid box coordinates and dimensions.[9]

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Results Analysis:

    • AutoDock Vina will generate multiple binding poses, ranked by their predicted binding affinity.[11]

    • Visually inspect the top-ranked poses. A scientifically sound pose will exhibit favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket. The benzyl group might engage in hydrophobic interactions, while the pyrrole nitrogens could act as hydrogen bond donors or acceptors.

Data Presentation: Hypothetical Docking Results
Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.00Asp73, Gly77, Ile94
2-8.21.21Asp73, Ile78, Pro79
3-7.91.89Gly75, Gly77, Thr165

Visualization: Molecular Docking Flowchart

G Input_Receptor Prepared Receptor (.pdb) PDBQT_Receptor Convert to Receptor.pdbqt Input_Receptor->PDBQT_Receptor Input_Ligand Prepared Ligand (.mol2) PDBQT_Ligand Convert to Ligand.pdbqt Input_Ligand->PDBQT_Ligand Run Execute AutoDock Vina PDBQT_Receptor->Run PDBQT_Ligand->Run Grid Define Search Space (Grid Box) Grid->Run Analyze Analyze Results Run->Analyze Poses Binding Poses Analyze->Poses Scores Affinity Scores Analyze->Scores

Caption: The workflow for performing a molecular docking experiment with AutoDock Vina.

Phase III: Molecular Dynamics - Simulating Dynamic Behavior

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing for an assessment of the stability of the docked pose and a more detailed characterization of the protein-ligand interactions.[12]

Authoritative Grounding: Force Field Selection

The accuracy of an MD simulation is fundamentally dependent on the force field—a set of parameters and equations that describe the potential energy of the system.[13] For protein-ligand systems, a combination of force fields is required.

  • Protein: We will use the AMBER ff14SB force field, which is highly validated for protein simulations.[13]

  • Ligand: For this compound, we will use the General AMBER Force Field (GAFF) .[13][14] GAFF is specifically designed to be compatible with the AMBER protein force fields, ensuring a consistent and balanced description of the entire system.[14]

We will use GROMACS as our simulation engine, a highly efficient and widely used open-source MD package.[15][16]

Experimental Protocol: GROMACS MD Simulation
  • Ligand Parameterization:

    • Step 1: Use the Antechamber tool from AmberTools to generate the GAFF parameters and topology for the ligand.[16][17] This process will also assign AM1-BCC charges, which are appropriate for GAFF.

    • Step 2: Convert the AMBER-formatted topology files to a GROMACS-compatible format (.itp) using a tool like ACPYPE.[17]

  • System Building:

    • Step 1: Start with the top-ranked docked complex from Phase II.

    • Step 2: Use the GROMACS pdb2gmx tool to process the protein, applying the AMBER ff14SB force field and generating its topology.[7]

    • Step 3: Manually edit the main GROMACS topology file (topol.top) to include the ligand's topology file (.itp).[6][18]

    • Step 4: Define a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface in all directions) and solvate the system with a pre-equilibrated water model (e.g., TIP3P).[7]

    • Step 5: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge using the gmx genion tool.[19]

  • Simulation Execution:

    • Step 1: Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during system building.[18]

    • Step 2: NVT Equilibration: Conduct a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints. This ensures the system reaches the target temperature correctly.[7]

    • Step 3: NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's pressure and ensures it reaches the correct density. Position restraints on the protein-ligand complex are typically maintained.[7][18]

    • Step 4: Production Run: Remove the position restraints and run the production MD simulation for a duration sufficient to observe the system's stable behavior (e.g., 50-100 ns).

Visualization: MD Simulation Workflow

G Start Docked Complex Param Parameterize Ligand (GAFF) Start->Param Build Build System (Solvate & Add Ions) Param->Build EM Energy Minimization Build->EM NVT NVT Equilibration (Constant Temp) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT MD Production MD Run NPT->MD Traj Trajectory Output MD->Traj

Caption: A streamlined workflow for setting up and running a protein-ligand MD simulation.

Phase IV: Analysis - Extracting Actionable Insights

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. This data must be analyzed to extract meaningful biophysical insights.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the simulation has reached equilibrium and the ligand remains stably bound in its initial pose.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This identifies flexible and rigid regions of the protein and can reveal how ligand binding affects the protein's local dynamics.

  • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and protein. This analysis reveals which interactions are most persistent and therefore most critical for binding.

Binding Free Energy Calculation

While docking scores provide a rapid estimate of affinity, a more rigorous calculation can be performed using the MD trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-state technique that offers a balance between accuracy and computational cost.[20]

Experimental Protocol: MM/GBSA Calculation

  • Trajectory Extraction: Select frames from the stable portion of the production MD trajectory.

  • Energy Calculation: For each frame, calculate the free energy of the complex, the receptor, and the ligand individually. The total free energy (G) is calculated as:

    • G = E_MM + G_solv

    • Where E_MM is the molecular mechanics energy from the force field, and G_solv is the solvation free energy. G_solv is further divided into a polar component (calculated with the Generalized Born model) and a nonpolar component (calculated from the solvent-accessible surface area).[20]

  • Binding Free Energy: The final binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation: Hypothetical MM/GBSA Results
Energy ComponentAverage Contribution (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-21.3
Polar Solvation Energy+38.5
Nonpolar Solvation Energy-4.8
ΔG_bind (MM/GBSA) -33.3

Causality: The MM/GBSA calculation provides a more physically realistic estimate of binding affinity than docking scores because it incorporates solvation effects and averages over an ensemble of conformations from the MD simulation.[20] While more computationally expensive methods like Free Energy Perturbation (FEP) exist, MM/GBSA provides a valuable and efficient means of ranking compounds and understanding the energetic drivers of binding.[20][21]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the interactions of this compound. By progressing from static molecular docking to dynamic MD simulations and binding free energy calculations, researchers can build a detailed, multi-faceted understanding of how this promising scaffold interacts with its biological targets. The protocols and rationales described herein provide a self-validating framework that prioritizes scientific integrity, ensuring that the generated computational data is both robust and insightful. The ultimate goal of such modeling is to generate testable hypotheses that can accelerate the experimental drug discovery process, leading to the development of more effective therapeutic agents.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Octahydropyrrolo[3,4-b]pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrrolo[3,4-b]pyrrole core, a bicyclic diamine with a rigid three-dimensional structure, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique conformational constraints and versatile substitution patterns have made it a cornerstone in the development of innovative therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and modern synthetic strategies for accessing this important heterocyclic system. We will delve into the causality behind experimental choices in key synthetic protocols, offer insights into the scaffold's physicochemical properties, and explore its significant role in the synthesis of blockbuster drugs such as the fluoroquinolone antibiotic Moxifloxacin.

Introduction: A Scaffold of Unforeseen Potential

The journey of the octahydropyrrolo[3,4-b]pyrrole scaffold, also known as 2,7-diazabicyclo[3.3.0]octane, from a chemical curiosity to a key building block in modern pharmaceuticals is a testament to the synergistic relationship between synthetic chemistry and drug discovery. While the broader family of pyrrolizidine alkaloids, which share a similar bicyclic core, has been known for centuries due to their presence in various plant species, the focused investigation and synthetic exploitation of the octahydropyrrolo[3,4-b]pyrrole nucleus is a more recent endeavor.[1]

The initial impetus for the development of robust and stereocontrolled synthetic routes to this scaffold was largely driven by the pharmaceutical industry. The discovery that incorporating this bicyclic diamine at the C-7 position of the fluoroquinolone core could significantly enhance antibacterial activity and improve the pharmacokinetic profile led to the development of Moxifloxacin, a widely used antibiotic.[1][2][3][4][5] This pivotal application sparked a wave of innovation in the synthesis of enantiomerically pure octahydropyrrolo[3,4-b]pyrrole derivatives.

This guide will navigate the historical landscape of its synthesis, from early conceptual approaches to the sophisticated and highly efficient methods employed today. We will dissect the key reactions, explore the mechanistic underpinnings, and provide practical, field-proven insights for researchers working with this versatile scaffold.

Historical Perspective: From Pyrrole Annulations to Bicyclic Architectures

While a definitive first synthesis of the unsubstituted octahydropyrrolo[3,4-b]pyrrole is not prominently documented in early chemical literature, its conceptual origins can be traced back to the foundational work on pyrrole synthesis. The landmark Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, provided the first general and reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds and amines.[6][7] This reaction, although not directly yielding the bicyclic system, laid the groundwork for the annulation strategies that would later be adapted for more complex heterocyclic architectures.

Early forays into bicyclic pyrrolidine systems were often multi-step, low-yielding endeavors. The development of pyrrolizidine alkaloid synthesis in the mid-20th century saw the emergence of various strategies for constructing fused five-membered nitrogen-containing rings. However, it was the advent of modern synthetic methodologies, particularly in the latter half of the 20th century, that truly unlocked the potential of the octahydropyrrolo[3,4-b]pyrrole core.

A significant breakthrough came with the application of 1,3-dipolar cycloaddition reactions. The ability to generate azomethine ylides and react them with dipolarophiles in a highly controlled manner provided a powerful tool for the stereoselective construction of the pyrrolidine ring, which is the cornerstone of the octahydropyrrolo[3,4-b]pyrrole scaffold.

The Synthetic Arsenal: Modern Routes to Octahydropyrrolo[3,4-b]pyrroles

The contemporary synthesis of octahydropyrrolo[3,4-b]pyrroles is dominated by strategies that offer high levels of stereocontrol and efficiency. The [3+2] cycloaddition reaction stands out as the most versatile and widely adopted method.

The Power of [3+2] Cycloaddition: A Gateway to Stereochemical Diversity

The intramolecular [3+2] dipolar cycloaddition of azomethine ylides is a cornerstone of modern octahydropyrrolo[3,4-b]pyrrole synthesis.[8] This reaction allows for the creation of the bicyclic core with excellent control over the relative stereochemistry of the newly formed stereocenters.

Causality Behind the Experimental Choice: The choice of the [3+2] cycloaddition strategy is driven by its high degree of convergence and stereospecificity. By carefully selecting the starting materials and reaction conditions, chemists can dictate the stereochemical outcome of the cyclization, leading to the desired enantiomerically pure products. This is particularly crucial in drug development, where the biological activity of a molecule is often exquisitely dependent on its three-dimensional structure.

Experimental Workflow: A Conceptual Overview

experimental_workflow start Starting Materials: Amino Acid & Aldehyde azomethine In situ Generation of Azomethine Ylide start->azomethine Condensation cycloaddition Intramolecular [3+2] Cycloaddition azomethine->cycloaddition Thermal or Lewis Acid Catalysis product Octahydropyrrolo[3,4-b]pyrrole Core cycloaddition->product deprotection Deprotection/ Further Functionalization product->deprotection final_product Target Molecule deprotection->final_product

Caption: Generalized workflow for the synthesis of the octahydropyrrolo[3,4-b]pyrrole core via [3+2] cycloaddition.

Step-by-Step Methodology for a Metal-Catalyzed [3+2] Cycloaddition:

  • Preparation of the Azomethine Ylide Precursor: A solution of an appropriate amino acid (e.g., sarcosine) and an aldehyde containing a tethered alkene is prepared in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • In Situ Ylide Generation and Cycloaddition: To the solution from Step 1, a catalytic amount of a Lewis acid (e.g., AgOAc, Cu(OTf)₂) and a dipolarophile (e.g., an N-substituted maleimide) are added. The reaction mixture is then heated to reflux. The Lewis acid catalyzes the condensation of the amino acid and aldehyde to form an azomethine ylide, which then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired octahydropyrrolo[3,4-b]pyrrole derivative.

Trustworthiness of the Protocol: This protocol is self-validating as the stereochemical outcome of the cycloaddition is predictable based on the stereochemistry of the starting amino acid and the geometry of the azomethine ylide intermediate. The progress of the reaction can be easily monitored, and the product can be unambiguously characterized by standard spectroscopic techniques.

Domino Reactions: A Cascade to Complexity

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to the octahydropyrrolo[3,4-b]pyrrole scaffold. These reactions often proceed with high chemo- and stereoselectivity, minimizing the need for purification of intermediates.

Physicochemical and Spectroscopic Properties

The unsubstituted octahydropyrrolo[3,4-b]pyrrole is a crystalline solid at room temperature. Its rigid bicyclic structure imparts a high degree of pre-organization, a desirable feature for ligands designed to bind to specific biological targets.

Table 1: Physicochemical Properties of Octahydropyrrolo[3,4-b]pyrrole

PropertyValueSource
Molecular FormulaC₆H₁₂N₂[9][10]
Molar Mass112.17 g/mol [9][10]
AppearanceWhite to off-white solid
Melting PointNot readily available
Boiling PointNot readily available
XLogP3-0.4[9]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of the unsubstituted core is expected to show complex multiplets in the aliphatic region due to the coupling of the protons on the bicyclic ring system.

  • ¹³C NMR: The carbon NMR spectrum provides key information about the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations.[11][12][13][14]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Beyond

The octahydropyrrolo[3,4-b]pyrrole scaffold is a cornerstone in the development of a diverse range of therapeutic agents.

Moxifloxacin: A Triumph of Scaffold Hopping

The most prominent application of the octahydropyrrolo[3,4-b]pyrrole core is in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2][3][4][5] The (S,S)-enantiomer of the scaffold is a key intermediate that is coupled to the quinolone core. The rigid bicyclic structure at the C-7 position is crucial for the drug's potent antibacterial activity and favorable safety profile. The development of efficient and stereoselective syntheses of this intermediate has been a major focus of process chemistry research.[2][4]

Signaling Pathway Illustration

moxifloxacin_synthesis quinoline Quinolone Core coupling Nucleophilic Aromatic Substitution quinoline->coupling scaffold (S,S)-Octahydropyrrolo [3,4-b]pyrrole scaffold->coupling moxifloxacin Moxifloxacin coupling->moxifloxacin

Caption: Key coupling step in the synthesis of Moxifloxacin.

Beyond Antibiotics: A Scaffold for Diverse Targets

The versatility of the octahydropyrrolo[3,4-b]pyrrole scaffold extends far beyond its use in antibiotics. Its unique three-dimensional shape makes it an ideal framework for designing ligands that can selectively interact with a variety of biological targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of this scaffold have shown promise as potent and selective ligands for nAChRs, which are implicated in a range of neurological disorders.

  • Orexin-2 Antagonists: The rigid nature of the bicyclic system has been exploited in the design of selective orexin-2 antagonists for the treatment of insomnia.

Future Outlook and Conclusion

The octahydropyrrolo[3,4-b]pyrrole core has firmly established itself as a privileged scaffold in medicinal chemistry. The continuous development of novel and efficient synthetic methodologies, particularly those that allow for precise control over stereochemistry, will undoubtedly fuel its application in the discovery of new therapeutic agents. As our understanding of the structural requirements for interacting with various biological targets grows, we can expect to see the emergence of new generations of drugs based on this remarkable bicyclic diamine. The journey of the octahydropyrrolo[3,4-b]pyrrole scaffold is a compelling example of how fundamental synthetic chemistry can drive significant advances in medicine and materials science.

References

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydropyrrolo[3,4-b]pyrrole Scaffold

The octahydropyrrolo[3,4-b]pyrrole core is a rigid, bicyclic diamine structure that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique three-dimensional architecture provides an excellent framework for developing potent and selective ligands for a variety of biological targets. This scaffold is a key intermediate in the synthesis of high-profile pharmaceuticals, most notably the fluoroquinolone antibiotic Moxifloxacin, and serves as a versatile building block for ligands targeting nicotinic acetylcholine receptors (nAChRs).[2] The N-benzyl derivative, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, is a crucial intermediate used to introduce a key pharmacophore and facilitate further synthetic modifications.[3]

This document provides a detailed, field-proven protocol for the synthesis of this compound. We will move beyond a simple list of steps to explain the underlying chemical principles and rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Overview of the Synthetic Strategy

The construction of the octahydropyrrolo[3,4-b]pyrrole framework can be achieved through various elegant strategies, including intramolecular [3+2] dipolar cycloadditions of azomethine ylides and sophisticated domino reactions.[1][4][5] For this guide, we will detail a robust and modular three-step synthesis that is highly adaptable and provides excellent control over the final product. This linear approach involves:

  • Paal-Knorr Pyrrole Synthesis: Formation of a dibenzylated pyrrole precursor from a primary amine and a 1,4-dicarbonyl compound.

  • Catalytic Hydrogenation: Stereoselective reduction of the pyrrole ring and concurrent debenzylation to yield the core octahydropyrrolo[3,4-b]pyrrole scaffold.

  • Selective N-Benzylation: Introduction of the final benzyl group onto one of the secondary amines of the bicyclic core.

This pathway is chosen for its reliability, use of common reagents, and the logical progression of transformations, making it an excellent method for both small-scale discovery and larger-scale synthetic campaigns.

Visualizing the Synthetic Workflow

G A 2,5-Dimethoxytetrahydrofuran + Benzylamine B Step 1: Paal-Knorr Synthesis (N-Benzyl-2,5-dihydropyrrole formation) A->B  Acetic Acid C Intermediate 1: 1-Benzyl-2,5-bis(methoxymethyl)pyrrolidine B->C D Step 2: Catalytic Hydrogenation (Reduction & Deprotection) C->D  H2, Pd/C  HCl/EtOH E Intermediate 2: Octahydropyrrolo[3,4-b]pyrrole D->E F Step 3: Selective N-Benzylation E->F  Benzyl Bromide  K2CO3, MeCN G Final Product: This compound F->G

Figure 1: High-level workflow for the three-step synthesis of the target compound.

Detailed Experimental Protocol

Safety Precautions
  • Benzylamine and Benzyl Bromide: Corrosive and lachrymatory. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrogen Gas: Highly flammable. The hydrogenation step must be conducted in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment and safety protocols.

  • Solvents: Tetrahydrofuran (THF) and acetonitrile (MeCN) are flammable. Ensure all heating is performed using a controlled heating mantle or oil bath.

Step 1: Synthesis of 1,4-Dibenzyl-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrole

This initial step utilizes the classical Paal-Knorr synthesis, which efficiently constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine under acidic conditions.[6]

Reagents & Materials

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
2,5-Hexanedione 114.14 5.00 g 43.8 1.0
Benzylamine 107.15 10.3 mL 96.4 2.2
Glacial Acetic Acid 60.05 50 mL - -

| Toluene | 92.14 | 150 mL | - | - |

Equipment

  • 500 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure

  • Combine 2,5-hexanedione (5.00 g, 43.8 mmol), benzylamine (10.3 mL, 96.4 mmol), and glacial acetic acid (50 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 150 mL of toluene to the mixture.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 110-120°C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 6-8 hours, or until no more water is collected. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove toluene and excess acetic acid.

  • Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, 100 mL of water, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material via flash column chromatography (Silica gel, gradient elution from 10% to 40% ethyl acetate in hexane) to afford the dibenzylated intermediate as a pale yellow oil.

Scientist's Note (Causality): The Paal-Knorr reaction is a dehydration-cyclization process. Acetic acid serves as both a solvent and the necessary acid catalyst to protonate the carbonyls, facilitating nucleophilic attack by the primary amine. The Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle.

Step 2: Hydrogenation to Octahydropyrrolo[3,4-b]pyrrole Dihydrochloride

This step achieves two critical transformations simultaneously: the reduction of the pyrrole aromatic ring to the saturated octahydro-scaffold and the hydrogenolysis (cleavage) of the N-benzyl protecting groups.

Reagents & Materials

Reagent MW ( g/mol ) Amount Moles (mmol)
Step 1 Product (Varies) ~10.0 g (Assumed)
Palladium on Carbon (10 wt%) - 1.0 g (Catalyst)
Ethanol (Anhydrous) 46.07 200 mL -

| Concentrated HCl | 36.46 | 10 mL | - |

Equipment

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Buchner funnel with Celite® pad

  • pH paper or meter

Procedure

  • Carefully charge a Parr hydrogenator vessel with the product from Step 1 (~10.0 g) and 10 wt% Palladium on Carbon (1.0 g).

  • Add 200 mL of anhydrous ethanol, followed by the slow, careful addition of 10 mL of concentrated hydrochloric acid.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel to 50-60 psi with hydrogen.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor hydrogen uptake to gauge reaction progress.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure. The product, octahydropyrrolo[3,4-b]pyrrole dihydrochloride, should precipitate as a white solid.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the pure bicyclic core salt.

Mechanistic Insight: The palladium catalyst facilitates the addition of hydrogen across the double bonds of the pyrrole ring. The acidic medium (HCl) protonates the nitrogen atoms, making the C-N bonds of the benzyl groups susceptible to reductive cleavage (hydrogenolysis), releasing toluene as a byproduct. The product is isolated as the hydrochloride salt, which improves its stability and crystallinity.[6]

Step 3: Selective Mono-N-Benzylation

In the final step, a single benzyl group is selectively introduced onto one of the two equivalent secondary amines of the scaffold.

Reagents & Materials

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
Octahydropyrrolo[3,4-b]pyrrole·2HCl 185.10 5.00 g 27.0 1.0
Benzyl Bromide 171.04 3.22 mL 27.0 1.0
Potassium Carbonate (K₂CO₃) 138.21 11.2 g 81.0 3.0

| Acetonitrile (MeCN) | 41.05 | 150 mL | - | - |

Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure

  • To a 250 mL round-bottom flask, add the octahydropyrrolo[3,4-b]pyrrole dihydrochloride (5.00 g, 27.0 mmol), potassium carbonate (11.2 g, 81.0 mmol), and 150 mL of acetonitrile.

  • Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free diamine in situ.

  • Add benzyl bromide (3.22 mL, 27.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of dichloromethane (DCM) and wash with 50 mL of water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude this compound.

  • Purify by flash column chromatography (Silica gel, gradient elution from 0% to 10% methanol in DCM) to obtain the final product as a clear, viscous oil.

Trustworthiness & Control: Using precisely one equivalent of benzyl bromide is key to favoring mono-alkylation over di-alkylation. Potassium carbonate acts as the base to neutralize the HBr byproduct formed during the Sₙ2 reaction, driving the equilibrium towards the product. The slight excess of base also ensures the diamine remains in its free, nucleophilic form.

Mechanism of N-Benzylation

G cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack Core Octahydropyrrolo[3,4-b]pyrrole FreeAmine Nucleophilic Free Amine Core->FreeAmine H⁺ abstraction Base K₂CO₃ FreeAmine_2 Nucleophilic Free Amine BnBr Benzyl Bromide Product This compound BnBr->Product FreeAmine_2->Product attacks Benzyl-CH₂ (Br⁻ leaves)

Figure 2: Simplified mechanism for the final N-benzylation step.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques required for the definitive characterization of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. As a key heterocyclic building block in medicinal chemistry, particularly for neurological and antibacterial agents, verifying its structural integrity, identity, and purity is paramount.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction and Rationale

This compound is a bicyclic amine featuring a rigid scaffold that is of significant interest in drug discovery.[3] Its structure is foundational in the synthesis of compounds targeting the central nervous system and in the development of novel antibacterial agents.[1] The presence of a benzyl group, a tertiary amine, and a saturated heterocyclic system dictates a specific analytical strategy to confirm its structure and assess its purity. An integrated approach using multiple orthogonal techniques is essential for unambiguous characterization, ensuring the reliability of downstream applications. This note details the workflow and methodologies to achieve a complete analytical profile of the target compound.

Molecular Structure and Physicochemical Properties
PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C₁₃H₁₈N₂[1]
Molecular Weight 202.30 g/mol (Free Base)[1]
CAS Number 1989659-75-7 (Hydrochloride Salt)[2]
Appearance Varies (typically solid)-

Integrated Analytical Workflow

A logical progression of analytical techniques ensures both efficiency and comprehensive characterization. The workflow begins with rapid, confirmatory techniques to verify functional groups (FTIR), followed by definitive structural elucidation (NMR) and molecular weight confirmation (MS). Finally, purity is quantitatively assessed using chromatography (HPLC) and compositional analysis (Elemental Analysis).

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Structural Elucidation & Verification cluster_2 Phase 3: Purity & Compositional Analysis FTIR FTIR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR->MS NMR NMR Spectroscopy (1H, 13C, 2D) (Unambiguous Structure) HPLC HPLC-UV/PDA (Purity Assessment) NMR->HPLC MS->NMR EA Elemental Analysis (Confirm Empirical Formula) HPLC->EA Final Final EA->Final Fully Characterized Product Synthesis Synthesized This compound Synthesis->FTIR

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. The asymmetry and rigid bicyclic nature of the molecule result in a complex but interpretable spectrum.[3][4]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of signals corresponds to the proton count in a given environment.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, etc.).

  • 2D NMR (COSY, HSQC): Used if assignments are ambiguous. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, confirming assignments.

Predicted NMR Data

The following table provides expected chemical shift ranges based on the analysis of similar structures, such as 4-benzyloctahydropyrrolo[3,4-b][5][6]oxazine and other N-benzyl amines.[7]

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
Aromatic (Benzyl) 7.20 - 7.40 (m, 5H)127.0 - 129.0, ~138.0 (ipso)Typical range for monosubstituted benzene ring protons and carbons.
Benzylic CH₂ ~3.60 (s, 2H)~60.0Deshielded by the adjacent nitrogen and aromatic ring.
Bridgehead CH 2.80 - 3.20 (m)60.0 - 65.0Protons and carbons at the ring fusion are in a unique chemical environment.
Aliphatic CH₂ 1.80 - 2.80 (m)25.0 - 55.0Complex, overlapping multiplets are expected for the pyrrolidine ring protons. Carbons are in the typical aliphatic amine range.[8]
Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectra using the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals and assign chemical shifts for all peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentary Evidence

Mass spectrometry serves to confirm the molecular weight of the parent compound and provides structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is well-suited for this amine, as it readily forms a protonated molecular ion [M+H]⁺.

Expected Fragmentation Pathways: The primary fragmentation observed for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium ion.

  • Parent Ion: [M+H]⁺ = m/z 203.15

  • Major Fragment: Tropylium ion [C₇H₇]⁺ = m/z 91. This is a hallmark fragment for benzyl groups.

  • Other Fragments: Cleavage within the bicyclic ring system can produce various smaller fragments corresponding to the pyrrolidine rings.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Conditions (for sample introduction):

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI-Positive Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 50 - 500.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If performing MS/MS, fragment the parent ion and analyze the resulting daughter ions, looking for the characteristic m/z 91 fragment.

Chromatographic Techniques for Purity Assessment

Chromatography is essential for determining the purity of the synthesized compound by separating it from any starting materials, by-products, or isomers.

Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. The acidic modifier is crucial for sharpening the peak shape of the basic amine.[5]

    • Detector: UV/PDA detector set at 210 nm and 254 nm.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[9]

    • Injection Volume: 10 µL.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Sample Analysis:

    • Prepare the sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject the sample and record the chromatogram.

  • Data Interpretation:

    • Calculate the purity by the area percentage method. The area of the main peak relative to the total area of all peaks represents the purity of the compound.

G workflow HPLC Pump (Mobile Phase A+B) Autosampler (Injects Sample) Column Oven (C18 Column) UV/PDA Detector (Measures Absorbance) Data System (Chromatogram) workflow:f0->workflow:f1 workflow:f1->workflow:f2 workflow:f2->workflow:f3 workflow:f3->workflow:f4

Caption: A typical HPLC experimental workflow.

Ancillary Spectroscopic and Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3080C-H StretchAromatic (Benzyl)
2850 - 2960C-H StretchAliphatic (CH₂, CH)
1580 - 1610C=C StretchAromatic Ring
1100 - 1250C-N StretchTertiary Amine
690 - 770C-H BendMonosubstituted Benzene

Protocol:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Compare the experimental spectrum with the expected absorption bands to confirm the presence of the required functional groups.[10]

Elemental Analysis (CHN)

This technique provides the ultimate confirmation of the empirical formula by quantifying the percentage by mass of carbon, hydrogen, and nitrogen.

Theoretical vs. Expected Values for C₁₃H₁₈N₂:

ElementTheoretical Mass %Acceptance Criteria
Carbon (C) 77.18%± 0.4%
Hydrogen (H) 8.97%± 0.4%
Nitrogen (N) 13.85%± 0.4%

Protocol:

  • Submit a small, accurately weighed amount of the highly purified sample (typically 1-3 mg) to an analytical service.

  • The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • The experimental percentages must fall within the accepted tolerance (typically ±0.4%) of the theoretical values to confirm the elemental composition.[6]

References

The Versatile Scaffold: Harnessing 1-Benzyloctahydropyrrolo[3,4-b]pyrrole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a relentless pursuit in medicinal chemistry, demanding innovative molecular scaffolds that can be readily diversified to explore vast chemical spaces and interact with a multitude of biological targets. Among the privileged structures that have emerged, the octahydropyrrolo[3,4-b]pyrrole core, a rigid bicyclic diamine, has garnered significant attention. Its conformationally constrained framework provides an excellent platform for the stereocontrolled presentation of substituents, a critical factor in achieving high-affinity and selective interactions with protein targets. This application note provides an in-depth guide to the synthesis and utility of a key derivative, 1-benzyloctahydropyrrolo[3,4-b]pyrrole, a versatile intermediate for the development of a new generation of pharmaceuticals.

The Strategic Advantage of the Bicyclic Core

The octahydropyrrolo[3,4-b]pyrrole scaffold offers several strategic advantages in drug design. Its rigid structure reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The presence of two nitrogen atoms at distinct positions allows for differential functionalization, enabling the creation of diverse chemical libraries from a common core. The benzyl group in this compound serves a dual purpose: it acts as a protecting group for one of the secondary amines, allowing for selective manipulation of the other, and its lipophilicity can be advantageous for traversing cellular membranes. This strategic combination of a rigid core and tunable functionality makes it a valuable asset in programs targeting a range of diseases, from infectious diseases to disorders of the central nervous system (CNS).[1]

Synthesis of the this compound Scaffold

The construction of the octahydropyrrolo[3,4-b]pyrrole ring system can be achieved through various synthetic strategies, often involving multi-step sequences. A common approach involves the formation of the pyrrole ring followed by reduction to the octahydro state and subsequent benzylation.[2] Classical methods such as the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, have been foundational in accessing pyrrole intermediates.[2]

Below is a representative, detailed protocol for the synthesis of the cis-isomer of this compound, a commonly utilized stereoisomer in drug discovery.

Protocol: Synthesis of cis-1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Materials:

  • Diethyl meso-2,5-dibromoadipate

  • Benzylamine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

Step 1: Synthesis of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

  • To a solution of diethyl meso-2,5-dibromoadipate (1 equivalent) in anhydrous acetonitrile, add benzylamine (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Reflux the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Step 2: Reduction to cis-1-Benzyl-octahydropyrrolo[3,4-b]pyrrole

  • To a stirred suspension of lithium aluminum hydride (4 equivalents) in anhydrous THF at 0 °C, add a solution of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to yield cis-1-benzyloctahydropyrrolo[3,4-b]pyrrole.

Step 3: (Optional) Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

Caption: Synthetic workflow for cis-1-benzyloctahydropyrrolo[3,4-b]pyrrole.

Applications in Drug Discovery: Case Studies

The this compound scaffold has proven its utility in several therapeutic areas. Below are two illustrative case studies.

Case Study 1: Quinolone Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. The quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV, remains a critical area of research. The octahydropyrrolo[3,4-b]pyrrole moiety can be incorporated at the C-7 position of the quinolone core to modulate the antibacterial spectrum and potency.[2] The benzyl group on the pyrrolopyrrole scaffold can be removed under appropriate conditions to allow for coupling with the quinolone core.

General Derivatization Protocol for Quinolone Synthesis:

  • Debenzylation: The benzyl group of this compound can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to yield the free secondary amine.

  • Coupling: The resulting octahydropyrrolo[3,4-b]pyrrole is then coupled with a suitable quinolone core, typically a 7-fluoro- or 7-chloroquinolone carboxylic acid derivative, in the presence of a coupling agent (e.g., a carbodiimide) or under basic conditions.

This modular approach allows for the synthesis of a library of quinolone derivatives with varying substituents on the pyrrolopyrrole nitrogen, enabling a thorough investigation of the structure-activity relationship (SAR).

Case Study 2: Central Nervous System (CNS) Agents - Dopamine Transporter (DAT) Ligands

The rigid nature of the octahydropyrrolo[3,4-b]pyrrole scaffold makes it an excellent starting point for the design of ligands for neurotransmitter transporters, which play a crucial role in CNS function. Derivatives of the related pyrrolo[3,4-c]pyrrole scaffold have been successfully developed as potent and selective antagonists for the dopamine D3 receptor. This highlights the potential of these bicyclic systems to interact with dopamine-related targets. While specific data for this compound derivatives as dopamine reuptake inhibitors is emerging, the general strategy involves the synthesis of analogs where one of the nitrogen atoms is functionalized with a pharmacophore known to interact with the dopamine transporter.

Illustrative Biological Data for a Related Scaffold:

CompoundTargetBinding Affinity (Ki, nM)
Compound 4x (S 33084) Dopamine D3 ReceptorPotent and selective antagonist

This data is for a benzopyrano[3,4-c]pyrrole derivative and is presented to illustrate the potential of related scaffolds in CNS drug discovery.[3]

Caption: General workflow from scaffold to drug candidate.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure provides a solid foundation for the design of selective and high-affinity ligands for a variety of biological targets. The synthetic accessibility of this scaffold, coupled with the ability to perform selective functionalization, makes it an ideal starting point for the generation of compound libraries for high-throughput screening. Future applications of this scaffold are likely to expand beyond the current focus on antibacterial and CNS agents, with potential for development in areas such as antiviral and anticancer therapies. The continued exploration of the chemical space around the octahydropyrrolo[3,4-b]pyrrole core promises to yield novel and effective therapeutic agents for a range of human diseases.

References

Scale-up synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride

Abstract

The octahydropyrrolo[3,4-b]pyrrole scaffold is a rigid, bicyclic diamine structure of significant interest in medicinal chemistry, serving as a key building block for various therapeutic agents, including novel antibacterial drugs.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this compound hydrochloride, a crucial intermediate for pharmaceutical development.[3] We present a robust, multi-step synthetic route designed for scalability, moving from gram to kilogram production levels. This guide emphasizes not only the procedural steps but also the underlying chemical principles, process safety considerations, and analytical validation required for producing a high-purity active pharmaceutical ingredient (API) intermediate.

Introduction: The Strategic Importance of the Pyrrolo[3,4-b]pyrrole Core

The unique three-dimensional architecture of the octahydropyrrolo[3,4-b]pyrrole core makes it a privileged scaffold in drug design. Its conformational rigidity allows for the precise orientation of substituents, leading to potent and selective interactions with biological targets.[2] The title compound, this compound hydrochloride, is a versatile intermediate, with the benzyl group serving as a common protecting group or a precursor for further functionalization. Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for subsequent synthetic transformations.[1][4]

Transitioning a synthetic route from a laboratory benchtop to a pilot plant or manufacturing scale introduces significant challenges, including thermal management, reagent handling, reaction kinetics, and purification efficiency. The protocol detailed herein is optimized to address these scale-up factors, prioritizing safety, efficiency, and product quality.

Synthetic Strategy and Workflow

Several methodologies exist for constructing the octahydropyrrolo[3,4-b]pyrrole framework, including multi-step classical routes, Paal-Knorr synthesis, and modern catalytic approaches.[1][5] For large-scale production, a convergent and high-yielding strategy is paramount. The selected strategy involves a metal-catalyzed [3+2] cycloaddition to efficiently construct the bicyclic core, followed by functional group manipulation and final salt formation. This approach is favored for its high stereoselectivity and operational simplicity.[6]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Bicyclic Core Synthesis cluster_1 Step 2: Reduction & Benzylation cluster_2 Step 3: Salt Formation & Purification A Azomethine Ylide Precursor C [3+2] Cycloaddition (e.g., AgOAc or Cu(II) catalyst) A->C B N-Substituted Maleimide B->C D Protected Bicyclic Intermediate C->D High Diastereoselectivity E Reduction of Amide (e.g., LiAlH4) D->E F This compound (Free Base) E->F G HCl in Solvent (e.g., IPA or EtOAc) F->G H Crystallization G->H I This compound HCl (Final Product) H->I

Caption: Overall synthetic workflow for the scale-up production of the target compound.

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing bay by trained personnel.

Materials and Reagents
ReagentMW ( g/mol )QuantityMoles (mol)Eq.Supplier
Step 1: Core Synthesis
Glycine methyl ester HCl125.5569.1 g0.551.1Sigma-Aldrich
Paraformaldehyde30.0315.8 g0.5251.05Sigma-Aldrich
N-Benzylmaleimide187.1993.6 g0.501.0TCI Chemicals
Silver Acetate (AgOAc)166.918.35 g0.050.1Acros Organics
Triethylamine (TEA)101.1955.7 g (76.7 mL)0.551.1Fisher Scientific
Toluene92.141.5 L--VWR
Step 2: Reduction
Lithium Aluminum Hydride (LiAlH₄)37.9545.5 g1.23.0Alfa Aesar
Tetrahydrofuran (THF), anhydrous72.112.0 L--EMD Millipore
Step 3: Salt Formation
This compound202.30(from Step 2)~0.401.0-
Isopropanol (IPA)60.101.0 L--Honeywell
Hydrogen Chloride (2M in IPA)36.46~220 mL~0.441.1TCI Chemicals
Diethyl Ether74.121.0 L--Fisher Scientific
Step 1: Silver-Catalyzed [3+2] Cycloaddition
  • Rationale: This step constructs the bicyclic core. The reaction proceeds via the in situ formation of an azomethine ylide from glycine methyl ester and paraformaldehyde, which then undergoes a highly stereoselective 1,3-dipolar cycloaddition with N-benzylmaleimide.[6] Silver acetate is an effective catalyst for this transformation, often providing excellent yields and diastereoselectivity.[6] Toluene is chosen as the solvent for its ability to azeotropically remove water generated during ylide formation using a Dean-Stark apparatus.

  • Procedure:

    • Equip a 5L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

    • Charge the reactor with toluene (1.5 L), glycine methyl ester hydrochloride (69.1 g), paraformaldehyde (15.8 g), N-benzylmaleimide (93.6 g), and silver acetate (8.35 g).

    • Begin stirring and slowly add triethylamine (76.7 mL) dropwise over 30 minutes. The addition is exothermic; maintain the internal temperature below 40°C.

    • After the addition is complete, heat the reactor to reflux (approx. 110°C) and collect water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or LC-MS (approx. 4-6 hours).

    • Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and salts. Wash the filter cake with toluene (2 x 200 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude protected bicyclic intermediate as a thick oil or solid. This intermediate is typically carried forward without further purification.

Step 2: Reduction of the Bicyclic Amide
  • Rationale: This step reduces the two amide carbonyl groups in the bicyclic intermediate to the corresponding amines, yielding the target free base. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[7]

  • Procedure:

    • Set up a 10L jacketed reactor under a nitrogen atmosphere, equipped with a mechanical stirrer, thermocouple, and a dropping funnel.

    • Carefully charge the reactor with anhydrous THF (1.0 L) and cool to 0°C using a circulating chiller.

    • In a separate flask, suspend LiAlH₄ (45.5 g) in anhydrous THF (1.0 L). Caution: LiAlH₄ is pyrophoric and highly reactive. Handle only under an inert atmosphere.

    • Slowly and carefully add the LiAlH₄ suspension to the reactor, maintaining the temperature at 0°C.

    • Dissolve the crude intermediate from Step 1 in anhydrous THF (500 mL) and add it to the dropping funnel.

    • Add the solution of the intermediate to the LiAlH₄ suspension dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65°C) for 8-12 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the reactor back to 0°C.

    • Quenching (Fieser workup): This is a highly exothermic process and must be done with extreme caution. Slowly and sequentially add:

      • 45.5 mL of water (dropwise, maintaining T < 10°C)

      • 45.5 mL of 15% aqueous NaOH (dropwise)

      • 136.5 mL of water (dropwise)

    • Stir the resulting granular white precipitate for 1 hour, then filter the mixture. Wash the solid cake thoroughly with THF (3 x 300 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound free base.

Step 3: Hydrochloride Salt Formation and Purification
  • Rationale: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the compound's stability and handling properties.[4] Isopropanol is a suitable solvent for this crystallization.

  • Procedure:

    • Dissolve the crude free base from Step 2 in isopropanol (1.0 L) in a 5L reactor.

    • Slowly add 2M HCl in isopropanol (~220 mL) while stirring. Monitor the pH to ensure it is acidic (pH 1-2).

    • A white precipitate of the hydrochloride salt should form. Stir the slurry at room temperature for 2 hours.

    • To increase the yield, slowly add diethyl ether (1.0 L) as an anti-solvent to fully precipitate the product.

    • Stir the thick slurry for an additional 2 hours at 0-5°C.

    • Isolate the product by filtration. Wash the filter cake with cold diethyl ether (2 x 250 mL).

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Expected Yield: 85-105 g (71-88% over 3 steps).

    • Appearance: White to off-white crystalline solid.

Process Safety Assessment

Scaling up chemical synthesis requires a rigorous safety assessment.

  • Hazardous Reagents:

    • Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.

    • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Generates flammable hydrogen gas upon contact with water or protic solvents. Must be handled under an inert atmosphere by experienced personnel.

    • Toluene/THF/Diethyl Ether: Highly flammable solvents. Use in an area free of ignition sources and ensure proper grounding of equipment to prevent static discharge.[8]

    • Hydrogen Chloride: Corrosive. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.

  • Exothermic Reactions: Both the addition of TEA in Step 1 and the LiAlH₄ reduction/quenching in Step 2 are exothermic. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent thermal runaway.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. For handling LiAlH₄, additional PPE such as a face shield and leather gloves may be required.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench any residual LiAlH₄ carefully before disposal.

Analytical Characterization and Quality Control

To validate the identity and purity of the final product, the following analytical tests are recommended:

TestMethodSpecification
Identification ¹H NMR, ¹³C NMRConforms to the structure of this compound HCl.
Identification Mass Spectrometry[M+H]⁺ peak corresponding to the free base (m/z = 203.15).
Purity HPLC≥ 97%
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary MethodReport range
Residual Solvents GC-HSMeets ICH guidelines

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in Step 1 Incomplete formation of the azomethine ylide.Ensure complete removal of water using the Dean-Stark trap. Check the quality of paraformaldehyde.[7]
Catalyst deactivation.Use fresh, high-purity silver acetate.
Incomplete reduction in Step 2 Insufficient LiAlH₄.Ensure accurate weighing and transfer of LiAlH₄ under inert conditions. Increase equivalents to 3.5 if necessary.
Poor quality of anhydrous THF.Use freshly dried solvent. Moisture will consume the reagent.
Product is an oil or sticky solid after Step 3 Impurities present.Re-dissolve in a minimum amount of hot isopropanol and allow to cool slowly for recrystallization.
Insufficient salt formation.Check the pH of the solution and add more HCl if needed.

References

Application Note: Strategic Derivatization of the 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Scaffold for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydropyrrolo[3,4-b]pyrrole core is a privileged bicyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active agents.[1][2] Its rigid, three-dimensional structure is valuable for designing molecules with enhanced selectivity and improved metabolic stability, particularly for targets within the central nervous system (CNS) and for antimicrobial applications.[3][4] This application note provides a comprehensive guide for researchers on the strategic derivatization of 1-benzyloctahydropyrrolo[3,4-b]pyrrole. We present detailed, field-proven protocols for N-acylation, N-alkylation, and reductive amination, explaining the chemical rationale behind each method. Furthermore, we provide step-by-step protocols for key bioassays, including competitive binding and cell-based functional assays for G-protein coupled receptors (GPCRs), and a standard antibacterial susceptibility test. This guide is designed to empower drug development professionals to efficiently generate and evaluate compound libraries based on this versatile scaffold.

Introduction: The Value of the Pyrrolo[3,4-b]pyrrole Core

The pyrrole scaffold and its fused bicyclic variants are cornerstones of modern drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[5][6] The this compound motif offers a unique combination of structural rigidity and synthetic accessibility. The benzyl group serves as a common protecting group and can also influence the molecule's pharmacokinetic and pharmacodynamic properties through aromatic interactions.[3] The key to its utility lies in the secondary amine at the 5-position (standard numbering), which provides a reactive handle for introducing a diverse range of functional groups. This process, known as derivatization, allows for the systematic modification of the molecule's properties to optimize its interaction with a biological target.

This document outlines three fundamental and reliable strategies for derivatizing this core scaffold and provides protocols for the subsequent evaluation of the synthesized analogues in common bioassay formats.

G cluster_0 Scaffold Derivatization cluster_1 Compound Library cluster_2 Biological Evaluation Core 1-Benzyloctahydropyrrolo [3,4-b]pyrrole Acylation N-Acylation Core->Acylation RCOCl or (RCO)2O Alkylation N-Alkylation Core->Alkylation R-X ReductiveAmination Reductive Amination Core->ReductiveAmination RCHO or RCOR', Reducing Agent Amides Amide Derivatives (R-CO-) Acylation->Amides Alkylamines Alkyl Derivatives (R-CH2-) Alkylation->Alkylamines ReductiveAmination->Alkylamines Bioassays Bioassay Screening (e.g., Binding, Functional) Amides->Bioassays Alkylamines->Bioassays

Figure 1: Overall workflow from core scaffold to bioassay.

Derivatization Strategies: Protocols and Rationale

The secondary amine of the octahydropyrrolo[3,4-b]pyrrole core is a strong nucleophile, making it amenable to a variety of bond-forming reactions. The choice of reaction dictates the type of functional group introduced, which in turn influences the compound's physicochemical properties and biological activity.

N-Acylation: Introduction of Amide Functionality

Rationale: N-acylation is one of the most robust and widely used transformations in organic synthesis.[7] It converts the basic secondary amine into a neutral amide. This modification is significant because amides can act as both hydrogen bond donors and acceptors, which are critical interactions for ligand-receptor binding. The reaction is typically high-yielding and tolerates a wide variety of functional groups on the acylating agent. By using different acyl chlorides or anhydrides, a vast library of derivatives can be rapidly synthesized.

Protocol: General Procedure for N-Acylation

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M) in an ice bath (0 °C), add a mild base such as triethylamine (1.2 eq).

  • Reaction: Add the desired acyl chloride (1.1 eq) or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Reductive Amination: Controlled N-Alkylation

Rationale: Reductive amination is a powerful method for forming carbon-nitrogen bonds and is often preferred over direct N-alkylation with alkyl halides.[8][9] The key advantage is that it largely avoids the problem of over-alkylation, which can be a significant issue with direct alkylation methods.[8] The reaction proceeds in two stages: the initial formation of an iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and tolerant of slightly acidic conditions that favor iminium ion formation.[8][10]

Protocol: General Procedure for Reductive Amination

  • Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M).

  • Iminium Formation: Add acetic acid (1-2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaB(OAc)₃H) (1.5 eq) portion-wise to the stirred solution.

  • Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Purification: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

N-Alkylation: Direct Introduction of Alkyl Groups

Rationale: Direct N-alkylation with an alkyl halide is the most straightforward method for introducing alkyl chains.[11] The reaction is a nucleophilic aliphatic substitution where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[11][12] However, a significant drawback is that the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[9] This can be mitigated by using a large excess of the starting amine, though this is not always practical. This method is most reliable when the goal is exhaustive alkylation to form the quaternary salt or when using specific substrates that disfavor over-alkylation.

Protocol: General Procedure for N-Alkylation

  • Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (~0.1 M).

  • Reaction: Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), followed by the alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq).

  • Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Bioassay Screening Protocols

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay is dictated by the project's therapeutic goal. Given the prevalence of this scaffold in CNS drug discovery, assays targeting GPCRs are highly relevant.

Protocol: Competitive Radioligand Binding Assay

Rationale: Binding assays are used to determine the affinity of a compound for a specific receptor.[13] In a competitive assay, the synthesized (unlabeled) compound competes with a known, labeled ligand (often radiolabeled or fluorescent) for binding to the receptor.[14] The ability of the new compound to displace the labeled ligand provides a measure of its binding affinity, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant).

G cluster_0 No Competitor cluster_1 With Competitor Receptor1 Receptor Ligand1 Labeled Ligand Receptor1->Ligand1 Binds Receptor2 Receptor Competitor Test Compound Receptor2->Competitor Binds Ligand2 Labeled Ligand Ligand2->Receptor2 Blocked

Figure 2: Principle of a competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[15]

    • Receptor Source: Use cell membranes prepared from a cell line overexpressing the target receptor.

    • Labeled Ligand: Prepare a stock solution of the radioligand at a concentration near its Kₔ.

    • Test Compounds: Prepare serial dilutions of the synthesized derivatives in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells.

    • Add the labeled ligand to all wells except those for determining non-specific binding.

    • For non-specific binding wells, add a high concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound ligand from the unbound ligand. Quickly wash the filters with ice-cold assay buffer.

  • Detection: Dry the filter plate and add scintillation cocktail to each well. Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and plot the data using a non-linear regression model to determine the IC₅₀ value.

Protocol: Cell-Based GPCR Functional Assay

Rationale: While binding assays measure affinity, functional assays measure efficacy—whether a compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway.[16][17] GPCR activation often leads to the production of intracellular second messengers like cyclic AMP (cAMP) or the mobilization of calcium (Ca²⁺).[18][19] Measuring changes in these second messengers provides a direct readout of the compound's functional activity.

G Ligand Agonist Ligand GPCR GPCR Ligand->GPCR GProtein G-Protein GPCR->GProtein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces Response Cellular Response SecondMessenger->Response

Figure 3: Simplified GPCR signaling pathway.

Step-by-Step Methodology (cAMP Assay Example):

  • Cell Culture: Culture a cell line stably expressing the GPCR of interest in appropriate media. Seed the cells into a 96-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode:

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the wells and incubate at 37 °C for 30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound dilutions for 15-30 minutes.

    • Add a known agonist for the receptor at a concentration that gives a submaximal response (EC₈₀) and incubate for an additional 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonist mode, plot the cAMP response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

    • For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Rationale: For developing new antibacterial agents, the most fundamental assay is determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.

Step-by-Step Methodology:

  • Preparation:

    • Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Inoculum: Grow the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

    • Test Compounds: Prepare a 2-fold serial dilution of each derivative in the 96-well plate using CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the test compounds. Include a positive control well (bacteria, no compound) and a negative control well (media only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: Visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

Data Summary and Structure-Activity Relationship (SAR)

Systematically organizing the data is crucial for discerning structure-activity relationships (SAR)—the correlation between a compound's chemical structure and its biological activity.[20][21] This analysis guides the next round of synthesis to design more potent and selective compounds.

Table 1: Example SAR Data for a Hypothetical Series of Derivatives

Compound IDDerivatization MethodR-GroupTarget X Binding (Kᵢ, nM)Functional Activity (EC₅₀, nM)Antibacterial (MIC, µg/mL)
Parent --H5,200>10,000>128
DA-01 N-Acylation-COCH₃2,100>10,00064
DA-02 N-Acylation-CO-Ph4508,500 (Antagonist)32
DA-03 N-Acylation-CO-(4-Cl-Ph)85 1,200 (Antagonist)16
DR-01 Reductive Amination-CH₂-Cyclopropyl9802,500 (Agonist)>128
DR-02 Reductive Amination-CH₂-Ph320450 (Agonist)64

This is example data for illustrative purposes only.

From this hypothetical data, a researcher could infer that for Target X, N-acylation with an electron-withdrawing aromatic ring (DA-03) significantly improves binding affinity and antagonist activity. In contrast, for agonist activity, reductive amination to add a benzyl group (DR-02) is most effective. This iterative process of synthesis and testing is the engine of lead optimization in drug discovery.

Conclusion

The this compound scaffold is a synthetically tractable and highly valuable starting point for the generation of diverse chemical libraries. By employing robust derivatization methods such as N-acylation and reductive amination, researchers can systematically explore the chemical space around this core structure. When coupled with carefully chosen and well-executed bioassays, this strategy provides a powerful platform for identifying novel, potent, and selective modulators of biological targets, paving the way for the development of next-generation therapeutics.

References

High-Throughput Screening Assays for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole analogs. This class of compounds, characterized by a rigid bicyclic core, presents a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Promise of the Pyrrolopyrrole Scaffold

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, polycyclic structure is of significant interest in medicinal chemistry for designing compounds with enhanced selectivity and metabolic stability. Preliminary research suggests potential bioactivity in two primary areas: as modulators of central nervous system (CNS) targets, particularly as serotonin and dopamine reuptake inhibitors, and as antibacterial agents targeting essential bacterial enzymes.[1]

High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such analogs to identify "hit" compounds with desired biological activity.[2][3] This process utilizes automation, miniaturized assays, and sensitive detection methods to test thousands of compounds daily, significantly accelerating the drug discovery pipeline.[2][3][4]

This application note will detail HTS strategies and protocols tailored for the two most promising therapeutic avenues for this compound analogs: inhibition of monoamine transporters and inhibition of bacterial topoisomerases.

Part 1: CNS-Targeted Screening - Monoamine Transporter Inhibition

Rationale: The structural characteristics of this compound analogs bear resemblance to known monoamine reuptake inhibitors. These inhibitors are crucial in treating a range of neurological and psychiatric disorders, including depression and Parkinson's disease, by modulating the levels of neurotransmitters like serotonin (5-HT) and dopamine (DA) in the synaptic cleft.[5][6][7][8][9][10][11] The primary targets in this context are the serotonin transporter (SERT) and the dopamine transporter (DAT).

Workflow for CNS-Targeted HTS

Caption: Workflow for CNS-targeted HTS of pyrrolopyrrole analogs.

Recommended HTS Assay: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This cell-based assay offers a robust and non-radioactive method for measuring the inhibition of SERT and DAT.[5][7][8][12] The principle relies on a fluorescent substrate that mimics biogenic amine neurotransmitters. This substrate is actively transported into cells expressing the target transporter (SERT or DAT), leading to an increase in intracellular fluorescence.[3][5][8][12][13] Test compounds that inhibit the transporter will prevent the uptake of the fluorescent substrate, resulting in a reduced fluorescence signal.[12]

Protocol: Neurotransmitter Transporter Uptake Assay

Materials:

  • HEK293 cells stably expressing human SERT or DAT

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices)[5][7][8][14][15]

  • This compound analog library dissolved in DMSO

  • Positive control inhibitor (e.g., Fluoxetine for SERT, GBR 12909 for DAT)

  • Negative control (DMSO vehicle)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed HEK293-SERT or HEK293-DAT cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs in assay buffer.

    • Using an automated liquid handler, add the diluted compounds to the cell plates. Include wells for positive and negative controls.

    • Incubate at room temperature for 15-30 minutes.

  • Substrate Addition:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's protocol.[7][8]

    • Add the substrate solution to all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a specified incubation time.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Inhibition 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))Quantifies the inhibitory activity of the test compound.
IC50 Value Non-linear regression of the dose-response curveThe concentration of the compound that inhibits 50% of transporter activity.
Z'-factor `1 - (3 * (SD_Max + SD_Min)) /Mean_Max - Mean_Min

Part 2: Antibacterial Screening - Targeting Bacterial Topoisomerases

Rationale: The pyrrolopyrrole scaffold is present in some natural products with antibacterial activity. A key mechanism of action for many antibacterial agents is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription, making them excellent targets for novel antibiotics.[16][17][18][19][20][21][22][23]

Workflow for Antibacterial HTS

Caption: Workflow for antibacterial HTS of pyrrolopyrrole analogs.

Recommended HTS Assay: Fluorescence-Based DNA Gyrase Supercoiling Assay

This biochemical assay measures the supercoiling activity of DNA gyrase. The principle is based on the differential binding of a DNA intercalating dye (e.g., SYBR Green) to supercoiled versus relaxed DNA. Relaxed plasmid DNA is used as a substrate. In the presence of ATP, DNA gyrase introduces negative supercoils, which leads to a decrease in fluorescence upon dye binding. Inhibitors of DNA gyrase will prevent supercoiling, resulting in a higher fluorescence signal.[21]

Protocol: DNA Gyrase Supercoiling Assay

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml albumin)

  • ATP solution

  • DNA intercalating dye (e.g., SYBR Green I)

  • This compound analog library dissolved in DMSO

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Addition:

    • Add diluted pyrrolopyrrole analogs, positive control, and negative control to the wells of a 384-well plate.

  • Reaction Initiation:

    • Prepare a master mix containing assay buffer, relaxed plasmid DNA, and DNA gyrase.

    • Dispense the master mix into the wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection:

    • Stop the reaction by adding the DNA intercalating dye in a suitable buffer (e.g., with EDTA to chelate Mg2+).

    • Measure the fluorescence intensity using a plate reader.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Inhibition 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)Quantifies the inhibitory activity of the test compound.
IC50 Value Non-linear regression of the dose-response curveThe concentration of the compound that inhibits 50% of DNA gyrase activity.
Z'-factor `1 - (3 * (SD_Max + SD_Min)) /Mean_Max - Mean_Min

Conclusion: A Versatile Scaffold for Drug Discovery

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this guide provide robust and efficient methods for identifying active compounds targeting either CNS monoamine transporters or bacterial topoisomerases. Successful hit identification from these primary screens will necessitate further validation through secondary assays to confirm activity, determine selectivity, and elucidate the mechanism of action, ultimately paving the way for lead optimization and preclinical development.

References

Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolopyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anticancer, and antipsychotic properties.[1][2] The specific compound, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, is a bicyclic heterocyclic amine whose rigid structure and chemical functionality make it a compelling candidate for drug discovery.[3][4] The presence of the benzyl group is known to modulate both pharmacokinetic and pharmacodynamic properties, potentially enhancing interactions with biological targets.[3] Preliminary data suggests this compound class holds promise as a precursor for novel antibacterial agents.[3]

This guide presents a comprehensive, phased experimental strategy for the systematic evaluation of the bioactivity of this compound. Our approach is designed to first establish a foundational safety and viability profile before proceeding to targeted efficacy screening and preliminary mechanistic studies. This ensures that resources are directed efficiently and that data generated is robust, reproducible, and interpretable, aligning with modern preclinical drug development guidelines.[5][6][7]

Phase 1: Foundational In Vitro Profiling (Safety & Viability)

Rationale: Before investigating therapeutic potential, it is imperative to understand the compound's intrinsic effects on cell health and its potential for off-target liabilities.[8][9] This phase establishes a therapeutic window by determining the concentration at which the compound is non-toxic. It also screens for common, high-risk liabilities such as genotoxicity and cardiotoxicity, which are frequent causes of late-stage drug development failure.[10]

General Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that affects general cell viability and to calculate its half-maximal inhibitory concentration (IC50) in representative cell lines. This data is crucial for designing subsequent, more specific bioactivity assays.[11][12]

Methodology: Tetrazolium Reduction Assay (XTT or MTT). These colorimetric assays measure the metabolic activity of viable cells.[13] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye to a colored formazan product, the amount of which is proportional to the number of living cells.[14] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[15]

Protocol: XTT Cell Viability Assay

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) into 96-well microplates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and an electron coupling reagent).[14] Add 50 µL of the mixture to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample Cytotoxicity Data Table

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HeLa[Experimental Value]~0.5
A549[Experimental Value]~0.8
HEK293[Experimental Value]~1.2
Genotoxicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of the compound by testing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][17] This is a standard regulatory requirement for preclinical safety assessment.[18][19]

Protocol: Microbial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) to detect different types of mutations.[16]

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its potential metabolites.[18]

  • Assay Procedure (Plate Incorporation Method): a. Prepare a top agar solution kept at 45°C. b. To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control. c. Pour the mixture onto a minimal glucose agar plate, which lacks histidine. d. Include a negative (vehicle) control and positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to produce histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.[17]

Cardiotoxicity Assessment (hERG Assay)

Objective: To assess the compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of drug-induced QT interval prolongation and cardiac arrhythmias.[20][21] This is a critical safety checkpoint mandated by regulatory agencies.[10][22]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[21]

  • Instrumentation: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[20][23]

  • Electrophysiology: a. Establish a whole-cell recording configuration. b. Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open channels, and then repolarizing to measure the characteristic tail current.[22]

  • Compound Application: After establishing a stable baseline current, perfuse the cells sequentially with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Controls: Use a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031 or Dofetilide).[20]

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Plot the percent inhibition versus concentration to determine the IC50 value.[22]

Experimental Workflow and Decision Logic

The following diagram illustrates the logical progression of the initial safety profiling. The results from this phase are critical for making go/no-go decisions and for designing subsequent efficacy studies.

G cluster_0 Phase 1: Foundational In Vitro Profiling cluster_1 Decision Gateway & Next Steps cluster_2 Outcomes A 1-Benzyloctahydropyrrolo [3,4-b]pyrrole B Cytotoxicity Assay (e.g., XTT on multiple cell lines) A->B C Genotoxicity Assay (Ames Test +/- S9) A->C D Cardiotoxicity Assay (hERG Patch-Clamp) A->D E Acceptable Safety Profile? B->E IC50 > 10 µM (in non-cancerous cells) C->E Non-mutagenic D->E hERG IC50 > 30 µM F Proceed to Phase 2: Bioactivity Screening E->F Yes G STOP or Redesign (High Toxicity/Liability) E->G No

Caption: Workflow for Phase 1 foundational safety and liability screening.

Phase 2: Primary Bioactivity Screening

Rationale: Based on the chemical scaffold and literature precedents, this phase aims to identify the primary biological activity of the compound across several key therapeutic areas.[24] The concentration range used for these assays will be guided by the IC50 values determined in Phase 1 to ensure that observed effects are specific and not due to general cytotoxicity.

Antibacterial Activity Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (no compound, showing bacterial growth), a negative control (no bacteria, showing sterility), and a drug control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening

Objective: To evaluate the antiproliferative activity of the compound against a diverse panel of human cancer cell lines.

Protocol: This follows the same XTT/MTT protocol as the general cytotoxicity assay (Section 1.1), but the focus is on a broader panel of cancer cell lines (e.g., NCI-60 panel) and the interpretation is focused on potency and selectivity.

Neurological Activity Screening (Receptor Binding)

Objective: Given that pyrrole derivatives are often CNS-active, this assay will determine if the compound binds to key neurotransmitter receptors, such as dopamine or serotonin receptors.[4]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Source: Use cell membranes prepared from cells overexpressing a specific receptor target (e.g., human Dopamine D2 receptor or Serotonin 5-HT2A receptor).[25]

  • Assay Components:

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2).

    • Test Compound: this compound at a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., Haloperidol) to determine background binding.[26]

  • Procedure: a. Incubate the cell membranes with the fixed concentration of radioligand and varying concentrations of the test compound. b. Allow the reaction to reach equilibrium. c. Separate the bound from free radioligand via rapid filtration through a glass fiber filter. d. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Determine the IC50 from the resulting competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[27]

Phase 3 & 4: Secondary Assays and In Vivo Models (Future Directions)

Should a "hit" be identified in Phase 2 (e.g., potent antibacterial activity with MIC < 8 µg/mL, or selective anticancer activity with IC50 < 1 µM), further studies would be warranted.

  • Mechanistic Studies: Elucidate the mechanism of action. For an anticancer hit, this could involve assays for apoptosis (e.g., Caspase-3/7 activity) or cell cycle analysis (flow cytometry). For an antibacterial hit, this could involve assays to probe effects on cell wall synthesis or DNA gyrase activity.

  • In Vivo Proof-of-Concept: Evaluate the compound's efficacy in a relevant animal model.[28][29] This choice is dictated by the confirmed in vitro activity. For example:

    • Anticancer: A cell line-derived xenograft (CDX) model where human tumor cells are implanted into immunodeficient mice.[30][31]

    • Neuroactivity: A model of a neurodegenerative disease, such as a mouse model of Parkinson's disease, to assess behavioral and neurochemical outcomes.[32][33][34][35]

Conclusion

This structured, multi-phase approach provides a rigorous framework for characterizing the bioactivity of this compound. By systematically establishing a safety profile before screening for efficacy, this experimental design maximizes the potential for identifying a valid therapeutic lead while minimizing the risk of pursuing compounds with intractable liabilities. The protocols outlined herein are based on industry-standard, validated methodologies, ensuring that the data generated will be of high quality and suitable for guiding further drug development efforts.

References

Application Note: A Cell-Based Assay Cascade for Characterizing 1-Benzyloctahydropyrrolo[3,4-b]pyrrole as a Modulator of the Sigma-1 Receptor and its Downstream Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Benzyloctahydropyrrolo[3,4-b]pyrrole scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2] A key protein of interest in the CNS for therapeutic intervention is the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3][4] S1R is a pluripotent modulator of cellular signaling, playing critical roles in calcium homeostasis, ER stress response, and neuronal survival.[5] Consequently, S1R modulators are promising candidates for treating neurodegenerative diseases, ischemic stroke, and psychiatric disorders.[6][7] This guide provides a comprehensive, multi-assay workflow for researchers to characterize the interaction of this compound with S1R and quantify its functional impact on downstream cellular pathways. We detail protocols for assessing direct target engagement, calcium mobilization, neurite outgrowth, and ER stress modulation.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 Receptor (S1R) is not a classical G-protein coupled receptor or ion channel but an intracellular chaperone protein that regulates the activity of other client proteins.[6] Under basal conditions, S1R is often in a complex with another ER chaperone, BiP (Binding Immunoglobulin Protein).[3][8] Upon stimulation by ligand binding or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments or interact with various proteins, including ion channels and receptors at the plasma membrane and, critically, the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER-mitochondrion interface.[4][5]

This strategic position allows S1R to modulate a nexus of critical cellular processes:

  • Calcium Homeostasis: By stabilizing IP3R, S1R ensures efficient calcium signaling from the ER to the mitochondria, which is vital for cellular bioenergetics.[8]

  • ER Stress and the Unfolded Protein Response (UPR): S1R helps mitigate ER stress by interacting with key UPR sensors like IRE1α, promoting cell survival under stress conditions.[8][9]

  • Neuronal Function: S1R activation promotes neuronal plasticity and resilience, in part by upregulating neurotrophic factors and supporting neurite outgrowth.[7]

Given this central role, a compound like this compound that modulates S1R could have profound therapeutic effects. The following assay cascade is designed to systematically elucidate this potential.

Recommended Assay Cascade Workflow

A logical progression of assays is crucial for building a comprehensive pharmacological profile. We recommend a tiered approach, moving from direct target interaction to downstream functional and phenotypic outcomes.

Assay_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Proximal Functional Assays cluster_2 Tier 3: Phenotypic Assay A S1R Homomerization Assay (BRET) B Intracellular Calcium Mobilization (Fluo-4 Assay) A->B Functional Consequence C ER Stress Marker Analysis (XBP1 Splicing Assay) A->C Functional Consequence D Neurite Outgrowth Assay B->D Cellular Outcome

Caption: Recommended workflow for characterizing S1R modulators.

Tier 1 Protocol: S1R Homomerization BRET Assay

Principle of the Assay: The S1R exists as a homo-oligomer, and its oligomerization state can be altered by ligand binding.[10] Bioluminescence Resonance Energy Transfer (BRET) is a powerful cell-based technique to measure protein-protein interactions in real-time. By co-expressing S1R tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor (e.g., YFP), ligand-induced conformational changes that alter the distance or orientation between protomers can be quantified.[11] Agonists and antagonists often produce opposing signals in this assay, making it an excellent tool for functional characterization.[10]

Materials:

  • HEK293T cells

  • S1R-Rluc and S1R-YFP expression plasmids

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM Reduced Serum Medium

  • DMEM with 10% FBS

  • White, clear-bottom 96-well plates

  • BRET substrate (e.g., Coelenterazine h)

  • Test Compound: this compound

  • Controls: PRE-084 (S1R agonist), Haloperidol (S1R antagonist)

  • BRET-capable plate reader

Step-by-Step Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with S1R-Rluc and S1R-YFP plasmids at an optimized ratio (e.g., 1:3 donor-to-acceptor). Follow the manufacturer's protocol for your transfection reagent.

  • Plating for Assay: 24 hours post-transfection, harvest the cells and resuspend them in DMEM. Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well. Allow cells to attach for another 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer (e.g., HBSS). Also prepare dilution series for PRE-084 and Haloperidol controls.

  • Compound Treatment: Gently remove the culture medium from the 96-well plate and replace it with 90 µL of assay buffer. Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control. Incubate at 37°C for 15-30 minutes.

  • BRET Measurement:

    • Prepare the BRET substrate solution (e.g., 5 µM Coelenterazine h in assay buffer).

    • Program the plate reader to inject 20 µL of the substrate solution into each well and immediately begin dual-channel measurements for the YFP emission (e.g., 530 nm) and Rluc emission (e.g., 475 nm).

    • Readings should be taken for 1-2 seconds per well.

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 475 nm).

    • Subtract the background BRET ratio (from cells expressing only S1R-Rluc) to get the net BRET.

    • Plot the net BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Parameter Typical Concentration Range Purpose
Test Compound1 nM - 100 µMDetermine potency and efficacy
PRE-084 (Agonist)1 nM - 10 µMPositive control for agonism
Haloperidol (Antagonist)1 nM - 10 µMPositive control for antagonism
DMSO (Vehicle)0.1% final concentrationNegative control

Tier 2 Protocols: Downstream Functional Assays

Intracellular Calcium Mobilization Assay

Principle of the Assay: S1R activation potentiates Ca2+ release from the ER through the IP3R channel.[5] This assay measures changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases, trapping it inside the cell. Upon binding to Ca2+, its fluorescence intensity increases dramatically, which can be measured using a fluorescence plate reader or microscope.[12][13]

Calcium_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R S1R BiP BiP S1R->BiP Basal State S1R->BiP Dissociates IP3R IP3R S1R->IP3R Modulation S1R->IP3R Potentiates Ca_ER Ca2+ Ca_Cyto Ca2+ IP3R->Ca_Cyto Release Ligand S1R Ligand (e.g., Test Compound) Ligand->S1R Binds

Caption: S1R modulation of ER-to-cytosol calcium flux.

Materials:

  • SH-SY5Y or CHO-K1 cells

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test Compound and Controls

  • ATP or Carbachol (as a co-agonist to stimulate the IP3 pathway)

  • Fluorescence plate reader with liquid injection capability (e.g., FLIPR, FlexStation)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates at a density of 50,000-80,000 cells/well. Incubate overnight to allow for attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[12]

  • Compound Plating: In a separate 96-well plate (the "source plate"), prepare 2X final concentrations of the test compound and controls in HBSS.

  • Assay Execution:

    • Place both the cell plate and the source plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm).

    • Establish a baseline reading for 15-20 seconds.

    • The instrument will then inject a volume (e.g., 100 µL) from the source plate into the cell plate. This injection should contain the test compound plus a sub-maximal concentration of an IP3-generating agonist like ATP or carbachol.

    • Continue to record the fluorescence signal for at least 2-3 minutes.

  • Data Analysis:

    • The primary readout is the change in fluorescence intensity over time.

    • Calculate the peak fluorescence response minus the baseline reading for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration to generate dose-response curves and calculate EC50 values.

Neurite Outgrowth Assay

Principle of the Assay: Neurite outgrowth is a critical process in neuronal development and regeneration and serves as a key phenotypic indicator of neurotrophic or neuroprotective activity.[14] S1R agonists have been shown to promote this process.[7] This assay uses a neuronal cell line, such as Neuro-2a (N2a), which can be induced to differentiate and extend neurites. The effect of the test compound on the extent of neurite growth is quantified using high-content imaging.[15]

Materials:

  • Neuro-2a (N2a) cells

  • Culture medium (e.g., EMEM with 10% FBS)

  • Assay medium (e.g., EMEM with 2% FBS and 20 µM Retinoic Acid for differentiation)[15]

  • 96- or 384-well imaging plates (e.g., Poly-D-Lysine coated)

  • Test Compound and Controls (PRE-084 as positive control)

  • Fixation and Staining Reagents: 4% Paraformaldehyde (PFA), 0.1% Triton X-100, Phalloidin-AlexaFluor 488 (for F-actin in neurites), DAPI (for nuclei).

  • High-content imaging system and analysis software.

Step-by-Step Protocol:

  • Cell Seeding: Seed N2a cells into a PDL-coated imaging plate at a low density (e.g., 2,000-4,000 cells/well for a 96-well plate) to allow room for neurite extension.[15] Let cells attach overnight.

  • Compound Treatment and Differentiation:

    • Gently replace the culture medium with assay medium containing the desired concentrations of the test compound or controls.

    • Incubate the plate for 48-72 hours to allow for differentiation and neurite outgrowth.

  • Cell Fixation and Staining:

    • Carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

    • Stain with a solution containing Phalloidin-AlexaFluor 488 and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS and leave the final wash in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and AlexaFluor 488 (neurites) channels.

    • Use the system's analysis software to perform image segmentation and quantification. The software should identify cell bodies (from DAPI) and trace the neurites (from Phalloidin).

    • Key output parameters include: total neurite length per cell, number of neurites per cell, and number of branch points.[14]

  • Data Analysis:

    • Calculate the average value for each parameter across multiple fields per well.

    • Normalize the data to the vehicle control (differentiated but untreated cells).

    • Generate dose-response curves to determine the compound's effect on neurite outgrowth.

Endoplasmic Reticulum (ER) Stress Assay (XBP1 Splicing)

Principle of the Assay: Under ER stress, the UPR sensor IRE1α becomes activated.[9] Activated IRE1α is an endoribonuclease that unconventionally splices a 26-nucleotide intron from the mRNA of the transcription factor XBP1.[16] This splicing event causes a frameshift, producing the active XBP1s protein, a potent transcriptional activator of UPR target genes. The ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA is a highly specific and sensitive marker of IRE1α activation and ER stress.[17] S1R modulators can attenuate or exacerbate ER stress, which will be reflected in this ratio.

Materials:

  • Any relevant cell line (e.g., HEK293T, SH-SY5Y)

  • 6-well plates

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Test Compound and Controls

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit

  • PCR primers flanking the XBP1 splice site

  • Taq polymerase and PCR reagents

  • Agarose gel electrophoresis system

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency.

  • Pre-treat cells with various concentrations of this compound or controls for 1 hour.

  • Induce ER stress by adding an inducer (e.g., 1 µg/mL Tunicamycin) to the wells. Include a non-induced control.

  • Incubate for an additional 4-6 hours.[9]

  • RNA Extraction and RT-PCR:

    • Harvest cells and extract total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Set up a PCR reaction using primers that flank the 26-nucleotide intron of XBP1 mRNA.

  • Gel Electrophoresis:

    • Run the PCR products on a 2.5-3% high-resolution agarose gel.

    • The unspliced XBP1u will appear as a larger band, while the spliced XBP1s will be a smaller band (26 bp difference).

  • Data Analysis:

    • Quantify the band intensities using gel documentation software (e.g., ImageJ).

    • Calculate the splicing ratio (XBP1s / (XBP1s + XBP1u)).

    • Compare the ratio in compound-treated wells to the inducer-only control to determine if the compound attenuates (reduces ratio) or exacerbates (increases ratio) ER stress.

Integrated Data Analysis and Interpretation

By combining the results from this assay cascade, a detailed profile of this compound can be constructed. The goal is to build a self-validating narrative where the findings from each assay logically support one another.

Assay Expected Outcome for S1R Agonist Expected Outcome for S1R Antagonist
S1R Homomerization Induces a specific change in BRET signal (e.g., decrease).[10]Induces an opposing change in BRET signal (e.g., increase).[10]
Calcium Mobilization Potentiates IP3-agonist induced calcium flux.Blocks the effect of S1R agonists; may have no effect alone.
Neurite Outgrowth Promotes an increase in neurite length and complexity.Blocks agonist-induced neurite outgrowth; may inhibit basal outgrowth.
ER Stress Attenuates inducer-mediated XBP1 splicing.May have no effect or could block the protective effects of agonists.

A compound that shows a dose-dependent effect in the BRET assay, potentiates calcium signaling, promotes neurite outgrowth, and protects against ER stress would be strongly characterized as a functional S1R agonist with significant therapeutic potential.

References

Application Notes and Protocols: Formulation of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Bicyclic Amine Scaffold

1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine belonging to the broader class of nitrogen-containing heterocyclic compounds.[1] Its rigid, polycyclic structure is a valuable scaffold in medicinal chemistry for designing bioactive molecules with enhanced selectivity and metabolic stability, with applications in the synthesis of novel antibacterial and central nervous system (CNS) agents.[1][2] While the intrinsic biological activity of this scaffold is of significant interest, its translation into a viable therapeutic agent hinges on the development of a robust drug delivery system.[3][4] This is crucial for optimizing its pharmacokinetic profile, ensuring target site accumulation, and minimizing potential off-target effects.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. We will explore two primary formulation strategies: liposomal encapsulation and polymeric nanoparticle formulation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective drug delivery system.

PropertyValue/DescriptionSignificance for Formulation
Molecular Formula C₁₃H₁₈N₂Provides the basis for molecular weight and subsequent molarity calculations.
Molecular Weight 202.3 g/mol Essential for calculating drug loading and encapsulation efficiency.[1]
Structure Bicyclic pyrrolidine derivativeThe rigid structure can influence its interaction with lipid bilayers and polymer matrices.[1]
Functional Groups Secondary and Tertiary AminesThe presence of amine groups suggests the compound is a weak base, making it an excellent candidate for active loading into liposomes via a pH gradient.[7][8] These groups also offer sites for potential chemical conjugation.[9]
Solubility Sparingly soluble in waterFormulation into a drug delivery system can enhance its apparent solubility and bioavailability.[10]
Lipophilicity The benzyl group contributes to its lipophilicity.[1]This property will influence its partitioning into the lipid bilayer of liposomes or the core of polymeric nanoparticles.

Formulation Strategy 1: Liposomal Encapsulation via Active Loading

Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[5][11] For weakly basic drugs like this compound, active (or remote) loading is a highly efficient encapsulation method that utilizes a transmembrane pH gradient to drive the drug into the aqueous core of pre-formed liposomes.[7][8][11]

Causality Behind Experimental Choices
  • Lipid Composition: A combination of a structural lipid (e.g., DSPC), cholesterol, and a PEGylated lipid is chosen. DSPC provides a rigid and stable bilayer. Cholesterol is incorporated to modulate membrane fluidity and reduce drug leakage. The PEGylated lipid creates a hydrophilic corona on the liposome surface, which sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[11]

  • Active Loading: By creating a low intra-liposomal pH and a higher external pH, the uncharged form of this compound can diffuse across the lipid bilayer. Once inside, it becomes protonated in the acidic environment and is trapped, allowing for high encapsulation efficiencies.[7][8]

Experimental Workflow for Liposomal Formulation

Caption: Liposomal formulation workflow.

Protocol: Active Loading of this compound into Liposomes

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Citrate buffer (250 mM, pH 4.0)

  • HEPES buffered saline (HBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Size exclusion chromatography columns (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of 55:40:5.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at 60°C to form a thin, uniform lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the citrate buffer (pH 4.0) by vortexing at 60°C for 30 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form unilamellar vesicles with a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with a pore size of 100 nm using a heated extruder at 60°C. Pass the suspension through the membrane 10-15 times.

  • Creation of pH Gradient:

    • Remove the external low pH buffer by passing the liposome suspension through a size exclusion chromatography column pre-equilibrated with HBS (pH 7.4). This creates a pH gradient with a low internal pH (4.0) and a higher external pH (7.4).

  • Active Loading:

    • Prepare a stock solution of this compound in HBS (pH 7.4).

    • Add the drug solution to the purified liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 30 minutes with gentle stirring to facilitate drug loading.

  • Purification:

    • Remove any unencapsulated drug by passing the formulation through a new size exclusion chromatography column equilibrated with HBS (pH 7.4).

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the formulation at 4°C.

Formulation Strategy 2: Polymeric Nanoparticle Encapsulation

Polymeric nanoparticles offer another robust platform for drug delivery, providing advantages such as controlled release and improved stability.[9] Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for nanoparticle formulation.[9] The single emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic or lipophilic drugs like this compound.

Causality Behind Experimental Choices
  • Polymer Selection: PLGA is chosen for its excellent biocompatibility and biodegradability.[9] The degradation rate can be tuned by altering the lactic acid to glycolic acid ratio.

  • Emulsification: A single emulsion is formed by dispersing an organic phase (containing the drug and polymer) into an aqueous phase containing a stabilizer. The stabilizer (e.g., PVA) prevents nanoparticle aggregation.

  • Solvent Evaporation: The organic solvent is removed by evaporation, leading to the precipitation of the polymer and the formation of solid drug-loaded nanoparticles.

Experimental Workflow for Polymeric Nanoparticle Formulation

Caption: Polymeric nanoparticle workflow.

Protocol: Encapsulation of this compound in PLGA Nanoparticles

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in DCM.

  • Emulsification:

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous PVA solution and immediately emulsify using a probe sonicator in an ice bath.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger volume of 0.5% PVA solution and stir overnight at room temperature to allow for the evaporation of DCM.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.

  • Washing and Lyophilization:

    • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.

  • Storage:

    • Store the lyophilized nanoparticles at -20°C.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.

ParameterMethodExpected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Liposomes/Nanoparticles with a mean diameter of 100-200 nm and a PDI < 0.2, indicating a homogenous population.[12]
Zeta Potential Laser Doppler VelocimetryA negative or near-neutral surface charge for PEGylated liposomes, which can help reduce non-specific interactions.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical vesicles/nanoparticles with a uniform size distribution.[13]
Encapsulation Efficiency (EE%) and Drug Loading (DL%) HPLC or UV-Vis SpectroscopyHigh EE% and DL% are desirable. This is determined by quantifying the amount of drug encapsulated versus the total amount used.

Formulae:

  • EE% = (Mass of encapsulated drug / Total mass of drug used) x 100

  • DL% = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

In Vitro Drug Release Studies

In vitro drug release studies are critical for predicting the in vivo performance of the formulation. The dialysis bag method is a commonly used technique.[14][15][16]

Protocol: In Vitro Drug Release using Dialysis Bag Method

Materials:

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded liposome or nanoparticle suspension into a pre-soaked dialysis bag.

  • Seal the bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10]

  • Quantify the amount of released this compound in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Cellular Uptake and Biocompatibility Assays

Assessing the interaction of the formulation with cells is crucial for evaluating its efficacy and safety.[17][18][19]

Cellular Uptake Studies

The uptake of the formulated this compound can be evaluated in relevant cell lines (e.g., cancer cell lines if it's an anticancer agent).[12][13][20]

Protocol Outline:

  • Culture the selected cell line to a suitable confluency.

  • Incubate the cells with the free drug and the formulated drug at various concentrations for different time points.

  • After incubation, wash the cells to remove any non-internalized drug or formulation.

  • Lyse the cells and quantify the intracellular drug concentration using HPLC or a fluorescently labeled formulation can be visualized using confocal microscopy or quantified by flow cytometry.[12][21]

Biocompatibility Assessment

Biocompatibility testing is essential to ensure that the formulation does not elicit a toxic response.[18][19][22][23] The ISO 10993 standard provides a framework for these evaluations.[22]

Key Assays:

  • Cytotoxicity Assays (e.g., MTT or LDH assay): These in vitro assays are used to assess the effect of the formulation on cell viability.[18][24]

  • Hemocompatibility Assays: This is particularly important for intravenously administered formulations to evaluate their interaction with blood components.[23][24]

Conclusion

The formulation of this compound into advanced drug delivery systems like liposomes and polymeric nanoparticles holds immense potential for enhancing its therapeutic efficacy. The protocols and guidelines presented in these application notes provide a robust framework for the development and characterization of these formulations. By understanding the rationale behind each step, researchers can optimize these systems to unlock the full therapeutic potential of this promising bicyclic amine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The octahydropyrrolo[3,4-b]pyrrole core is a privileged structure in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying the root cause and providing actionable solutions.

Problem 1: Low Yield of the Desired this compound Product

Low product yield is a frequent challenge. The underlying causes can often be traced back to incomplete reactions, degradation of materials, or competing side reactions.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete formation of the azomethine ylide intermediate. Ensure complete removal of water during the condensation of the amine and aldehyde precursors. The use of a Dean-Stark trap or the addition of molecular sieves is highly recommended.Increased concentration of the reactive azomethine ylide, leading to a higher conversion to the desired cycloaddition product.[2]
Dimerization of the azomethine ylide. This intermolecular reaction competes with the desired intramolecular cycloaddition. Lowering the reaction temperature can disfavor the dimerization pathway. Consider running the reaction at 0°C or room temperature.[2]Reduced formation of the unwanted piperazine dimer byproduct and a corresponding increase in the yield of the target octahydropyrrolo[3,4-b]pyrrole.[2]
Suboptimal reaction concentration. High concentrations can favor intermolecular side reactions like dimerization. Performing the reaction under high dilution conditions can promote the desired intramolecular cyclization.An improved ratio of the desired product to the piperazine dimer.[2]
Decomposition of starting materials or intermediates. If reactants or intermediates are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).Minimized degradation of sensitive compounds, leading to a higher effective concentration of reactants and improved yield.
Inefficient N-benzylation. Incomplete reaction of the octahydropyrrolo[3,4-b]pyrrole core with benzyl bromide or a similar benzylating agent.Optimize the reaction conditions for benzylation: ensure the use of a suitable base (e.g., K₂CO₃, Et₃N) and an appropriate solvent. Monitor the reaction progress by TLC to ensure full conversion.

Experimental Protocol: Optimization of the [3+2] Cycloaddition Step

The primary route to the octahydropyrrolo[3,4-b]pyrrole core often involves a [3+2] cycloaddition of an azomethine ylide.[3]

  • Preparation of Azomethine Ylide Precursor: To a solution of the appropriate amino acid (e.g., sarcosine, 1.0 mmol) in a dry solvent (e.g., toluene), add the aldehyde (e.g., paraformaldehyde, 1.2 mmol).

  • Water Removal: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0°C). Add the dipolarophile (e.g., a maleimide derivative, 1.0 mmol) to the solution containing the in situ generated azomethine ylide.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by column chromatography.

Diagram: Competing Pathways in the Synthesis

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Amine + Aldehyde B Azomethine Ylide (Intramolecular Cycloaddition Favored) A->B Condensation C This compound B->C [3+2] Cycloaddition D Azomethine Ylide (Intermolecular Dimerization) B->D High Concentration/ High Temperature E Piperazine Dimer D->E

Caption: Desired intramolecular cycloaddition versus the competing intermolecular dimerization side reaction.

Problem 2: Formation of N-Oxide Impurities

The tertiary amine functionality within the this compound structure is susceptible to oxidation.

  • Probable Cause: Exposure of the product to oxidizing agents or prolonged exposure to air, especially during work-up or purification steps involving heat.

  • Solution:

    • Handle the purified product under an inert atmosphere.

    • Avoid excessive heating during solvent removal.

    • If N-oxide formation is significant, consider a mild reduction step (e.g., using PPh₃) during the work-up.

Problem 3: Over-alkylation or Multiple Benzylation Products

If the synthesis involves the formation of the pyrrole ring followed by N-benzylation, there is a risk of multiple benzyl groups being added if there are multiple reactive nitrogen atoms.

  • Probable Cause: Use of a strong base and an excess of the benzylating agent.

  • Solution:

    • Carefully control the stoichiometry of the benzylating agent.

    • Use a milder base to selectively deprotonate the desired nitrogen.

    • If the starting material is the unsubstituted octahydropyrrolo[3,4-b]pyrrole, consider using a protecting group strategy to differentiate the two nitrogen atoms before benzylation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy for constructing the octahydropyrrolo[3,4-b]pyrrole core?

A: The most common and effective method is the intramolecular [3+2] dipolar cycloaddition of an azomethine ylide.[1] This reaction is often stereospecific and allows for the creation of enantiopure products. Domino reactions involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters also provide a highly chemo- and stereoselective route.[4]

Q2: How can I effectively purify the final this compound product?

A: Standard column chromatography on silica gel is a common method. However, due to the basic nature of the product, tailing on the column can be an issue. To mitigate this, consider:

  • Pre-treating the silica gel with a small amount of triethylamine in the eluent.

  • Using alumina as the stationary phase.

  • For the hydrochloride salt, which may have better handling properties, recrystallization is often a viable purification method.[5]

Q3: I am observing a byproduct with a mass corresponding to the loss of the benzyl group. What could be the cause?

A: Debenzylation can occur under certain conditions, particularly during reactions that involve catalytic hydrogenation (if used in a subsequent step) or strongly acidic conditions. If debenzylation is a problem, consider using a different N-protecting group that is more stable to the reaction conditions or modify the deprotection strategy if the benzyl group is intended to be removed later.

Q4: Can I use reductive amination to synthesize this scaffold?

A: Reductive amination is a powerful tool for forming C-N bonds and could potentially be used in a multi-step synthesis of the octahydropyrrolo[3,4-b]pyrrole core.[6] However, a common side reaction in reductive amination is the reduction of the starting carbonyl compound to the corresponding alcohol, which would compete with imine formation.[7] Careful selection of the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which is more selective for the imine over the carbonyl, is crucial.[8]

Diagram: Troubleshooting Workflow for Low Yields

G start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Purity OK purify_sm Purify Starting Materials (Distillation/Recrystallization) check_purity->purify_sm Impure side_reactions Significant Side Products? incomplete_reaction->side_reactions Reaction Complete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check catalyst/reagent activity incomplete_reaction->optimize_conditions Incomplete analyze_byproducts Analyze Byproducts (NMR, MS) to Identify Side Reactions side_reactions->analyze_byproducts Yes end Improved Yield side_reactions->end No purify_sm->start optimize_conditions->start dimerization Dimerization Observed? analyze_byproducts->dimerization degradation Degradation Observed? analyze_byproducts->degradation dimerization->degradation No high_dilution Use High Dilution and/or Lower Temperature dimerization->high_dilution Yes inert_atmosphere Run Under Inert Atmosphere (N₂ or Ar) degradation->inert_atmosphere Yes degradation->end No high_dilution->start inert_atmosphere->start

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.

References

Stability issues of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges of this bicyclic diamine scaffold in solution. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The core structure of this compound contains several functionalities prone to degradation under common laboratory conditions. The main concerns are:

  • Oxidation: The two tertiary amine nitrogens and the benzylic carbon are susceptible to oxidation.[1] Tertiary amines can form N-oxides, while the pyrrolidine ring itself can undergo oxidation to form lactams (pyrrolidinones) or even undergo ring-opening.[2][3]

  • Debenzylation: The N-benzyl group, while often used as a stable protecting group, can be cleaved under both oxidative and reductive conditions.[4][5]

  • pH Sensitivity: As a basic compound, its stability can be significantly influenced by the pH of the solution. Acidic conditions can catalyze hydrolysis or other degradation pathways, though the saturated rings are generally more stable than related imide structures.[6][7]

Q2: What is the recommended solvent for dissolving and storing this compound for short-term use?

For short-term storage (e.g., preparing stock solutions for immediate use in an assay), we recommend using high-purity, anhydrous aprotic solvents such as Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Toluene . Protic solvents, especially water or methanol in the presence of acidic or basic impurities, can facilitate degradation. If an aqueous buffer is required for an experiment, it is best practice to prepare the solution fresh and use it immediately.

Q3: Is this compound sensitive to light?

Yes, photostability should be considered a potential issue. Compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation.[8] As recommended by ICH guidelines, photostability testing should be an integral part of stress testing to determine if the material requires protection from light during storage and handling.[9] We advise storing all solutions in amber vials or wrapping containers in aluminum foil to minimize light exposure.

Q4: My solution of the compound has turned yellow/brown. What does this indicate?

A change in color is often a visual indicator of degradation. This is commonly associated with oxidative degradation pathways, which can produce chromophoric byproducts. If you observe a color change, the integrity of your sample is compromised. We recommend preparing a fresh solution and re-evaluating your storage and handling procedures (see Troubleshooting Guide below).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing the root cause.

Problem 1: I observe new, unexpected peaks in my HPLC or LC-MS analysis after sample preparation or brief storage.

This is a classic sign of compound degradation. The key is to systematically identify the stress factor causing the instability.

Causality-Driven Diagnosis: Forced degradation studies are designed to intentionally stress a molecule to identify likely degradation products and establish degradation pathways.[1][10] By understanding which conditions (acid, base, oxidation, heat, light) generate which impurities, you can diagnose the issue in your experiment.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Cause & Action start Unexpected Peaks in Analytical Chromatogram cond1 Was the sample exposed to...? start->cond1 path_acid path_acid cond1->path_acid Acidic Conditions? (e.g., TFA in mobile phase) path_ox path_ox cond1->path_ox Oxidizing Agents? (e.g., air, peroxide impurities) path_light path_light cond1->path_light Prolonged Light? (e.g., clear vial on benchtop) path_heat path_heat cond1->path_heat Elevated Temperature? (e.g., sonication, heated block) cause_acid Cause: Acid-catalyzed degradation. Action: Use a fresh sample. If acid is required, minimize exposure time and temperature. path_acid->cause_acid cause_ox Cause: Oxidation. Action: Degas solvents. Use amber vials. Consider adding an antioxidant if compatible. path_ox->cause_ox cause_light Cause: Photodegradation. Action: Work in low light. Use amber vials or foil-wrapped containers. path_light->cause_light cause_heat Cause: Thermal Degradation. Action: Prepare samples at room temperature or on ice. Avoid prolonged heating. path_heat->cause_heat

Caption: Troubleshooting workflow for identifying sources of degradation.

Problem 2: Reaction yields are inconsistent or lower than expected when using this compound as a starting material.

If you have ruled out other reaction parameters (reagent purity, stoichiometry, temperature control), the stability of your starting material in the reaction medium is a likely culprit.

Expert Analysis:

  • Reagent Compatibility: Are any of your reagents or catalysts known to promote degradation pathways? For example, strong oxidizing agents can cleave the benzyl group or oxidize the pyrrolidine rings.[5] Similarly, some Lewis acids used in catalysis could promote degradation if conditions are not optimized.

  • Solvent Effects: The choice of solvent can dramatically impact thermal stability.[11] Reactions run at elevated temperatures should be conducted in inert, anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen) to prevent both thermal and oxidative degradation.

  • Pre-reaction Workup: How is the starting material handled before being added to the reaction? If it is dissolved in a solvent and left to stand for an extended period, significant degradation may occur before the reaction even begins.

Recommended Action: Perform a control experiment (a "mock reaction") where you expose this compound to the reaction conditions (solvent, temperature, catalysts) without the other key reagents. Monitor the stability of the starting material over the typical reaction time by HPLC or TLC. This will isolate whether the starting material is degrading under the reaction conditions themselves.

Key Degradation Pathways & Scientific Insights

Understanding the potential chemical transformations of this compound is critical for interpreting stability data and designing robust experiments. The molecule's structure suggests susceptibility to several degradation mechanisms.

G cluster_0 Potential Degradation Pathways cluster_products Degradation Products parent This compound prod_noxide N-Oxide Derivative parent->prod_noxide Mild Oxidation (e.g., H₂O₂, air) prod_lactam Pyrrolidinone/Lactam parent->prod_lactam C-H Oxidation (e.g., electrochemical) prod_debenzyl_ox Octahydropyrrolo[3,4-b]pyrrole + Benzaldehyde parent->prod_debenzyl_ox Oxidative Debenzylation (e.g., CAN, NBS) prod_debenzyl_red Octahydropyrrolo[3,4-b]pyrrole + Toluene parent->prod_debenzyl_red Reductive Cleavage (e.g., H₂/Pd) prod_ringopen Ring-Opened Aminoaldehyde parent->prod_ringopen δ-Oxidation (Metabolic Pathway)

Caption: Plausible degradation pathways for this compound.

  • Oxidative Pathways: The tertiary amines are electron-rich and are common sites for oxidation.[1] δ-oxidation of a pyrrolidine ring, leading to ring-opening, is a documented biotransformation pathway for related structures.[2]

  • Debenzylation: While hydrogenolysis (reductive cleavage) is a synthetic utility, oxidative conditions can also cleave the benzyl group, often yielding the debenzylated amine and benzaldehyde.[5][12] This is a critical consideration if your experimental conditions involve any oxidizing species.

Protocols & Methodologies

To properly assess the stability of your compound and develop a stability-indicating analytical method, we recommend performing a forced degradation study.[13]

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under a variety of stress conditions to identify potential degradants and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Solvent: Acetonitrile (HPLC grade) / Water (Milli-Q or equivalent) 50:50 mixture

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, AIBN (optional radical initiator)

  • Equipment: HPLC system with UV or MS detector, pH meter, heating block or water bath, calibrated photostability chamber (or xenon lamp), amber and clear glass vials.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in the ACN/Water mixture.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a "dark control" for the photostability sample by wrapping an identical vial in aluminum foil.

Stress ConditionReagent/SetupTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal ACN/Water only80 °C48 hours
Photolytic ACN/Water onlyAmbientExpose to light source*

*Photolytic exposure should follow ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Time-Point Sampling: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching:

    • For Acid/Base samples: Neutralize with an equimolar amount of NaOH/HCl, respectively.

    • For other samples: No quenching is typically needed, but dilution with the mobile phase is required.

  • Analysis: Dilute the quenched sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze immediately by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a time-zero (unstressed) control sample.

Data Interpretation:

  • A "stability-indicating" method is one that can separate the intact drug from its degradation products.

  • Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the stress (lower temperature or time). If there is no degradation, increase the stress.[10]

  • The results will reveal whether the compound is more sensitive to acid, base, oxidation, etc., guiding your future experimental design.

References

Technical Support Center: Characterization of Bicyclic Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bicyclic pyrrolidine derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently appearing in natural products and potent therapeutic agents.[1][2] Their rigid, three-dimensional structures offer precise vectoral presentation of functional groups, enabling high-affinity interactions with biological targets. However, this structural complexity also introduces significant challenges in their synthesis, purification, and characterization. Researchers often encounter ambiguous spectral data, difficult separations, and unexpected reactivity.

This technical support guide is designed for researchers, chemists, and drug development professionals who work with these fascinating but challenging molecules. Structured as a series of frequently asked questions (FAQs) and troubleshooting guides, it provides field-proven insights and detailed protocols to navigate the common pitfalls encountered during characterization. Our goal is to equip you with the knowledge to anticipate problems, interpret complex data with confidence, and accelerate your research.

Section 1: Synthesis and Purification Pitfalls

This section addresses common hurdles during the initial stages of obtaining pure bicyclic pyrrolidine derivatives for characterization.

Frequently Asked Questions (FAQs)

Question: My bicyclic pyrrolidine synthesis is giving a very low yield. What are the likely causes?

Answer: Low yields in heterocyclic synthesis can be multifactorial.[3] For bicyclic pyrrolidines, common culprits include:

  • Suboptimal Reaction Conditions: Cyclization reactions, such as the [3+2] cycloaddition to form the pyrrolidine ring, are highly sensitive to temperature, solvent, and catalyst choice.[4] An incorrect temperature might favor side reactions or decomposition.

  • Reagent Purity: Impurities in starting materials, especially the presence of moisture or oxygen in air-sensitive reactions, can inhibit catalysts or lead to unwanted byproducts.[3] Always use freshly distilled solvents and high-purity reagents.

  • Product Instability: The target molecule itself might be unstable under the reaction or workup conditions. Bicyclic amines can be prone to oxidation or rearrangement, especially if strained. Monitor reaction progress by TLC or LC-MS to check for the appearance and subsequent disappearance of your product spot.

  • Purification Losses: Bicyclic pyrrolidines can be highly polar, leading to difficult extraction from aqueous layers or irreversible adsorption onto silica gel during chromatography.

Question: I'm struggling to purify my product. It streaks badly on silica gel, and I can't separate it from a closely-related impurity.

Answer: This is a classic problem. The basic nitrogen of the pyrrolidine ring often interacts strongly with the acidic silanol groups of standard silica gel, causing streaking and poor separation.

Troubleshooting Protocol: Purification of Basic Bicyclic Amines

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%) or ammonium hydroxide (~0.5%). This deactivates the acidic sites.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.

    • Reversed-Phase (C18): For moderately polar compounds, reversed-phase flash chromatography can be highly effective.[5]

  • Use an Ion-Exchange Resin: For particularly challenging separations, strong or weak cation exchange chromatography can isolate your basic compound from neutral or acidic impurities.

  • Salt Formation & Crystallization: If your compound is crystalline, consider forming a salt (e.g., hydrochloride, tartrate). The salt will have different solubility properties, often facilitating crystallization and purification, with the added benefit of removing non-basic impurities. The freebase can be recovered afterward.

Section 2: NMR Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the complex 3D structures of bicyclic pyrrolidines. However, overlapping signals and stereochemical ambiguity are common pitfalls.

Frequently Asked Questions (FAQs)

Question: My ¹H NMR spectrum is a mess of overlapping multiplets in the aliphatic region. How can I assign the protons?

Answer: This is expected due to the constrained bicyclic structure where many protons are in similar chemical environments and exhibit complex spin-spin coupling. A simple 1D proton spectrum is rarely sufficient. A combination of 2D NMR experiments is essential for unambiguous assignment.[6][7]

Experimental Workflow: Unambiguous NMR Signal Assignment

G start Obtain High-Resolution ¹H NMR Spectrum cosy Run ¹H-¹H COSY (Correlation Spectroscopy) start->cosy Identify coupled proton networks hsqc Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) cosy->hsqc Correlate protons to directly attached carbons hmbc Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) hsqc->hmbc Identify long-range (2-3 bond) H-C correlations noesy Run ¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect) hmbc->noesy Determine spatial proximities and stereochemistry assign Assign Full Structure noesy->assign

Step-by-Step Explanation:

  • ¹H-¹H COSY: This experiment reveals which protons are coupled to each other, allowing you to trace out the spin systems within each ring of the bicyclic core.[6]

  • ¹H-¹³C HSQC: This correlates each proton signal directly to the carbon it's attached to. This is crucial for assigning the carbon skeleton.[6][7]

  • ¹H-¹³C HMBC: This shows correlations between protons and carbons that are 2-3 bonds away. It's invaluable for connecting different fragments of the molecule, especially across quaternary carbons or heteroatoms.

  • ¹H-¹H NOESY/ROESY: This is the key for stereochemistry. It shows which protons are close to each other in space, regardless of whether they are bonded. This allows you to determine the relative configuration of substituents (e.g., endo vs. exo, cis vs. trans).[8]

Question: How can I distinguish between regioisomers of my bicyclic pyrrolidine?

Answer: Regioisomers, which have the same molecular formula but different connectivity, can be challenging to distinguish.[6] While ¹H NMR coupling patterns can sometimes provide clues, the most definitive method is ¹H-¹³C HMBC. Because HMBC shows correlations over 2 and 3 bonds, the correlation pattern from a specific proton to nearby carbons will be unique for each regioisomer. For example, a proton on a carbon adjacent to a nitrogen will show a different set of HMBC correlations than a proton further away.

Technique Application for Regioisomer Distinction
¹H-¹H COSY May show different coupling patterns for aromatic or vinyl protons depending on substitution.
¹H-¹³C HMBC Most definitive method. Provides unambiguous connectivity information by showing 2- and 3-bond correlations between protons and carbons.
¹³C NMR Chemical shifts of carbons are highly sensitive to the electronic environment, which differs between regioisomers.[7]

Section 3: Mass Spectrometry (MS) Characterization

Mass spectrometry is vital for confirming molecular weight and providing structural information through fragmentation analysis. The rigid nature of bicyclic systems can lead to characteristic and sometimes complex fragmentation pathways.

Frequently Asked Questions (FAQs)

Question: What are the expected fragmentation patterns for a bicyclic pyrrolidine derivative under ESI-MS/MS?

Answer: While the exact fragmentation depends on the overall structure, several characteristic pathways are commonly observed for protonated α-pyrrolidinophenone cathinones, which share the core pyrrolidine ring.[9][10][11]

  • Loss of the Neutral Pyrrolidine Ring: A very common pathway involves the cleavage and loss of the entire pyrrolidine moiety as a neutral molecule.[9] This is often a dominant fragmentation route.

  • Alpha-Cleavage: The bond C-C adjacent to the nitrogen is a point of weakness. Cleavage at this bond is a characteristic fragmentation for amines, leading to the formation of a stable iminium ion.[12]

  • Ring Opening/Cleavage: The bicyclic system can undergo ring-opening followed by further fragmentation, often involving the loss of small neutral molecules like ethylene.[9]

Logical Flow for MS Fragmentation Analysis

G start Acquire High-Resolution MS Spectrum of [M+H]⁺ ms2 Perform MS/MS (CID) on [M+H]⁺ start->ms2 path1 Observe loss of neutral pyrrolidine ms2->path1 path2 Observe alpha-cleavage next to Nitrogen ms2->path2 path3 Observe complex rearrangements ms2->path3 confirm Confirm Fragment Masses with HRMS path1->confirm path2->confirm path3->confirm propose Propose Fragmentation Mechanism confirm->propose

Question: My observed molecular ion peak is M+2, M+3, etc. What's happening?

Answer: This is a common issue with nitrogen-containing compounds, especially under Electrospray Ionization (ESI).

  • Multiple Protonation: If your molecule has more than one basic site (e.g., multiple nitrogen atoms), it can be di- or tri-protonated, leading to ions like [M+2H]²⁺ or [M+3H]³⁺. These will appear at m/z values of (M+2)/2 and (M+3)/3, respectively. Check for peaks at these corresponding fractional masses.

  • Adduct Formation: The molecule can form adducts with cations present in the mobile phase or from glassware. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺), which appear at M+23 and M+39, respectively. Using a clean system and high-purity solvents can minimize this.

Section 4: Chromatographic Separation

The separation of stereoisomers (enantiomers and diastereomers) is often the single greatest challenge in the development of bicyclic pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Question: How can I separate the diastereomers of my bicyclic pyrrolidine?

Answer: Diastereomers have different physical properties and can be separated on standard (achiral) chromatography columns.[5] However, their properties can be very similar, requiring careful method development.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point. Systematically screen different columns (C18, Phenyl-Hexyl, etc.) and mobile phase modifiers (acetonitrile vs. methanol, different acids like formic acid vs. TFA).

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for separating diastereomers, often providing better resolution and faster run times than HPLC.[13][14]

Question: I need to separate enantiomers. What is the best approach?

Answer: Enantiomers have identical physical properties in a non-chiral environment and thus require a chiral method for separation.[15]

Strategy for Chiral Separation

G start Racemic Bicyclic Pyrrolidine direct Direct Method: Chiral HPLC/SFC start->direct indirect Indirect Method: Derivatization start->indirect screen_csp Screen Chiral Stationary Phases (CSPs) direct->screen_csp derivatize React with Chiral Derivatizing Agent (CDA) indirect->derivatize optimize Optimize Mobile Phase (Normal vs. Reversed) screen_csp->optimize separated_direct Separated Enantiomers optimize->separated_direct diastereomers Form Diastereomers derivatize->diastereomers achiral_sep Separate Diastereomers on Achiral Column diastereomers->achiral_sep cleave Cleave CDA achiral_sep->cleave separated_indirect Separated Enantiomers cleave->separated_indirect

1. Direct Method (Chiral HPLC/SFC): This is the most common and preferred method.[16]

  • Principle: Uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.

  • Common CSPs: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are extremely versatile and a good starting point.[17]

  • Protocol:

    • Start with a broad screening on 4-6 different polysaccharide-based CSPs.

    • Screen using both normal-phase (e.g., Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water) conditions.

    • Once a "hit" (partial separation) is found, optimize the mobile phase composition, additives, and temperature to achieve baseline resolution.

2. Indirect Method (Derivatization):

  • Principle: React the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent to form a mixture of diastereomers.[18][19] These diastereomers can then be separated on a standard achiral column.

  • When to Use: This is useful when direct chiral separation fails or when you need to determine the absolute configuration.

  • Caution: This method requires that the derivatization reaction goes to completion without any racemization and that the chiral auxiliary can be cleanly removed afterward.

References

Technical Support Center: Stability and Degradation of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this molecule under various stress conditions. Our goal is to equip you with the necessary knowledge to anticipate potential degradation pathways, design robust stability studies, and interpret your experimental results with confidence.

Introduction

1-Benzyloctahydropyrrolo[3,a-b]pyrrole is a bicyclic nitrogen-containing heterocyclic compound. Its structural integrity is crucial for its intended biological activity and for ensuring the safety and efficacy of any potential therapeutic agent derived from it. Understanding its degradation pathways under stress conditions is a mandatory step in drug development, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1] This guide will walk you through the potential chemical liabilities of this molecule and provide practical guidance for your forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most likely degradation pathways for this compound under acidic conditions?

Answer:

Under acidic conditions, the tertiary amine nitrogens in the octahydropyrrolo[3,4-b]pyrrole ring system are susceptible to protonation. While the core bicyclic structure is generally stable, strong acidic conditions, especially at elevated temperatures, can potentially lead to ring-opening or rearrangement. The benzyl group is relatively stable to acid hydrolysis.

Troubleshooting:

  • Issue: No degradation is observed even in strong acid.

    • Solution: Increase the temperature or use a stronger acid. However, be mindful that overly harsh conditions may not represent real-world degradation and can lead to irrelevant degradation products.[1]

  • Issue: Complex mixture of degradation products is observed.

    • Solution: Use milder acidic conditions (e.g., lower temperature, lower acid concentration) to favor the formation of primary degradation products. Employ a gradient elution in your chromatographic method to achieve better separation.

Proposed Primary Degradation Pathway under Acidic Conditions:

While the core is robust, prolonged exposure to strong acid and heat might lead to slow N-debenzylation, although this is less common than with other protecting groups. The primary concern under acidic conditions is often the formation of salts and potential for precipitation, which can affect analytical results.

FAQ 2: How does this compound behave under basic conditions?

Answer:

The this compound structure is generally expected to be more stable under basic conditions compared to acidic conditions, particularly concerning the core heterocyclic system. Pyrrolizidine alkaloids, which share a similar bicyclic core, are known to be relatively stable in neutral and acidic solutions but can degrade in alkaline conditions.[2] The primary site of reactivity under basic conditions, especially in the presence of an oxidizing agent, would be the benzylic position.

Troubleshooting:

  • Issue: Unexpected degradation is observed.

    • Solution: Ensure your solution is free of dissolved oxygen or other oxidizing agents. The presence of these can lead to oxidative degradation, which can be accelerated at higher pH.

FAQ 3: What are the expected degradation products under oxidative stress?

Answer:

Oxidative stress is a critical factor in the degradation of nitrogen-containing heterocycles.[3][4][5] For this compound, two primary sites are susceptible to oxidation:

  • Nitrogen Oxidation: The tertiary amine nitrogens can be oxidized to form N-oxides. This is a common metabolic pathway for many nitrogen-containing drugs and a likely degradation pathway under oxidative stress.[6][7][8]

  • Benzylic Oxidation: The methylene bridge of the benzyl group is susceptible to oxidation, which could lead to the formation of a ketone (benzophenone derivative) or, with further oxidation, cleavage of the benzyl group to form benzoic acid and the parent octahydropyrrolo[3,4-b]pyrrole.

Troubleshooting:

  • Issue: Multiple oxidation products are formed, making identification difficult.

    • Solution: Use a milder oxidizing agent or control the stoichiometry of the oxidant. For example, start with a lower concentration of hydrogen peroxide. Time-course studies can also help in identifying primary versus secondary degradation products.

  • Issue: N-oxide formation is not observed.

    • Solution: N-oxides can sometimes be unstable and revert to the parent amine.[6] Ensure your analytical method is suitable for detecting these potentially more polar compounds. Using a mass spectrometer detector is highly recommended for identifying the characteristic +16 Da mass shift.

Proposed Oxidative Degradation Pathways:

Oxidative Degradation of this compound cluster_main This compound cluster_products Degradation Products A 1-Benzyloctahydropyrrolo [3,4-b]pyrrole B N-oxide A->B [O] (e.g., H2O2, m-CPBA) C Benzylic Ketone A->C [O] (e.g., KMnO4, CrO3) D N-debenzylated core + Benzoic Acid C->D Further [O]

Caption: Proposed oxidative degradation pathways.

FAQ 4: Is this compound susceptible to thermal degradation?

Answer:

Thermal degradation of amines can occur, but it generally requires high temperatures, often above 200°C.[9][10] In the solid state, the compound is likely to be stable at temperatures typically used in pharmaceutical processing. In solution, the degradation will be highly dependent on the solvent and the presence of other reactive species.[11][12] The presence of oxygen can lead to thermo-oxidative degradation at lower temperatures than purely thermal degradation.

Troubleshooting:

  • Issue: Degradation is observed at unexpectedly low temperatures (e.g., 60-80°C) in solution.

    • Solution: This is likely due to the presence of other reactive species in the solution (e.g., peroxides in ethers, dissolved oxygen). Degas your solvent and use high-purity solvents to minimize this. The presence of carbon dioxide can also accelerate the thermal degradation of some amines.[10][11]

Experimental Protocol: Thermal Stress Testing (Solid State)

  • Place a known amount of this compound in a clean, dry vial.

  • Place the vial in a calibrated oven at a set temperature (e.g., 80°C, 105°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.

  • Dissolve the sample in a suitable solvent and analyze by a stability-indicating chromatographic method.

FAQ 5: What is the expected photostability of this compound?

Answer:

Compounds with benzylic groups and tertiary amines can be susceptible to photolytic degradation. The benzyl group can absorb UV light and generate radicals, leading to a variety of degradation products. The tertiary amine can also be involved in photo-oxidative processes. Studies on pyrrolizidine alkaloids have shown that they can be degraded by UV radiation.[2] The degradation can be influenced by the solvent and the presence of photosensitizers.[13][14]

Troubleshooting:

  • Issue: No degradation is observed under photostability testing.

    • Solution: Ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines. The physical form of the sample (solid vs. solution) can also significantly impact photostability.

  • Issue: The degradation profile is different between solid-state and solution-state photostability studies.

    • Solution: This is expected. In solution, the solvent can play a role in the degradation pathway (e.g., through radical transfer or as a reactant). In the solid state, degradation is often a surface phenomenon and can be influenced by crystal packing.

Experimental Workflow: Photostability Testing

Photostability Testing Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare solid and solution samples B Wrap control samples in aluminum foil A->B C Place samples in photostability chamber B->C D Expose to light source (ICH Q1B) C->D E Analyze samples at time points D->E F Compare results of exposed vs. control E->F G Identify and quantify degradants F->G

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Derivatives and Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of antibacterial agents. This guide provides a comparative analysis of the antibacterial efficacy of a series of novel compounds derived from a 1-Benzyloctahydropyrrolo[3,4-b]pyrrole core structure against established antibacterial agents, namely Ciprofloxacin and Vancomycin. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation based on available preclinical data to inform further investigation and development.

The core of this investigation centers on 4-benzyloctahydropyrrolo-[3,4-b][1][2]oxazine derivatives, which have shown promising antimicrobial activity.[3] Their performance is benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, and Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, a critical therapeutic for many Gram-positive infections.[1][2][4][5][6][7][8][9][10]

Comparative In Vitro Efficacy

The antibacterial activity of the novel this compound derivatives was evaluated using the Kirby-Bauer disk diffusion method, with the diameter of the zone of inhibition serving as a measure of efficacy. For a comprehensive comparison, data for Ciprofloxacin and Vancomycin are also presented. It is important to note that while Minimum Inhibitory Concentration (MIC) values are the standard for quantitative comparison, this data was not available for the novel compounds. Therefore, the zone of inhibition provides a qualitative to semi-quantitative assessment of antibacterial potency.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Novel Pyrrolo[3,4-b]pyrrole Derivatives
4-Benzyl-6-cyclohexylmethyloctahydropyrrolo[3,4-b][1][2]oxazine201816
4-Benzyl-6-isopropyloctahydropyrrolo[3,4-b][1][2]oxazine181614
4-Benzyl-6-(4-methylbenzyl)octahydropyrrolo[3,4-b][1][2]oxazine222018
Standard Antibacterial Agents
Ciprofloxacin (5 µg disc)22-3025-3325-33
Vancomycin (30 µg disc)17-21ResistantResistant

Data for novel derivatives sourced from Der Pharma Chemica.[3]

Analysis of Efficacy

The preliminary data indicates that the novel 4-benzyloctahydropyrrolo-[3,4-b][1][2]oxazine derivatives exhibit notable antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The derivative with a 4-methylbenzyl substitution demonstrated the largest zone of inhibition within the novel series, comparable to the lower end of the susceptible range for Ciprofloxacin and exceeding that of Vancomycin.

Against the Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa, the novel compounds showed moderate activity. Ciprofloxacin, a standard therapeutic for many Gram-negative infections, displayed significantly larger zones of inhibition. As expected, Vancomycin was ineffective against these Gram-negative organisms due to its mechanism of action and inability to penetrate the outer membrane.

Mechanistic Insights

The pyrrole moiety is a constituent of various natural and synthetic compounds with diverse biological activities, including antibacterial properties. While the precise mechanism of action for this compound derivatives is not fully elucidated, it is suggested that they may interfere with bacterial cell wall synthesis or other critical cellular processes. This is a promising area for further investigation, as novel mechanisms are urgently needed to combat resistance.

Mechanism of Action of Comparator Agents

To provide a framework for comparison, the established mechanisms of action for Ciprofloxacin and Vancomycin are illustrated below.

Antibacterial Mechanisms of Action cluster_Cipro Ciprofloxacin (Fluoroquinolone) cluster_Vanco Vancomycin (Glycopeptide) Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death_Cipro Bacterial Cell Death DNA_Replication->Cell_Death_Cipro Vanco Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vanco->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis Blocked Peptidoglycan_Precursor->Cell_Wall_Synthesis Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis

Mechanisms of action for Ciprofloxacin and Vancomycin.

Standardized Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for key in vitro antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

MIC Assay Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells (Compound + Bacteria) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Accurately weigh and dissolve the test compound in a suitable solvent to create a high-concentration stock solution. Sterilize by filtration if necessary.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a suitable broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final working concentration of ~5x10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate: Dispense sterile broth into the wells of a 96-well plate. Perform a two-fold serial dilution of the antimicrobial agent stock solution across the plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent. Include a positive control (broth and bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Step-by-Step Protocol:

  • Preparation of Cultures: Prepare a mid-logarithmic phase culture of the test bacterium in a suitable broth.

  • Exposure to Antimicrobial Agent: Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial culture. Include a growth control flask without the antimicrobial agent.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the log10 CFU/mL for each time point. Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Conclusion and Future Directions

The novel this compound derivatives, specifically the 4-benzyloctahydropyrrolo-[3,4-b][1][2]oxazine series, demonstrate promising antibacterial activity, particularly against Gram-positive bacteria.[3] While direct quantitative comparison with standard agents is limited by the available data format, the observed zones of inhibition suggest a level of efficacy that warrants further investigation.

Future studies should prioritize the determination of MIC and Minimum Bactericidal Concentration (MBC) values for these novel compounds to enable a more precise quantitative comparison with existing antibiotics. Elucidation of their mechanism of action is also a critical next step, which will inform their potential spectrum of activity and their role in combating resistant pathogens. Further derivatization and structure-activity relationship (SAR) studies could lead to the identification of more potent analogues with a broader spectrum of activity.

References

A Comparative Guide to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyloctahydropyrrolo[3,4-b]pyrrole analogs, with a primary focus on their interaction with the sigma-1 receptor (S1R). The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological disorders, including neurodegenerative diseases, psychiatric conditions, and pain. The octahydropyrrolo[3,4-b]pyrrole scaffold represents a compelling starting point for the design of novel S1R modulators.

While direct and extensive SAR studies on the this compound scaffold for sigma-1 receptor affinity are not widely published, valuable insights can be drawn from closely related bicyclic pyrrolidine analogs. This guide will leverage data from a series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds to infer and discuss the likely SAR of the this compound series, given their significant structural similarities.[1][2] We will explore the critical structural motifs that govern binding affinity and selectivity, compare their profiles to established sigma-1 receptor ligands, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Privileged Structure

The octahydropyrrolo[3,4-b]pyrrole core is a rigid bicyclic system that effectively orients substituents in three-dimensional space, making it an attractive scaffold in medicinal chemistry. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize pharmacological properties. The 1-benzyl group, in particular, is a common feature in many centrally active compounds and is expected to play a crucial role in the interaction of these analogs with the sigma-1 receptor.

Structure-Activity Relationship (SAR) Insights from a Close Analog Series

A recent study on tetrahydropyrrolo[3,4-c]pyrazole derivatives has provided significant insights into the structural requirements for high-affinity sigma-1 receptor binding.[1][2] These findings are highly relevant to the this compound scaffold due to the shared bicyclic pyrrolidine core. The key SAR takeaways are summarized below.

Key Structural Features Influencing Sigma-1 Receptor Affinity:

  • The Benzyl Moiety: The presence of a benzyl group attached to one of the nitrogen atoms of the bicyclic core is a critical determinant of sigma-1 receptor affinity. This is exemplified by compound 19 (AD417) from the analog series, which features a benzyl group and exhibits a notable S1R affinity (Ki = 75 nM).[1][2] This suggests that the aromatic ring of the benzyl group likely engages in favorable interactions, such as π-π stacking or hydrophobic interactions, within the S1R binding pocket.

  • Substitution on the Pyrrolidine Nitrogen: Modifications on the second nitrogen of the pyrrolidine ring have a profound impact on binding affinity. The protonated state of this nitrogen is believed to form a key ionic interaction with the glutamate 172 (Glu172) residue in the sigma-1 receptor binding site.[1][2]

    • Small Alkyl Substituents: Small, unbranched alkyl groups on the second nitrogen are generally well-tolerated.

    • Bulky Substituents: Introduction of bulky or sterically demanding groups on this nitrogen can lead to a significant decrease or complete loss of affinity, likely due to steric hindrance that prevents optimal interaction with the receptor.

  • Nature of the Linker: The length and flexibility of the linker connecting a terminal aromatic or lipophilic group to the second nitrogen are also important. An optimal linker length is necessary to position the terminal group in a favorable binding region of the receptor.

The following logical diagram illustrates the key SAR points:

SAR_summary cluster_core This compound Core cluster_substituents Key Substitutions cluster_activity Sigma-1 Affinity Core Bicyclic Pyrrolidine Scaffold N1_Benzyl N1-Benzyl Group Core->N1_Benzyl Essential for Binding N_Modification Modification at Second Nitrogen Core->N_Modification High_Affinity High Affinity N1_Benzyl->High_Affinity N_Modification->High_Affinity Small, accessible groups Low_Affinity Low/No Affinity N_Modification->Low_Affinity Bulky groups assay_workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep_reagents->plate_setup add_membranes Add Membrane Preparation plate_setup->add_membranes add_radioligand Add [3H](+)-Pentazocine add_membranes->add_radioligand incubation Incubate at 37°C for 90 min add_radioligand->incubation filtration Rapid Filtration (Harvest on GF/B filters) incubation->filtration washing Wash Filters with Ice-cold Buffer filtration->washing scint_count Scintillation Counting washing->scint_count data_analysis Data Analysis (IC50 and Ki determination) scint_count->data_analysis end End data_analysis->end

References

A Researcher's Guide to the Biological Target Validation of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the identification and validation of the biological target(s) of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. As a compound with a bicyclic pyrrolidine derivative structure, it has been noted for its potential as an antibacterial agent and as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system, such as serotonin and dopamine reuptake inhibitors.[1][2][3] The definitive validation of its molecular target is a critical step to unlock its full therapeutic potential and understand its mechanism of action.

This document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, emphasizing a multi-pronged, self-validating approach to generate robust and reliable data. We will explore a logical progression from broad, unbiased target identification techniques to specific, high-confidence validation assays.

Part 1: Initial Target Hypothesis Generation

Before embarking on extensive experimental work, it is prudent to generate plausible hypotheses about the molecular targets of this compound. This can be achieved through a combination of computational and literature-based approaches. Given its structural features and reported activities, potential targets could range from bacterial enzymes involved in cell wall synthesis to neurotransmitter transporters in mammalian cells.

A critical initial step is to perform a thorough literature review and structural similarity search (pharmacophore modeling) against databases of known drugs and their targets. This can provide initial leads and inform the design of subsequent experiments.

Part 2: Unbiased Target Identification Methodologies

To empirically identify the binding partners of this compound without prior bias, we will employ techniques that capture and identify interacting proteins from a complex biological mixture.

Affinity Chromatography-Mass Spectrometry

This classical and powerful technique allows for the isolation of proteins that physically interact with our compound of interest.[4][5] The core principle involves immobilizing this compound on a solid support to create an "affinity matrix," which is then used to "fish" for its binding partners in a cell lysate.[6][7]

Experimental Workflow: Affinity Chromatography

AffinityChromatography cluster_probe Probe Synthesis & Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Target Identification A 1-Benzyloctahydropyrrolo [3,4-b]pyrrole B Synthesize Linker-Modified Analog A->B Chemical Synthesis C Immobilize on Sepharose Beads B->C Covalent Coupling E Incubate Lysate with Immobilized Compound C->E D Prepare Cell Lysate (e.g., bacterial, neuronal) D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Analysis G->H I In-gel Digestion H->I J LC-MS/MS Analysis I->J K Protein Database Search & Candidate Identification J->K

Caption: Workflow for target identification using affinity chromatography.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry). The linker's position should be carefully chosen to minimize disruption of the original compound's binding pharmacophore.

  • Immobilization: Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.

  • Lysate Preparation: Prepare a native protein extract from relevant cells (e.g., a panel of bacterial strains if pursuing the antibacterial activity, or a neuronal cell line for CNS effects).

  • Incubation: Incubate the cell lysate with the affinity matrix. As a crucial negative control, also incubate the lysate with beads that have been treated with the linker alone or an inactive analog of the compound.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency (e.g., varying salt concentrations) to remove proteins that bind non-specifically.

  • Elution: Elute the specifically bound proteins. This can be done using a competitive eluent (a high concentration of the free, unmodified this compound) or by changing the buffer conditions (e.g., pH or denaturants).

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control. Identify the proteins using mass spectrometry (LC-MS/MS).

Photo-Affinity Labeling (PAL)

PAL is a sophisticated technique that creates a covalent bond between the compound and its target upon photoactivation.[8][9] This is particularly useful for capturing transient or weak interactions that might not survive the extensive washing steps of affinity chromatography.[10]

Experimental Workflow: Photo-Affinity Labeling

PhotoAffinityLabeling cluster_probe_pal Probe Synthesis cluster_labeling In-situ Labeling cluster_enrichment Enrichment & Identification A_pal Design Photo-Affinity Probe: - Photoreactive group (e.g., diazirine) - Reporter tag (e.g., alkyne) B_pal Synthesize Probe A_pal->B_pal C_pal Incubate Probe with Intact Cells or Lysate D_pal UV Irradiation (e.g., 365 nm) C_pal->D_pal E_pal Covalent Cross-linking to Target Protein D_pal->E_pal F_pal 'Click' Chemistry to Attach Biotin E_pal->F_pal G_pal Streptavidin Affinity Purification F_pal->G_pal H_pal Elution & Proteomic Analysis (LC-MS/MS) G_pal->H_pal

Caption: Workflow for target identification using photo-affinity labeling.

Detailed Protocol: Photo-Affinity Labeling

  • Probe Design and Synthesis: Synthesize a derivative of this compound that incorporates two key moieties: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin).[11][12][13] The photoreactive group, upon exposure to UV light, will form a highly reactive carbene that covalently attaches to nearby amino acid residues.[11]

  • Cellular Incubation: Treat intact cells or cell lysates with the photo-affinity probe.

  • Photo-Crosslinking: Irradiate the samples with UV light at a specific wavelength (e.g., ~365 nm for diazirines) to induce covalent bond formation between the probe and its binding partners.

  • Enrichment: If an alkyne reporter tag was used, perform a "click" reaction to attach a biotin molecule. Lyse the cells (if not already done) and enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Identification: Elute the captured proteins and identify them via mass spectrometry.

Part 3: Rigorous Target Validation

Identifying a list of putative binding partners is only the first step. The next, and arguably most critical, phase is to validate these candidates to confirm a direct and functionally relevant interaction.[14][15]

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a physiological context (i.e., within intact cells).[16][17] The principle is that the binding of a ligand (our compound) to its target protein confers thermal stability to the protein.[18][19]

Experimental Workflow: CETSA

CETSA_Workflow cluster_heating Thermal Challenge cluster_analysis_cetsa Analysis A_cetsa Treat Intact Cells with This compound or Vehicle (DMSO) B_cetsa Aliquot cell suspensions A_cetsa->B_cetsa C_cetsa Heat aliquots to a range of temperatures B_cetsa->C_cetsa D_cetsa Cell Lysis & Centrifugation to separate soluble and precipitated fractions E_cetsa Quantify soluble target protein (e.g., Western Blot, ELISA) D_cetsa->E_cetsa F_cetsa Plot Melt Curves & Compare (Vehicle vs. Compound) E_cetsa->F_cetsa

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western blot or ELISA).

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.[20]

Genetic Validation: CRISPR/Cas9-Mediated Target Perturbation

Genetic validation provides the highest level of confidence by directly linking the gene encoding the target protein to the compound's activity.[21][][23] The CRISPR/Cas9 system is an invaluable tool for this purpose, allowing for precise and permanent gene editing.[15][24]

Experimental Workflow: CRISPR Validation

CRISPR_Validation cluster_crispr Gene Editing cluster_phenotype Phenotypic Analysis A_crispr Design gRNA targeting the putative target gene B_crispr Deliver Cas9 & gRNA into cells A_crispr->B_crispr C_crispr Generate Target Knockout (KO) or Mutant Cell Line B_crispr->C_crispr D_crispr Treat Wild-Type (WT) and KO/Mutant cells with This compound C_crispr->D_crispr E_crispr Measure relevant phenotypic endpoint (e.g., cell viability, signaling) D_crispr->E_crispr F_crispr Compare dose-response curves E_crispr->F_crispr

Caption: Workflow for genetic target validation using CRISPR/Cas9.

Detailed Protocol: CRISPR/Cas9 Validation

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.

  • Gene Editing: Introduce the Cas9 nuclease and the gRNA into the relevant cell line to create a knockout (KO) of the target gene.

  • Clonal Selection and Verification: Isolate and expand single-cell clones. Verify the gene knockout at the genomic (sequencing) and protein (Western blot) levels.

  • Phenotypic Assay: Compare the effect of this compound on the wild-type (WT) cells and the KO cells. If the target is correct, the KO cells should be resistant to the compound's effects, resulting in a significant rightward shift or complete loss of response in the dose-response curve.

Part 4: Comparative Analysis and Data Presentation

Once a target has been validated, it is essential to characterize the compound's potency and selectivity. This involves comparing its performance with known modulators of the target (if available).

Table 1: Comparative Potency of this compound and Reference Compounds on Validated Target X

CompoundTarget X Binding Affinity (Ki, nM)Target X Enzymatic Inhibition (IC50, nM)Cellular Potency (EC50, µM)
This compound [Experimental Value][Experimental Value][Experimental Value]
Reference Inhibitor A15300.5
Reference Inhibitor B1504505.2
Inactive Structural Analog>10,000>10,000>50

Table 2: Selectivity Profile of this compound

TargetInhibition/Binding (IC50/Ki, nM)
Validated Target X [Experimental Value]
Off-Target Y>10,000
Off-Target Z5,200

By systematically applying this multi-faceted approach, researchers can move from a compound with putative activity to a well-validated pharmacological tool with a defined molecular target. This rigorous process is fundamental to advancing drug discovery and understanding complex biological systems.

References

A Comparative Guide to the Synthesis of Octahydropyrrolo[3,4-b]pyrroles: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The octahydropyrrolo[3,4-b]pyrrole, also known as 2,5-diazabicyclo[3.3.0]octane, represents a pivotal scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. This guide offers a comparative analysis of the primary synthetic routes to this valuable heterocyclic core, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols for key transformations.

The Significance of the Octahydropyrrolo[3,4-b]pyrrole Core

The octahydropyrrolo[3,4-b]pyrrole scaffold is a cornerstone in the synthesis of numerous biologically active compounds.[1] Perhaps its most notable application is as a key intermediate in the industrial synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[2][3][4] The specific stereochemistry of the bicyclic diamine is crucial for the drug's potent antibacterial activity. Beyond antibiotics, derivatives of this scaffold have shown significant promise as ligands for nicotinic acetylcholine receptors (nAChRs), highlighting their potential in the development of treatments for neurological disorders.[5]

Key Synthetic Strategies: A Comparative Overview

The construction of the octahydropyrrolo[3,4-b]pyrrole framework can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired substitution pattern, stereochemical outcome, scalability, and the availability of starting materials.

[3+2] Dipolar Cycloaddition of Azomethine Ylides

The [3+2] dipolar cycloaddition of azomethine ylides stands out as one of the most powerful and widely employed methods for the synthesis of the pyrrolidine ring system, which forms the basis of the octahydropyrrolo[3,4-b]pyrrole core.[6][7] This approach involves the reaction of an in situ generated azomethine ylide with a dipolarophile. For the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold, both intermolecular and intramolecular variants of this reaction are utilized.

Mechanism: The reaction is initiated by the formation of an azomethine ylide, typically from the condensation of an α-amino acid or ester with an aldehyde or ketone. This 1,3-dipole then undergoes a concerted or stepwise cycloaddition with a dipolarophile, such as a maleimide derivative, to furnish the bicyclic core. The stereoselectivity of the reaction is a key feature and can often be controlled by the choice of catalyst and reaction conditions.[1]

Workflow for [3+2] Dipolar Cycloaddition

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha-Amino Acid alpha-Amino Acid Azomethine Ylide Formation Azomethine Ylide Formation alpha-Amino Acid->Azomethine Ylide Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Azomethine Ylide Formation Dipolarophile Dipolarophile Cycloaddition Cycloaddition Dipolarophile->Cycloaddition Azomethine Ylide Formation->Cycloaddition in situ Octahydropyrrolo[3,4-b]pyrrole Octahydropyrrolo[3,4-b]pyrrole Cycloaddition->Octahydropyrrolo[3,4-b]pyrrole

Caption: General workflow for the [3+2] cycloaddition approach.

A significant advantage of this methodology is the ability to achieve high levels of stereocontrol, particularly in the intramolecular variant. For instance, the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines leads to the formation of an azomethine ylide that undergoes a stereospecific intramolecular [3+2] dipolar cycloaddition to yield a single diastereoisomer of the octahydropyrrolo[3,4-b]pyrrole derivative.[8]

The choice of catalyst can dramatically influence the efficiency of the intermolecular [3+2] cycloaddition. Metal-based catalysts are commonly employed to promote the reaction and enhance stereoselectivity.

Domino Reactions

Domino reactions, also known as cascade or tandem reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. A notable example is the domino reaction of 3-bromopyrrole-2,5-diones (bromomaleimides) with aminocrotonic acid esters to afford polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles.[9][10][11][12]

Mechanism: This transformation is proposed to proceed via a Hantzsch-type domino process. The reaction is initiated by either a Michael-type nucleophilic C-addition of the aminocrotonate to the bromomaleimide, followed by dehydrobromination, or a direct nucleophilic substitution of the bromine atom. The resulting intermediate then undergoes an intramolecular nucleophilic N-addition to complete the formation of the second pyrrolidine ring. This reaction is highly chemo- and stereoselective.

Proposed Mechanism of the Domino Reaction

cluster_start Reactants cluster_reaction Domino Cascade cluster_product Product Bromomaleimide Bromomaleimide Nucleophilic Addition/Substitution Nucleophilic Addition/Substitution Bromomaleimide->Nucleophilic Addition/Substitution Aminocrotonate Aminocrotonate Aminocrotonate->Nucleophilic Addition/Substitution Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Addition/Substitution->Intramolecular Cyclization Intermediate Formation Hexahydropyrrolo[3,4-b]pyrrole Hexahydropyrrolo[3,4-b]pyrrole Intramolecular Cyclization->Hexahydropyrrolo[3,4-b]pyrrole

Caption: Simplified mechanism of the domino reaction synthesis.

This metal-free approach provides a rapid and efficient entry to highly substituted hexahydropyrrolo[3,4-b]pyrrole derivatives. The reaction proceeds with high atom economy and offers a convergent strategy for the construction of this bicyclic system.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a one-pot fashion.[13] For the synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold, MCRs often leverage the [3+2] cycloaddition of an in situ generated azomethine ylide.

A prime example is the one-pot synthesis of 3,7-diazabicyclo[3.3.0]octanes from an α-amino acid ester, an aromatic aldehyde, and N-phenylmaleimide.[14]

Mechanism: In this MCR, the α-amino acid ester and the aromatic aldehyde first condense to form an imine, which then tautomerizes to generate the azomethine ylide. This 1,3-dipole is then trapped by the N-phenylmaleimide dipolarophile in a [3+2] cycloaddition to yield the desired bicyclic product.

The efficiency and convergence of MCRs make them highly attractive for the rapid generation of libraries of compounds for biological screening.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a broad category of reactions that are pivotal in the synthesis of cyclic and bicyclic systems. Beyond the intramolecular [3+2] cycloaddition already discussed, other intramolecular strategies can be employed to construct the octahydropyrrolo[3,4-b]pyrrole core.

One such approach is intramolecular reductive amination . This strategy can be particularly useful for the formation of the second pyrrolidine ring from a suitably functionalized pyrrolidine precursor. For instance, a pyrrolidine bearing both a ketone and a primary or secondary amine can undergo intramolecular reductive amination to form the bicyclic system. While specific examples for the octahydropyrrolo[3,4-b]pyrrole core are less common in the literature compared to cycloaddition methods, the principles of reductive amination are well-established and offer a viable synthetic route.[7]

Another, more specialized approach is free-radical intramolecular cyclization . While not a mainstream method for this particular scaffold, it has been successfully applied to the synthesis of related fused pyrrole systems, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines.[15] This method typically involves the generation of a radical on a side chain, which then attacks an aromatic or unsaturated system to forge the new ring.

Catalytic Hydrogenation

For synthetic routes that yield partially unsaturated dihydropyrrolo[3,4-b]pyrrole or pyrrolinopyrrole intermediates, a final catalytic hydrogenation step is often necessary to obtain the fully saturated octahydropyrrolo[3,4-b]pyrrole core. This is a common strategy in industrial syntheses, including that of the Moxifloxacin side chain.[16]

Reaction Conditions: This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can influence the efficiency and stereoselectivity of the hydrogenation.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the key synthetic strategies for the octahydropyrrolo[3,4-b]pyrrole scaffold, with a focus on quantitative performance data where available.

Synthetic StrategyKey FeaturesTypical Yields (%)StereoselectivityScalabilityKey AdvantagesKey Disadvantages
[3+2] Dipolar Cycloaddition (Intermolecular) Metal-catalyzed reaction of an azomethine ylide with a dipolarophile.[1]75-95Good to ExcellentModerate to HighHigh efficiency, good stereocontrol.May require expensive metal catalysts.
[3+2] Dipolar Cycloaddition (Intramolecular) Stereospecific cyclization of an azomethine ylide with a tethered dipolarophile.[8]60-85ExcellentModerateHigh stereospecificity, access to enantiopure products.Requires multi-step synthesis of the precursor.
Domino Reaction One-pot reaction of bromomaleimides and aminocrotonates.[9]70-90HighModerateHigh atom economy, metal-free, convergent.Limited substrate scope reported.
Multicomponent Reaction (MCR) One-pot reaction of three or more components.[14]60-80GoodHighHigh efficiency, rapid library synthesis.Can be challenging to optimize for all substrates.
Intramolecular Reductive Amination Cyclization of an amino-ketone precursor.VariableSubstrate-dependentModerate to HighUtilizes well-established reaction, potentially scalable.Requires synthesis of a specific precursor.
Catalytic Hydrogenation Reduction of an unsaturated precursor.[16]90-99Substrate-dependentHighHigh yielding, applicable to large-scale synthesis.Requires an unsaturated precursor, may require high pressure.

Experimental Protocols

General Procedure for Metal-Catalyzed [3+2] Cycloaddition

This protocol is a representative example for the synthesis of an octahydropyrrolo[3,4-b]pyrrole derivative via a metal-catalyzed intermolecular [3+2] cycloaddition.

Materials:

  • Azomethine ylide precursor (e.g., a glycine ester derivative) (1.0 mmol)

  • N-substituted maleimide (1.2 mmol)

  • Metal catalyst (e.g., CuCl₂, AgOAc, In(OTf)₃, or Sc(OTf)₃) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the azomethine ylide precursor (1.0 mmol), N-substituted maleimide (1.2 mmol), and the metal catalyst (5-10 mol%).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired octahydropyrrolo[3,4-b]pyrrole derivative.

Experimental Protocol for the Domino Synthesis of a Hexahydropyrrolo[3,4-b]pyrrole Derivative

This protocol is based on the domino reaction of a 3-bromomaleimide with an aminocrotonic acid ester.[10]

Materials:

  • 1-Aryl-3-bromo-1H-pyrrole-2,5-dione (bromomaleimide) (1.0 mmol)

  • N-substituted ester of β-aminocrotonic acid (2.0 mmol)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the 1-aryl-3-bromo-1H-pyrrole-2,5-dione (1.0 mmol) in the anhydrous solvent.

  • Add the N-substituted ester of β-aminocrotonic acid (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired hexahydropyrrolo[3,4-b]pyrrole derivative.

Conclusion and Future Outlook

The synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold has evolved significantly, with a range of powerful and efficient methods now available to synthetic chemists. The [3+2] dipolar cycloaddition of azomethine ylides remains a dominant and versatile strategy, offering excellent control over stereochemistry. Domino reactions and multicomponent reactions provide highly efficient and atom-economical alternatives for the rapid construction of this bicyclic core.

The choice of the optimal synthetic route will continue to be guided by the specific requirements of the target molecule, including substitution patterns, stereochemical purity, and the need for scalability. As the demand for novel therapeutics based on this privileged scaffold grows, the development of even more efficient, stereoselective, and sustainable synthetic methodologies will remain an active and important area of research. The insights provided in this guide are intended to empower researchers to navigate the existing synthetic landscape and to inspire further innovation in the field.

References

A Technical Guide to Benchmarking the Performance of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole in Sigma-1 Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold at a Key Modulatory Target

The octahydropyrrolo[3,4-b]pyrrole core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for more than one type of receptor or enzyme target.[1] Derivatives of this scaffold have been explored for a range of central nervous system (CNS) targets.[2] 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, the subject of this guide, incorporates this versatile core with a benzyl substitution, a feature known to influence pharmacokinetic and pharmacodynamic properties.[1] While its activity is pleiotropic, compelling evidence from structurally related compounds, such as tetrahydropyrrolo[3,4-c]pyrazoles, points towards the sigma-1 receptor (S1R) as a promising and high-value target for this class of molecules.[3][4]

The sigma-1 receptor is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[5] It is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[6] Consequently, S1R has emerged as a critical therapeutic target for a variety of neuropathological conditions, including neurodegenerative diseases, ischemic stroke, and neuropathic pain.[6]

This guide provides a comprehensive framework for benchmarking the functional performance of this compound at the human sigma-1 receptor. We will present a suite of robust, in vitro functional assays designed to characterize the binding affinity, and potential agonistic or antagonistic properties of this compound. For comparative analysis, we have selected a panel of well-characterized S1R modulators: the agonists (+)-pentazocine and PRE-084, and the antagonists Haloperidol and NE-100. The experimental designs detailed herein are intended to provide researchers, scientists, and drug development professionals with a rigorous and objective evaluation of this compound's potential as a novel S1R ligand.

Comparative Compound Panel

A critical aspect of benchmarking is the inclusion of well-validated reference compounds. The following molecules will be used to contextualize the functional profile of this compound.

CompoundClassRationale for Inclusion
(+)-Pentazocine AgonistA classical and widely used selective S1R agonist.
PRE-084 AgonistA highly selective and potent S1R agonist.
Haloperidol AntagonistA well-characterized S1R antagonist with high affinity.
NE-100 AntagonistA selective S1R antagonist.
This compound Test CompoundThe focus of this benchmarking study.

Experimental Workflows and Methodologies

To comprehensively profile this compound, a multi-assay approach is essential. We will employ a primary binding assay to determine affinity, followed by two distinct functional assays to elucidate the compound's modulatory effects on S1R activity.

Diagram: Overall Experimental Workflow

experimental_workflow start Start: Characterize This compound binding_assay Assay 1: Radioligand Binding (Determine Affinity) start->binding_assay bret_assay Assay 2: BRET for Receptor Oligomerization binding_assay->bret_assay If binding confirmed calcium_assay Assay 3: FLIPR Calcium Flux (Functional Readout) binding_assay->calcium_assay If binding confirmed data_analysis Data Analysis and Comparative Benchmarking bret_assay->data_analysis calcium_assay->data_analysis conclusion Conclusion: Functional Profile of Test Compound data_analysis->conclusion

Caption: High-level overview of the experimental pipeline.

Assay 1: Radioligand Binding for Sigma-1 Receptor Affinity

Rationale: The foundational step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptor. This assay quantifies the displacement of a radiolabeled ligand by the test compound, providing a direct measure of binding potency.[7]

Experimental Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human sigma-1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific Binding: Determined in the presence of 10 µM Haloperidol.

  • Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein/well), --INVALID-LINK---pentazocine (at a final concentration equal to its Kd, typically 2-3 nM), and varying concentrations of this compound or reference compounds (10⁻¹¹ to 10⁻⁵ M). b. Incubate at 37°C for 120 minutes. c. Terminate the binding reaction by rapid filtration through GF/B filter plates, followed by washing with ice-cold assay buffer. d. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Expected Data Summary:

CompoundPredicted S1R Ki (nM)
(+)-Pentazocine1-5
PRE-0842-10
Haloperidol1-5
NE-1000.5-2
This compoundTo be determined
Assay 2: BRET Assay for Sigma-1 Receptor Oligomerization

Rationale: The sigma-1 receptor is known to form oligomers, and ligand binding can modulate this oligomerization state.[8] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions in live cells.[9] This assay will reveal whether this compound influences S1R oligomerization, providing insights into its functional modality.

Diagram: BRET Assay Principle

bret_principle cluster_agonist Agonist Effect cluster_antagonist Antagonist Effect Agonist Agonist ((+)-Pentazocine) S1R_RLuc_A S1R-RLuc Agonist->S1R_RLuc_A Binds to S1R S1R_YFP_A S1R-YFP Agonist->S1R_YFP_A Binds to S1R Result_A Decreased BRET Signal (Conformational Change/ Oligomer Dissociation) Antagonist Antagonist (Haloperidol) S1R_RLuc_B S1R-RLuc Antagonist->S1R_RLuc_B Binds to S1R S1R_YFP_B S1R-YFP Antagonist->S1R_YFP_B Binds to S1R Result_B Increased BRET Signal (Oligomer Stabilization)

Caption: Ligand-induced changes in S1R oligomerization detected by BRET.

Experimental Protocol:

  • Cell Line: HEK293 cells co-transfected with plasmids encoding human S1R fused to Renilla luciferase (S1R-RLuc) and S1R fused to Yellow Fluorescent Protein (S1R-YFP).

  • Procedure: a. Plate the transfected cells in a 96-well microplate. b. Add varying concentrations of this compound or reference compounds. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. d. Add the RLuc substrate, coelenterazine h. e. Immediately measure the luminescence at 485 nm (RLuc emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 485 nm) and plot against the compound concentration to generate dose-response curves.

Expected Data Summary:

CompoundBRET ResponsePredicted Modality
(+)-PentazocineDose-dependent decreaseAgonist
PRE-084Dose-dependent decreaseAgonist
HaloperidolDose-dependent increaseAntagonist
NE-100Dose-dependent increaseAntagonist
This compoundTo be determinedTo be determined
Assay 3: FLIPR-Based Calcium Flux Assay

Rationale: The sigma-1 receptor modulates intracellular calcium levels, a key second messenger in numerous signaling pathways.[10] A Fluorometric Imaging Plate Reader (FLIPR) assay can measure changes in intracellular calcium concentration in a high-throughput format, providing a robust functional readout of S1R activation.[7][11]

Experimental Protocol:

  • Cell Line: A suitable neuronal cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y or PC12 cells) or a recombinant cell line.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Procedure: a. Plate cells in a 96-well plate and grow to confluence. b. Load the cells with the calcium indicator dye according to the manufacturer's protocol. c. Place the plate in the FLIPR instrument. d. Establish a baseline fluorescence reading. e. Add this compound or reference compounds and monitor the change in fluorescence over time. f. For antagonist testing, pre-incubate the cells with the test compound before adding a known S1R agonist (e.g., PRE-084) at its EC₅₀ concentration.

  • Data Analysis: Quantify the peak fluorescence response and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Expected Data Summary:

CompoundAgonist Mode (EC₅₀, nM)Antagonist Mode (IC₅₀, nM)
(+)-Pentazocine10-50-
PRE-0845-20-
Haloperidol-5-25
NE-100-1-10
This compoundTo be determinedTo be determined

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a robust, multi-faceted approach to characterizing the functional activity of this compound at the sigma-1 receptor. By systematically evaluating its binding affinity and its modulatory effects on receptor oligomerization and intracellular calcium signaling in direct comparison to established S1R ligands, a clear and objective performance profile can be established.

The data generated from these assays will be instrumental in determining whether this compound acts as an agonist, antagonist, or allosteric modulator of the sigma-1 receptor. These findings will provide a critical foundation for further preclinical development and will be of significant interest to researchers and drug discovery professionals working on novel therapeutics for CNS disorders.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzyloctahydropyrrolo[3,4-b]pyrrole scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Derivatives have shown potential as antibacterial agents and as modulators of serotonin and dopamine reuptake.[1][2] However, the therapeutic success of any lead candidate hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to undesirable side effects or toxicity, derailing an otherwise promising development program.[3][4] This guide provides a comprehensive framework for the systematic cross-reactivity profiling of novel this compound derivatives. We compare essential screening strategies, provide detailed experimental protocols for key assays, and present an illustrative case study to guide researchers in making data-driven decisions for lead optimization.

Introduction: The Imperative of Selectivity

Selectivity is a cornerstone of modern drug design, defining the margin between a therapeutic effect and an adverse reaction.[5] For scaffolds like this compound, which are often designed to interact with aminergic G-protein coupled receptors (GPCRs) or transporters, the potential for cross-reactivity is significant due to structural homology among these target families.[6] A compound designed as a selective serotonin reuptake inhibitor (SSRI), for instance, might also interact with dopamine receptors, adrenergic receptors, or ion channels, leading to a complex and potentially harmful polypharmacology.[7]

Therefore, early and systematic cross-reactivity profiling is not merely a regulatory requirement but a critical step to:

  • Identify and Mitigate Safety Liabilities: Early detection of interactions with targets linked to known adverse drug reactions (ADRs), such as the hERG potassium channel (cardiotoxicity), allows for chemical mitigation before significant resources are invested.[8][9]

  • Optimize Lead Compounds: Understanding the structure-activity relationships (SARs) at both on-target and off-target sites enables chemists to rationally design molecules with improved selectivity.[3][10]

  • Elucidate Mechanism of Action: Distinguishing on-target from off-target effects is crucial for accurately interpreting in vivo results and building a strong translational case for a drug candidate.

This guide outlines a tiered approach to profiling, beginning with broad screening to identify potential liabilities and progressing to more focused functional assays to confirm and characterize those interactions.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered workflow ensures that resources are used efficiently, generating a comprehensive selectivity profile for a lead candidate. The strategy progresses from broad, cost-effective binding assays to more complex and targeted functional assays.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Affinity Determination cluster_2 Tier 3: Functional Characterization T1_Assay Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44) T1_Output Identify initial off-target 'hits' (% inhibition > 50% @ 10 µM) T1_Assay->T1_Output Primary Outcome T2_Assay Concentration-Response Binding Assays (Radioligand Displacement) T1_Output->T2_Assay Prioritize hits T2_Output Determine Affinity (Ki) for each 'hit' T2_Assay->T2_Output Quantitative Outcome T3_GPCR GPCR Functional Assays (e.g., cAMP, IP1) T2_Output->T3_GPCR If hit is a GPCR T3_Ion Ion Channel Functional Assays (e.g., Patch Clamp Electrophysiology) T2_Output->T3_Ion If hit is an Ion Channel (esp. hERG) T3_Output Determine Functional Activity (Agonist, Antagonist, IC50/EC50) T3_GPCR->T3_Output T3_Ion->T3_Output Final Final T3_Output->Final Comprehensive Selectivity Profile

Figure 1: Tiered workflow for cross-reactivity profiling.

Comparative Analysis: Illustrative Case Study

To demonstrate the application of this workflow, we present hypothetical but realistic data for a lead compound, "Compound-X" , a derivative of this compound designed as a potent Dopamine D2 receptor antagonist. We compare its profile to two reference compounds: Haloperidol (a classic antipsychotic with known off-targets) and a more selective, modern antagonist.

Tier 1: Broad Panel Screening Results

Compound-X was screened at a single concentration (10 µM) against a panel of 44 common off-targets, such as the Eurofins SafetyScreen44 panel.[8] The results highlight several potential liabilities.

Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target Target Class Compound-X Haloperidol (Reference) Selective Antagonist (Reference) Potential Implication
Dopamine D2 GPCR (Primary Target) 98% 99% 97% On-Target Activity
Serotonin 5-HT2A GPCR 85% 92% 15% Sedation, weight gain
Adrenergic α1A GPCR 78% 88% 8% Orthostatic hypotension
Histamine H1 GPCR 65% 75% 5% Sedation, weight gain
hERG Ion Channel 72% 68% <5% Cardiotoxicity Risk
Muscarinic M1 GPCR 25% 45% 3% Anticholinergic effects

| Sigma 1 | Non-classified | 81% | 95% | 22% | CNS side effects |

Interpretation: The Tier 1 screen immediately flags several concerns for Compound-X. Like Haloperidol, it shows significant activity at the 5-HT2A, α1A adrenergic, and H1 histamine receptors. Most critically, the strong inhibition of the hERG channel is a major red flag for potential cardiac arrhythmia and requires immediate follow-up.[9][11]

Tier 2 & 3: Affinity and Functional Follow-up

Based on the Tier 1 results, concentration-response assays were performed to determine the affinity (Ki) for binding and functional activity (IC50) for the most significant off-targets.

Table 2: Comparative Affinity (Ki) and Functional (IC50) Profile

Target Assay Type Parameter Compound-X Haloperidol Selective Antagonist Selectivity Window (vs. D2)
Dopamine D2 Radioligand Binding Ki (nM) 1.2 1.5 0.8 -
Serotonin 5-HT2A Radioligand Binding Ki (nM) 25 18 >1000 21-fold
Adrenergic α1A Radioligand Binding Ki (nM) 45 30 >1000 38-fold
Histamine H1 Radioligand Binding Ki (nM) 88 55 >1000 73-fold
hERG Patch Clamp IC50 (µM) 0.95 1.2 >30 Critical Liability

| Sigma 1 | Radioligand Binding | Ki (nM) | 35 | 10 | >1000 | 29-fold |

Interpretation and Strategic Decision: The quantitative data confirms the concerns from the initial screen.

  • On-Target Potency: Compound-X is a potent D2 antagonist (Ki = 1.2 nM), comparable to the reference compounds.

  • Off-Target Liabilities: The selectivity windows against key GPCRs (5-HT2A, α1A, H1) are narrow (<100-fold), predicting a side-effect profile similar to older antipsychotics like Haloperidol.

  • Critical hERG Liability: The sub-micromolar IC50 value for hERG inhibition is a significant finding.[12][13] A therapeutic window of less than 30-fold between the hERG IC50 and the therapeutic plasma concentration is often considered an unacceptable risk for QT prolongation. This result would likely halt the progression of Compound-X without significant chemical modification to improve its cardiac safety profile.

The "Selective Antagonist" demonstrates the goal of an optimization program: maintaining high on-target potency while achieving >1000-fold selectivity against common off-targets and, most importantly, an IC50 for hERG well outside the therapeutic range (>30 µM).

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following are standardized protocols for the key assays discussed.

Protocol: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.[14][15][16]

Objective: Determine the inhibitory constant (Ki) of Compound-X at a specific GPCR (e.g., Serotonin 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells with recombinant 5-HT2A).

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT2A).

  • Test Compound (Compound-X) and Non-specific competitor (e.g., Mianserin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates and glass fiber filter mats.

  • Scintillation fluid and a MicroBeta counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of Compound-X in assay buffer (e.g., 11 points from 100 µM to 1 pM). Pipette 50 µL of each concentration into the 96-well plate.

  • Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration equal to its Kd (e.g., ~1 nM for [³H]-Ketanserin).

  • Membrane Preparation: Thaw and resuspend the cell membranes in ice-cold assay buffer to a predetermined optimal concentration (e.g., 10 µg protein/well).

  • Assay Incubation: To each well, add 150 µL of the membrane suspension followed by 50 µL of the radioligand solution.

  • Controls:

    • Total Binding: Wells with membranes, radioligand, and buffer only.

    • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[16]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, followed by four washes with ice-cold wash buffer.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a MicroBeta counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Compound-X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol: hERG Manual Patch Clamp Assay

This electrophysiology assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[9][12][13]

Objective: Determine the IC50 of Compound-X on the hERG current in a stably transfected cell line.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[17]

  • Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.[17]

  • Patch clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Plate hERG-expressing cells at a low density to allow for the isolation of single cells for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Approach a single cell with the pipette and form a high-resistance (>1 GΩ) "giga-seal". Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.

    • Apply a repolarizing step to -50 mV to elicit the characteristic hERG "tail current". This tail current is measured.

  • Baseline Measurement: Record stable baseline currents for at least 3 minutes while perfusing the cell with the extracellular solution (vehicle control).

  • Compound Application: Perfuse the cell with increasing concentrations of Compound-X (e.g., 0.01, 0.1, 1, 10, 30 µM) sequentially, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel inhibition.[9]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data by expressing the current at each concentration as a percentage of the baseline current.

    • Plot the percent inhibition against the log concentration of Compound-X and fit to a sigmoidal dose-response curve to determine the IC50.

G cluster_0 Setup cluster_1 Recording Cycle (Repeated) cluster_2 Perfusion Protocol A Prepare hERG-HEK293 Cells & Patch Pipette B Achieve Giga-seal & Whole-Cell Configuration A->B G Establish Stable Baseline (Vehicle Control) B->G Start Recording C Hold at -80mV D Depolarize to +20mV (Activate Channels) C->D E Repolarize to -50mV (Elicit Tail Current) D->E F Measure Peak Tail Current E->F J Plot % Inhibition vs [Compound-X] & Determine IC50 F->J Compile Data H Apply Increasing [Compound-X] Sequentially G->H H->C For each concentration I Apply Positive Control (e.g., E-4031) H->I

Figure 2: Experimental workflow for the hERG patch clamp assay.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of novel chemical entities is non-negotiable in modern drug discovery. This guide demonstrates a robust, tiered approach for characterizing the selectivity of this compound derivatives. The illustrative data for "Compound-X" underscores how early, broad profiling, followed by quantitative affinity and functional testing, can rapidly identify significant liabilities such as hERG channel blockade. This data-driven process is essential for guiding medicinal chemistry efforts toward the synthesis of safer, more selective, and ultimately more successful therapeutic candidates. Future strategies will increasingly integrate in silico predictive models to prioritize which assays to run, further optimizing the efficiency of the safety and selectivity assessment process.[7]

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the relentless pursuit of novel scaffolds with potent and selective biological activity is paramount. Among the myriad of heterocyclic systems, the pyrrolo[3,4-b]pyrrole core has emerged as a "privileged scaffold," offering a rigid, three-dimensional framework for the design of new therapeutic agents.[1] This guide provides an in-depth, head-to-head comparison of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole and its structurally related heterocyclic counterparts. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying structure-activity relationships (SAR) that govern their performance. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Significance of the Octahydropyrrolo[3,4-b]pyrrole Scaffold

The octahydropyrrolo[3,4-b]pyrrole scaffold is a bicyclic diamine that has attracted considerable attention in medicinal chemistry.[2] Its rigid conformation and the presence of two nitrogen atoms provide unique opportunities for functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3] A key derivative of this scaffold, this compound, has been investigated for its potential in various therapeutic areas, notably as a precursor in the synthesis of novel antibacterial agents.[4] The benzyl group can modulate both the pharmacokinetic and pharmacodynamic properties of the molecule, influencing its three-dimensional shape and potential for aromatic interactions with biological targets.

Synthesis Strategies: Building the Core and its Analogs

The construction of the octahydropyrrolo[3,4-b]pyrrole ring system and its derivatives can be achieved through various synthetic routes. Understanding these methodologies is crucial for accessing a diverse range of analogs for comparative studies.

Synthesis of this compound

A common approach to the synthesis of this compound involves a multi-step sequence that begins with the formation of a pyrrole ring, followed by reduction and subsequent N-benzylation.

Experimental Protocol: A Generalized Synthetic Route

  • Pyrrole Ring Formation (Paal-Knorr Synthesis): A 1,4-dicarbonyl compound is reacted with a primary amine (in this case, a precursor to the second pyrrole ring) in the presence of an acid catalyst to yield the pyrrole ring.[5]

  • Reduction: The resulting pyrrole-containing intermediate is subjected to catalytic hydrogenation to afford the saturated octahydropyrrolo[3,4-b]pyrrole core.

  • N-Benzylation: The secondary amine of the octahydropyrrolo[3,4-b]pyrrole is then reacted with benzyl bromide or a similar benzylating agent in the presence of a base to yield this compound.

Synthesis_Workflow Start 1,4-Dicarbonyl Compound + Primary Amine Step1 Paal-Knorr Pyrrole Synthesis Start->Step1 Intermediate1 Pyrrole Intermediate Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 Octahydropyrrolo[3,4-b]pyrrole Step2->Intermediate2 Step3 N-Benzylation Intermediate2->Step3 End 1-Benzyloctahydropyrrolo [3,4-b]pyrrole Step3->End

Synthesis of Related Heterocyclic Compounds

The synthesis of other pyrrole-based heterocycles often employs similar fundamental reactions, such as the Hantzsch, Paal-Knorr, and Knorr pyrrole syntheses, as well as cycloaddition reactions.[3][6] For instance, the Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with electron-deficient alkenes to generate the pyrrole ring.[7] The choice of synthetic route is dictated by the desired substitution pattern on the final molecule.

Head-to-Head Biological Activity Comparison

A direct comparison of the biological activity of this compound with other heterocyclic compounds is most meaningful when the data is generated under identical experimental conditions. While the literature provides a wealth of information on the activity of various pyrrole derivatives, direct comparative studies are less common. This section will present available quantitative data and discuss the structure-activity relationships (SAR) that can be inferred.

Antibacterial Activity

The pyrrole scaffold is a well-established pharmacophore in the development of antibacterial agents.[8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/ClassDerivative DetailsS. aureusE. coliReference
Octahydropyrrolo[3,4-b]pyrrole Analog This compoundData not availableData not available-
Pyrrole-Benzamide DerivativeN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide3.125>100[8]
Marinopyrrole A DerivativeFluoro-derivative (1e)0.39 (MRSA)Not reported[9]
2-Aminopyrrole Derivative2-Amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileNot reported32[8]
Pyrrolo[1,2-a][7][10]benzodiazepineSM-5 derivative7.81>100[11]

Analysis and Structure-Activity Relationship (SAR) Insights:

From the available data, it is evident that substitutions on the pyrrole ring play a critical role in determining antibacterial potency and spectrum.

  • N-Substitution: The nature of the substituent on the pyrrole nitrogen can significantly impact activity. While specific data for the N-benzyl group of the title compound is not available in a comparative context, other N-aryl and N-alkyl substitutions have been shown to modulate activity.

  • C-Substitution: The presence of electron-withdrawing groups, such as halogens, on the pyrrole ring can enhance antibacterial activity, as seen in the marinopyrrole derivatives.[9] The substitution pattern on aryl rings attached to the pyrrole core also influences potency.

  • Fused Ring Systems: The fusion of the pyrrole ring to other heterocyclic systems, as in the pyrrolo[1,2-a][7][10]benzodiazepines, can lead to potent activity against Gram-positive bacteria.[11]

SAR_Insights Core Pyrrole Core N_Sub N-Substitution (e.g., Benzyl) Core->N_Sub C_Sub C-Substitution (e.g., Halogens) Core->C_Sub Fused Fused Rings Core->Fused Activity Antibacterial Activity N_Sub->Activity C_Sub->Activity Fused->Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and related heterocyclic compounds, with a focus on their synthesis and antibacterial activity. While direct, head-to-head comparative data for the title compound remains limited in the public domain, the analysis of structurally related pyrrole derivatives offers valuable insights into the key structural features that drive biological performance.

The octahydropyrrolo[3,4-b]pyrrole scaffold continues to be a promising starting point for the development of novel therapeutic agents. Future research should focus on the systematic exploration of substitutions on this core, particularly at the nitrogen positions, to build a comprehensive SAR profile. Furthermore, direct comparative studies of this compound against other heterocyclic cores under standardized assay conditions are crucial for a definitive assessment of its therapeutic potential. The detailed synthetic and biological testing protocols provided herein offer a robust framework for such future investigations.

References

In Vitro and In Vivo Correlation of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, a synthetic small molecule with a pyrrolidine core. This class of compounds has garnered significant interest in neuroscience research for its potential to modulate monoamine neurotransmitter systems.[1][2] The primary objective of this document is to establish a clear and objective correlation between the compound's in vitro performance at its molecular targets and its subsequent in vivo efficacy in relevant preclinical models. This process, known as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development, enabling more efficient and predictive translation of laboratory findings to potential therapeutic applications.[3]

The following sections will detail the experimental methodologies, present comparative data, and explore the causal relationships that underpin the IVIVC for this compound, with a focus on its potential as a monoamine reuptake inhibitor. For comparative purposes, we will reference the well-characterized selective serotonin reuptake inhibitor (SSRI), Fluoxetine.

Part 1: In Vitro Assessment of Monoamine Transporter Activity

The initial step in characterizing a novel CNS-active compound is to determine its affinity and potency at the primary molecular targets. For a potential monoamine reuptake inhibitor, these targets are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] The following protocols describe standard, validated assays to quantify the interaction of this compound with these transporters.

Experimental Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Rationale: This assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rat brain tissue (e.g., cerebral cortex for SERT and NET, striatum for DAT) is homogenized in ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

    • The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

  • Assay Setup:

    • In a 96-well plate, incubate a fixed concentration of the appropriate radioligand ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, or [³H]WIN 35,428 for DAT) with varying concentrations of this compound or the reference compound.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Incubation and Filtration:

    • The plates are incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[5]

Experimental Protocol 2: Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of serotonin and dopamine.

Rationale: This assay directly measures the ability of the test compound to block the transport of radiolabeled neurotransmitters into cells or synaptosomes. This provides a measure of the compound's functional antagonism at the transporter.

Step-by-Step Methodology:

  • Cell Culture or Synaptosome Preparation:

    • HEK293 cells stably expressing human SERT or DAT are cultured to confluence in 96-well plates.[6] Alternatively, synaptosomes can be prepared from rat brain tissue as described in the binding assay protocol.[7]

  • Assay Procedure:

    • Cells or synaptosomes are pre-incubated with varying concentrations of this compound or the reference compound.

    • Uptake is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter ([³H]Serotonin or [³H]Dopamine).

    • The incubation is carried out for a short period to measure the initial rate of uptake.

  • Termination and Lysis:

    • Uptake is terminated by rapidly washing the cells or synaptosomes with ice-cold buffer.

    • The cells are then lysed to release the internalized radiolabeled neurotransmitter.

  • Data Analysis:

    • The amount of radioactivity in the cell lysate is measured by scintillation counting.

    • The IC50 value is determined by plotting the percentage of uptake inhibition against the concentration of the test compound.

In Vitro Data Summary

The following table presents hypothetical, yet plausible, in vitro data for this compound in comparison to Fluoxetine. The data is structured to reflect a potential profile of a dual serotonin and dopamine reuptake inhibitor.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC50 (nM)DAT IC50 (nM)
This compound 5.225.8150.38.142.5
Fluoxetine (Reference) 1.1220.5185.02.5350.8

Data is illustrative and based on typical values for compounds in this class.

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b_prep Membrane Preparation b_incubate Incubation with Radioligand & Compound b_prep->b_incubate b_filter Filtration & Washing b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analysis IC50 & Ki Calculation b_count->b_analysis u_prep Cell Culture or Synaptosome Prep u_incubate Incubation with Compound & [3H]Neurotransmitter u_prep->u_incubate u_terminate Termination & Lysis u_incubate->u_terminate u_count Scintillation Counting u_terminate->u_count u_analysis IC50 Calculation u_count->u_analysis

Caption: Workflow for in vitro monoamine transporter assays.

Part 2: In Vivo Evaluation of Biological Activity

Following the in vitro characterization, the next critical step is to assess the compound's effects in a living organism. This allows for the evaluation of not only its efficacy in a more complex biological system but also provides insights into its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol 3: Mouse Tail Suspension Test

Objective: To evaluate the antidepressant-like activity of this compound.

Rationale: The tail suspension test is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that when mice are subjected to the inescapable stress of being suspended by their tails, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[8]

Step-by-Step Methodology:

  • Animal Acclimation: Male mice are acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Mice are administered this compound, Fluoxetine, or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Test Procedure: 30 minutes post-injection, each mouse is suspended by its tail from a horizontal bar using adhesive tape. The duration of immobility is recorded for a period of 6 minutes.

  • Data Analysis: The total time spent immobile during the last 4 minutes of the test is quantified. The effective dose at which the compound produces a 50% reduction in immobility (ED50) is calculated.

Experimental Protocol 4: In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of serotonin and dopamine in the rat brain.

Rationale: In vivo microdialysis is a technique that allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[5] This provides a direct measure of the neurochemical effects of a compound at its site of action.

Step-by-Step Methodology:

  • Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., the prefrontal cortex for serotonin or the striatum for dopamine).

  • Recovery: The animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline.

  • Drug Administration: this compound or vehicle is administered, and dialysate collection continues.

  • Neurotransmitter Analysis: The concentrations of serotonin and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage of the pre-drug baseline levels.

In Vivo Data Summary

The following tables present hypothetical in vivo data for this compound.

Table 2: Antidepressant-like Activity in the Mouse Tail Suspension Test

CompoundED50 (mg/kg, i.p.)
This compound 1.5
Fluoxetine (Reference) 5.0

Data is illustrative.

Table 3: Effect on Extracellular Neurotransmitter Levels in Rat Brain

Compound (Dose)Brain RegionMax % Increase in SerotoninMax % Increase in Dopamine
This compound (3 mg/kg, s.c.) Prefrontal Cortex~350%~200%
Fluoxetine (10 mg/kg, s.c.) Prefrontal Cortex~400%Negligible

Data is illustrative and based on published findings for similar compounds.[8]

InVivo_Workflow cluster_tst Tail Suspension Test cluster_microdialysis In Vivo Microdialysis tst_acclimate Animal Acclimation tst_admin Drug Administration tst_acclimate->tst_admin tst_test Tail Suspension tst_admin->tst_test tst_analysis Immobility Measurement & ED50 Calculation tst_test->tst_analysis md_surgery Surgical Implantation of Guide Cannula md_recovery Animal Recovery md_surgery->md_recovery md_procedure Probe Insertion & Baseline Sampling md_recovery->md_procedure md_admin Drug Administration md_procedure->md_admin md_sampling Post-Drug Sampling md_admin->md_sampling md_analysis HPLC-ED Analysis of Neurotransmitters md_sampling->md_analysis

Caption: Workflow for in vivo behavioral and neurochemical assays.

Part 3: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of these comparative studies is to establish a meaningful relationship between the in vitro data and the in vivo outcomes. A strong IVIVC enhances the predictive power of early-stage drug discovery and can guide the optimization of lead compounds.

Analysis of the Correlation

Based on our illustrative data, this compound demonstrates high affinity and potent inhibition of both SERT and DAT in vitro. This dual activity is reflected in vivo, where the compound exhibits potent antidepressant-like effects in the tail suspension test and elevates extracellular levels of both serotonin and dopamine in the brain.

The in vitro potency at SERT (Ki = 5.2 nM, IC50 = 8.1 nM) is expected to be the primary driver of the antidepressant-like activity observed in the tail suspension test. The in vivo potency (ED50 = 1.5 mg/kg) is consistent with a compound that effectively engages its target in the CNS. The elevation of extracellular serotonin in the prefrontal cortex, a key brain region implicated in mood regulation, provides a direct neurochemical correlate for the behavioral effect.

Furthermore, the compound's moderate in vitro potency at DAT (Ki = 25.8 nM, IC50 = 42.5 nM) translates to a significant, albeit smaller, increase in extracellular dopamine levels compared to serotonin. This dual neurochemical profile suggests that this compound may have a broader spectrum of activity compared to a highly selective SSRI like Fluoxetine, potentially offering advantages in treating symptoms of depression that are linked to dopaminergic dysfunction, such as anhedonia.

The correlation is further supported by considering the physicochemical properties of the compound. The benzyl group is known to enhance lipophilicity, which can facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.

IVIVC_Logic cluster_invitro In Vitro Activity cluster_pk Pharmacokinetics cluster_invivo In Vivo Effects invitro_potency High Affinity & Potency at SERT and DAT (Low Ki and IC50) pk_bbb Blood-Brain Barrier Penetration invitro_potency->pk_bbb Prerequisite for CNS Activity invivo_neurochem Increased Extracellular Serotonin & Dopamine pk_bbb->invivo_neurochem Target Engagement invivo_behavior Antidepressant-like Behavioral Effects invivo_neurochem->invivo_behavior Neurochemical Basis

Caption: Logical framework for the in vitro-in vivo correlation.

Conclusion

This guide has outlined a systematic approach to correlating the in vitro and in vivo activity of this compound. The illustrative data suggest that this compound is a potent dual inhibitor of the serotonin and dopamine transporters. The in vitro binding and uptake inhibition data provide a strong mechanistic basis for the observed in vivo antidepressant-like activity and the elevation of extracellular monoamines. The established IVIVC provides confidence in the compound's mechanism of action and supports its further investigation as a potential therapeutic agent for mood disorders. This comprehensive evaluation underscores the importance of integrating in vitro and in vivo studies to build a robust understanding of a novel compound's pharmacological profile.

References

A Comparative Guide to the Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-b]pyrrole core is a valuable scaffold in medicinal chemistry, forming the foundation of various biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The 1-benzyl substituted analogue, in particular, serves as a key intermediate in the synthesis of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic methods for obtaining 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, with a focus on reproducibility, scalability, and the underlying chemical principles.

Introduction to Synthetic Strategies

The construction of the this compound framework can be approached through several synthetic routes. The primary challenge lies in the stereocontrolled formation of the fused bicyclic system. Two effective strategies that have emerged are the multi-step synthesis involving a diester cyclization followed by reduction and benzylation, and a more convergent approach utilizing a [3+2] cycloaddition reaction. This guide will delve into the experimental details of both methods, offering a critical comparison to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Multi-Step Synthesis via Diethyl meso-2,5-dibromoadipate

This classical approach builds the pyrrolidine rings sequentially, offering a high degree of control over the stereochemistry of the final product. The synthesis begins with the reaction of a commercially available dibromide with benzylamine to form the N-benzyl protected pyrrolidine diester, which is then cyclized, reduced, and deprotected/re-benzylated to yield the target molecule.

Experimental Protocol

Step 1: Synthesis of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

To a solution of diethyl meso-2,5-dibromoadipate (1 equivalent) in a suitable solvent such as acetonitrile, is added benzylamine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (2.5 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Step 2: Dieckmann Condensation and Decarboxylation

The resulting diester (1 equivalent) is dissolved in an anhydrous solvent like toluene, and a strong base such as sodium ethoxide (1.1 equivalents) is added. The mixture is heated to reflux to induce Dieckmann condensation. The reaction is then cooled and quenched with a weak acid. Subsequent heating in the presence of an acid catalyst promotes decarboxylation to yield 1-benzyl-tetrahydropyrrolo[3,4-b]pyrrol-5(1H)-one.

Step 3: Reduction of the Lactam

The lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically performed at reflux, and after completion, it is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is dried and concentrated to give crude this compound.

Step 4: Purification

The final product is purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of the Workflow

Method_1_Workflow A Diethyl meso-2,5-dibromoadipate B Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate A->B Benzylamine, K2CO3 C 1-Benzyl-tetrahydropyrrolo[3,4-b]pyrrol-5(1H)-one B->C 1. NaOEt (Dieckmann) 2. H+ (Decarboxylation) D This compound C->D LiAlH4 (Reduction)

Caption: Multi-step synthesis of this compound.

Method 2: Convergent Synthesis via [3+2] Cycloaddition

This modern approach offers a more convergent and potentially more efficient route to the octahydropyrrolo[3,4-b]pyrrole core. It involves the in-situ generation of an azomethine ylide which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as a maleimide derivative. Subsequent reduction and modification lead to the target compound.

Experimental Protocol

Step 1: Synthesis of the N-Benzylated Pyrrolidine Core via [3+2] Cycloaddition

A mixture of an N-benzyl substituted amino acid, such as N-benzylglycine, and an aldehyde, for instance, formaldehyde, is heated in a solvent like toluene with azeotropic removal of water to form the azomethine ylide in situ. To this solution, a dipolarophile, for example, N-phenylmaleimide, is added, and the reaction is continued at reflux. The resulting cycloadduct, a hexahydropyrrolo[3,4-b]pyrrole-dione derivative, is obtained after cooling and purification by crystallization or chromatography.

Step 2: Reduction of the Dione

The dione intermediate is then subjected to a complete reduction of the carbonyl groups. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in THF, similar to Method 1. The reaction is worked up by careful quenching and extraction to yield the 1-benzyl-5-phenyloctahydropyrrolo[3,4-b]pyrrole.

Step 3: Removal of the N-Phenyl Group (if necessary) and Final Benzylation

If the dipolarophile used introduces an unwanted substituent (like the N-phenyl group from N-phenylmaleimide), it may need to be removed. This can be a challenging step and might involve harsh conditions. A more direct approach is to use a dipolarophile with a readily cleavable group. If the desired product is the 1-benzyl derivative, and the cycloaddition was performed with a different N-substituent, a deprotection-benzylation sequence would be necessary. For the direct synthesis, if N-benzylmaleimide is used, this step is not required.

Visualization of the Workflow

Method_2_Workflow A N-Benzylglycine + Formaldehyde B Azomethine Ylide (in situ) A->B Heat, Toluene D Hexahydropyrrolo[3,4-b]pyrrole-dione B->D [3+2] Cycloaddition C N-Substituted Maleimide C->D [3+2] Cycloaddition E This compound D->E LiAlH4 (Reduction)

Caption: Convergent synthesis via [3+2] cycloaddition.

Comparative Analysis

ParameterMethod 1: Multi-Step SynthesisMethod 2: Convergent [3+2] Cycloaddition
Overall Yield Typically moderate due to the number of steps.Can be higher, especially if the cycloaddition is efficient.
Stereocontrol Good, starting from a meso compound allows for predictable stereochemical outcomes.Can be excellent, often with high diastereoselectivity in the cycloaddition step.
Scalability Generally straightforward to scale up, though handling of LAH requires care.Can be more challenging to scale up due to the in-situ generation of a reactive intermediate.
Reproducibility Generally reproducible if reaction conditions are carefully controlled.Can be sensitive to reaction conditions, particularly the generation of the azomethine ylide.
Starting Materials Diethyl meso-2,5-dibromoadipate can be expensive or require synthesis.Readily available amino acids, aldehydes, and maleimides.
Safety Use of LAH requires stringent safety precautions.Use of LAH requires stringent safety precautions.
Purification Multiple chromatographic purifications are often necessary.Fewer purification steps may be required.

Discussion on Reproducibility and Experimental Causality

Method 1 offers a robust and well-established route. The reproducibility of this method hinges on the careful control of each step. For instance, the Dieckmann condensation is sensitive to the purity of the reagents and the exclusion of moisture. The use of freshly prepared sodium ethoxide is recommended for consistent results. The reduction step with LAH is highly exothermic and requires slow, controlled addition and quenching to avoid side reactions and ensure safety. The primary drawback of this method is the number of steps, which can lead to a lower overall yield and increased labor.

Method 2 presents a more elegant and convergent strategy. The key to its reproducibility lies in the controlled generation of the azomethine ylide. The rate of its formation and its subsequent reaction with the dipolarophile must be carefully balanced to avoid dimerization or other side reactions of the ylide. The choice of solvent and temperature is critical in this regard. While potentially higher yielding and more atom-economical, this method may require more optimization to achieve consistent results, especially on a larger scale. The reduction of the dione is similar to Method 1 and carries the same safety considerations.

Conclusion

Both synthetic methods presented offer viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher.

  • Method 1 is a more traditional, linear synthesis that offers good stereocontrol and is generally reproducible, making it a reliable choice for obtaining the target compound, albeit with a potentially lower overall yield.

  • Method 2 is a more modern, convergent approach that can be more efficient in terms of step economy and yield. However, it may require more careful optimization to ensure reproducibility, particularly in the key [3+2] cycloaddition step.

For laboratories with experience in multi-step synthesis and a need for high stereopurity, Method 1 is a solid choice. For those seeking a more rapid and potentially higher-yielding route and who are willing to invest time in optimizing the key cycloaddition step, Method 2 offers an attractive alternative. Ultimately, a thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount for the successful and reproducible synthesis of this important heterocyclic scaffold.

A Comparative Guide to Elucidating the Mechanism of Action of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the emergence of novel chemical scaffolds presents both an opportunity and a challenge. The octahydropyrrolo[3,4-b]pyrrole core is a privileged structure in medicinal chemistry, known to yield compounds with significant biological activity.[1] 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, a derivative of this scaffold, has been identified as a key intermediate in the synthesis of pharmaceuticals, including potential antibacterial agents and compounds targeting the central nervous system, such as serotonin and dopamine reuptake inhibitors.[2][3] Despite its synthetic utility, a definitive mechanism of action (MoA) for this compound itself remains to be fully elucidated. This guide provides a structured, in-depth framework for systematically investigating its MoA, comparing its activity against established pharmacological classes, and ultimately assessing its mechanistic novelty.

The core challenge in modern pharmacology is not just to identify active compounds, but to understand their specific biochemical interactions to anticipate therapeutic effects and potential toxicities.[4] A novel MoA can pave the way for first-in-class therapeutics, addressing unmet medical needs.[5][6] This guide is designed to be a practical roadmap for researchers, outlining a logical progression of experiments, from hypothesis-driven assays based on structural precedents to unbiased, discovery-oriented approaches.

Part 1: Hypothesis-Driven Investigation Based on Structural Analogs

The structure of this compound, featuring a rigid bicyclic diamine core and a benzyl group, suggests potential interactions with several known target families. Derivatives of the closely related octahydropyrrolo[2,3-b]pyrrole have been identified as potent dopamine D3 receptor antagonists, and other pyrrolopyridine isomers are known to interact with nicotinic acetylcholine receptors (nAChRs).[7][8] Furthermore, its documented use as a precursor for serotonin and dopamine reuptake inhibitors raises the question of whether it possesses intrinsic activity at monoamine transporters.[3]

Our investigation will therefore begin by systematically testing these hypotheses.

G Protein-Coupled Receptor (GPCR) Modulation

Given the prevalence of the pyrrole scaffold in CNS-active agents, GPCRs are a primary target class of interest.[9] We will focus on dopamine and serotonin receptors, which are implicated in a vast array of neurological processes and are common drug targets.[10]

This assay quantitatively determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known, radiolabeled ligand.[11] It is a foundational experiment in pharmacology for identifying direct receptor interactions.

Workflow for GPCR Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes expressing target GPCR (e.g., D3 Receptor) A1 Incubate membranes, radioligand, and test compound/control P1->A1 P2 Select radioligand (e.g., [3H]-Spiperone) P2->A1 P3 Prepare serial dilutions of This compound and known antagonist (e.g., Haloperidol) P3->A1 A2 Separate bound from free radioligand (via filtration) A1->A2 A3 Quantify bound radioactivity using liquid scintillation counting A2->A3 D1 Plot % inhibition vs. log[compound concentration] A3->D1 D2 Calculate IC50 and Ki values D1->D2

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells transiently transfected to express the human dopamine D3 receptor.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-Spiperone, a well-characterized dopamine receptor antagonist. Prepare a working solution at a final concentration equal to its Kd (e.g., 0.3 nM).

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series.

    • Positive Control: Use a known D3 antagonist, such as haloperidol, prepared in the same manner.

    • Nonspecific Binding Control: Use a high concentration (e.g., 10 µM) of unlabeled spiperone.

  • Assay Incubation: In a 96-well plate, combine 50 µL of test compound/control, 50 µL of radioligand, and 100 µL of membrane suspension (containing 10-20 µg of protein). Incubate for 60 minutes at room temperature.

  • Filtration: Rapidly harvest the plate contents onto GF/B filter mats using a cell harvester, washing three times with ice-cold assay buffer to separate bound from free ligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity for each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound. Plot this against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

CompoundTarget ReceptorKi (nM)
This compound Dopamine D345
Haloperidol (Control)Dopamine D31.2
This compound Serotonin 5-HT2A>10,000
Ketanserin (Control)Serotonin 5-HT2A2.5

Interpretation: In this hypothetical scenario, the compound shows moderate affinity for the D3 receptor but is significantly less potent than the established antagonist haloperidol. It shows no significant affinity for the 5-HT2A receptor. This would suggest a non-novel, but potentially selective, interaction with dopamine receptors. To confirm the nature of this interaction (agonist vs. antagonist), a functional assay would be required.[12][13]

Ion Channel Modulation

The structural rigidity of the octahydropyrrolo[3,4-b]pyrrole scaffold is a feature shared by many ion channel modulators.[7] Given the known activity of related compounds at nAChRs, this is a logical target class to investigate.

Patch-clamp electrophysiology is the gold standard for studying ion channels, allowing for real-time measurement of ionic currents flowing through the cell membrane in response to voltage changes and compound application.[14][15] This technique provides high-resolution information on channel function and pharmacology.[14]

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing human α4 and β2 nAChR subunits.

  • Electrode and Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.3.

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[16]

  • Recording:

    • Obtain a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

    • Rupture the cell membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -70 mV.[17]

    • Apply the nAChR agonist acetylcholine (ACh) at its EC₅₀ concentration (e.g., 30 µM) via a rapid perfusion system to elicit a baseline inward current.

  • Compound Application: After establishing a stable baseline response to ACh, co-apply ACh with increasing concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the ACh-evoked current in the absence and presence of the test compound. Plot the percentage inhibition of the current against the compound concentration to determine the IC₅₀.

Workflow for Patch-Clamp Electrophysiology

P1 Prepare cells expressing target ion channel (α4β2 nAChR) A1 Form Giga-seal and achieve whole-cell configuration P1->A1 P2 Pull glass micropipette and fill with internal solution P2->A1 A2 Clamp membrane potential at -70 mV A1->A2 A3 Apply agonist (ACh) to establish baseline current A2->A3 A4 Co-apply agonist + test compound at various concentrations A3->A4 D1 Measure peak current inhibition A4->D1 D2 Calculate IC50 D1->D2

Caption: Workflow for a whole-cell patch-clamp experiment.

CompoundTarget ChannelIC50 (µM)
This compound α4β2 nAChR15
Mecamylamine (Control)α4β2 nAChR0.5

Interpretation: This result would suggest weak to moderate antagonist activity at the α4β2 nAChR. The novelty would be low, as many compounds with this scaffold are known nAChR ligands. However, subtype selectivity (e.g., vs. α7 or α3β4 nAChRs) could still represent a point of differentiation.

Enzyme Inhibition

The potential antibacterial activity of this compound suggests it might inhibit a critical bacterial enzyme.[2] Additionally, the pyrrole moiety is present in many kinase inhibitors.[18] Therefore, assessing its effect on relevant enzymes is a crucial step.

Biochemical assays using purified enzymes are essential for determining the direct inhibitory effect of a compound on its target.[19] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used for their high sensitivity and throughput.[20][21]

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., a relevant bacterial kinase or a representative human kinase like SRC) and its specific substrate peptide in kinase reaction buffer.

    • Prepare serial dilutions of this compound and a known inhibitor (e.g., Staurosporine) in DMSO, then dilute into the kinase buffer to create 2X compound solutions.[19]

    • Prepare a 2X ATP solution. The final concentration should be near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X compound solution. Add 2.5 µL of the 2X enzyme/substrate mix. Initiate the reaction by adding 5 µL of the 2X ATP solution. Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Quantification: Read the luminescence on a plate reader. A lower signal indicates less ADP produced, and therefore, greater kinase inhibition.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the % activity versus log[compound concentration] to determine the IC₅₀.

CompoundTarget KinaseIC50 (µM)
This compound SRC Kinase> 50
Staurosporine (Control)SRC Kinase0.02

Interpretation: A lack of activity against a representative human kinase would suggest that the compound is not a broad-spectrum kinase inhibitor. This negative data is valuable, as it helps to narrow down the potential MoA and points away from a common mechanism of action.

Part 2: Unbiased Target Deconvolution for Discovering Novel Mechanisms

While hypothesis-driven approaches are efficient for testing predicted interactions, they cannot identify truly unexpected or novel mechanisms.[22] To address this, we employ an unbiased method to identify the cellular targets of a compound directly in a physiological context.

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells or cell lysates.[23] The principle is that a protein's thermal stability increases when a ligand is bound.[24] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can identify which proteins have been stabilized by the drug binding.[25][26]

Workflow for CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Protein Separation cluster_detection Target Detection T1 Treat intact cells or lysate with DMSO (vehicle) or This compound H1 Aliquot treated samples T1->H1 H2 Heat aliquots to a range of different temperatures H1->H2 S1 Cool samples and lyse cells (if treated intact) H2->S1 S2 Centrifuge to pellet precipitated proteins S1->S2 S3 Collect supernatant (soluble protein fraction) S2->S3 D1 Analyze soluble fraction by Western Blot (for specific target) or Mass Spectrometry (for discovery) S3->D1

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

This variation of CETSA is used to confirm target engagement at a fixed temperature while varying the drug concentration.[24]

  • Cell Treatment: Treat cultured cells (e.g., a relevant human cell line or bacterial cells) with increasing concentrations of this compound for 1 hour. Include a vehicle (DMSO) control.

  • Heating: Harvest and lyse the cells. Heat the cell lysates at a single, optimized temperature (a temperature that causes partial denaturation of the protein of interest, determined from a preliminary melt-curve experiment) for 3 minutes.[25]

  • Separation: Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant. Analyze the amount of a specific protein of interest (e.g., a protein identified in a discovery mass spectrometry experiment) using Western blotting.

  • Quantification: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of drug concentration to generate a dose-response curve, from which a potency (EC₅₀) of target stabilization can be derived.

Compound Concentration (µM)% Soluble Target X (Relative to DMSO)
0 (DMSO)100
0.1105
1130
10185
100190

Interpretation: The dose-dependent increase in the soluble fraction of "Target X" upon heating provides strong evidence of direct binding and engagement between this compound and this protein in a cellular environment. If "Target X" is a previously unknown interactor for this scaffold, this would be a significant step toward establishing a novel mechanism of action.

Conclusion: Synthesizing the Evidence for Novelty

Assessing the novelty of a compound's mechanism of action is a multifaceted process that requires a combination of hypothesis-driven and unbiased experimental approaches.[27] The framework presented in this guide provides a logical and comprehensive strategy for characterizing this compound.

  • Scenario 1: Non-Novel Mechanism. If the compound demonstrates potent and selective activity in one of the initial hypothesis-driven assays (e.g., it is a potent D3 antagonist or a specific nAChR modulator), its mechanism would be considered non-novel, falling into a known pharmacological class. The value would then lie in its specific properties, such as selectivity, potency, or pharmacokinetic profile.

  • Scenario 2: Potentially Novel Mechanism. If the initial screens are negative or show only weak activity, but the unbiased CETSA experiment identifies a specific, high-affinity protein target that is not a member of the commonly tested families, this would be strong evidence for a novel mechanism of action. This discovery would open a new avenue of research to validate the function of this target and its role in the compound's overall cellular effect.

Ultimately, understanding the mechanism of action is fundamental to translating a chemical entity into a therapeutic tool.[22] By systematically comparing its biological fingerprint to those of established drugs and remaining open to the discovery of unexpected interactions, researchers can confidently determine the true innovation that this compound represents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole. As a specialized heterocyclic compound used in medicinal chemistry and drug development, ensuring its responsible disposal is paramount to maintaining laboratory safety, protecting environmental health, and ensuring regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols.

Hazard Profile and Inferred Safety Summary

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a comprehensive hazard assessment must be inferred from its structural components: a benzylamine moiety and a fused bicyclic pyrrolidine system. This conservative approach ensures that all potential risks are addressed.

  • Benzylamine Analogue: Benzylamine is classified as a corrosive liquid that is harmful if swallowed or in contact with skin and is recognized as a hazard to aquatic life.[2][3]

  • Pyrrolidine Analogue: Pyrrolidine is a highly flammable liquid that causes severe skin burns, eye damage, and is also harmful to aquatic life.[4][5]

Based on these analogous structures, this compound must be handled as a hazardous substance with the assumed properties outlined in the table below.

Hazard Category Inferred Risk Rationale & Sources
Acute Toxicity (Oral, Dermal) Harmful / Toxic. Treat as toxic if swallowed and harmful in contact with skin.Based on the toxicity profiles of both benzylamine and pyrrole/pyrrolidine derivatives.[2][4]
Skin/Eye Damage Corrosive. Presumed to cause severe skin burns and serious eye damage.The amine functional groups in both benzylamine and pyrrolidine are known to be corrosive.[2][4]
Flammability Potentially Flammable. While the exact flashpoint is unknown, related solvents like pyrrolidine are highly flammable.[4][6]
Environmental Hazard Harmful to aquatic life. Organic amines can be toxic to aquatic organisms. Discharge into the environment must be avoided.[2][4]

Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[7][8]

Core Principles of Chemical Waste Management

All disposal procedures must adhere to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]

  • Waste Minimization: Generate the minimum amount of waste necessary for experimental procedures.

  • Segregation: Never mix incompatible waste streams. Waste containing this compound should be collected in a dedicated container, separate from acids, oxidizers, and halogenated solvents.[11]

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., Corrosive, Toxic, Flammable).[12][13]

  • Container Integrity: Waste containers must be made of a compatible material (e.g., borosilicate glass, high-density polyethylene) and must have a secure, leak-proof screw cap.[14] Containers must be kept closed at all times except when waste is being added.[11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of waste containing this compound.

Step 1: Waste Collection at the Point of Generation

  • Collect all waste containing this compound, including solutions, residual powder, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated hazardous waste container at the location where the waste is generated.

  • Solid Waste: Collect in a designated container for solid chemical waste.

  • Liquid Waste: Collect in a designated container for non-halogenated organic liquid waste. Clearly indicate the solvent(s) and approximate concentration on the label.

  • Empty Containers: The original containers of this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous waste.[15]

Step 2: Waste Stream Classification & Container Selection

  • Classification: This compound should be classified as non-halogenated organic waste . Due to its basic amine structure, it may also be considered corrosive.

  • Container: Use a clean, dry, and chemically compatible container with a tightly sealing cap. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate. Do not use metal containers, as amines can be corrosive to some metals.[14]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is in a secondary containment tray to manage potential spills.

  • Store away from incompatible materials such as strong acids and oxidizing agents.[11]

Step 4: Final Disposal

  • DO NOT dispose of this compound down the drain or in regular trash.[10][16] This is a violation of environmental regulations and poses a significant hazard.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.

  • The most appropriate disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][4]

Emergency Procedures for Spills and Exposures

Spill Response:

  • Small Spill (in a fume hood): Absorb the spill with a chemical sorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water.[17]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[18]

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Accumulation & Disposal start Waste Generated (Solid, Liquid, Contaminated PPE) assess_hazards Assess Hazards (Corrosive, Toxic, Flammable, Environmental Hazard) start->assess_hazards select_ppe Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate Segregate Waste Stream (Non-Halogenated Organic) select_ppe->segregate container Select Compatible Container (Glass or HDPE, Screw Cap) segregate->container drain_disposal Drain or Trash Disposal segregate->drain_disposal PROHIBITED label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards) container->label_container store_saa Store Sealed Container in SAA (Secondary Containment, Away from Incompatibles) label_container->store_saa contact_vendor Arrange Pickup with Licensed Hazardous Waste Vendor store_saa->contact_vendor end Final Disposal via Incineration contact_vendor->end

Caption: Disposal workflow for this compound.

References

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